molecular formula C17H13Cl3N4O B15620394 PS-1145 dihydrochloride

PS-1145 dihydrochloride

Cat. No.: B15620394
M. Wt: 395.7 g/mol
InChI Key: QTDCBADLGJZBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PS-1145 dihydrochloride is a useful research compound. Its molecular formula is C17H13Cl3N4O and its molecular weight is 395.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)pyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4O.2ClH/c18-11-6-13-12-3-5-20-9-15(12)21-16(13)14(7-11)22-17(23)10-2-1-4-19-8-10;;/h1-9,21H,(H,22,23);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDCBADLGJZBHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=CN=C4)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PS-1145 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PS-1145 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway. By targeting IKK, PS-1145 effectively blocks the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. This action prevents the nuclear translocation of NF-κB, a transcription factor that plays a pivotal role in inflammation, cell survival, proliferation, and immune responses. This technical guide provides a comprehensive overview of the mechanism of action of PS-1145 dihydrochloride, including its molecular target, downstream cellular effects, and the experimental methodologies used to elucidate its function.

Introduction

The NF-κB signaling pathway is a central regulator of cellular responses to a variety of stimuli, including inflammatory cytokines, pathogens, and cellular stress. Dysregulation of this pathway is implicated in a wide range of diseases, including chronic inflammatory disorders, autoimmune diseases, and various cancers.[1] The IKK complex, composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit IKKγ (NEMO), is essential for the activation of the canonical NF-κB pathway. PS-1145 has emerged as a key research tool and potential therapeutic agent due to its specific inhibition of IKK, offering a targeted approach to modulate NF-κB activity.

Chemical Properties of this compound

PS-1145 is a β-carboline derivative. The dihydrochloride salt enhances its solubility for experimental use.

PropertyValue
Chemical Name N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride
Molecular Formula C₁₇H₁₁ClN₄O · 2HCl
Molecular Weight 395.67 g/mol [2][3]
CAS Number 1049743-58-9[2]
Purity ≥98% (HPLC)[3]
Solubility Soluble to 5 mM in DMSO with gentle warming.[2]
Storage Store at +4°C.[2]

Core Mechanism of Action: Inhibition of the IKK/NF-κB Signaling Pathway

The primary mechanism of action of PS-1145 is the direct inhibition of the IκB kinase (IKK) complex. This inhibition prevents the downstream activation of NF-κB.

The Canonical NF-κB Signaling Pathway

Under basal conditions, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm through their association with the inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1), a signaling cascade is initiated that leads to the activation of the IKK complex. The activated IKK complex, particularly the IKKβ subunit, phosphorylates IκBα at specific serine residues (Ser32 and Ser36).[4] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits, allowing the active NF-κB dimer to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter and enhancer regions of target genes, leading to the transcription of proteins involved in inflammation, cell survival, and proliferation.[1]

PS-1145's Point of Intervention

PS-1145 acts as a selective inhibitor of the IKK complex, with a reported IC₅₀ of 100 nM.[2] It has been shown to have no significant effect on the activity of other kinases such as PKA, PKC, and CKII, highlighting its specificity.[2] By binding to and inhibiting the catalytic activity of IKK, PS-1145 directly prevents the phosphorylation of IκBα.[5] This blockade of IκBα phosphorylation is the critical step in its mechanism of action. Consequently, IκBα remains bound to NF-κB in the cytoplasm, preventing the nuclear translocation and transcriptional activity of NF-κB.

Figure 1: PS-1145 Mechanism of Action in the NF-κB Pathway.

Downstream Cellular Effects of PS-1145

By inhibiting the NF-κB pathway, PS-1145 elicits several significant downstream cellular effects that have been documented in various cell types, particularly in cancer and inflammatory models.

Inhibition of Cell Proliferation

Constitutive NF-κB activity is a hallmark of many cancer types, where it promotes the transcription of genes involved in cell cycle progression and proliferation, such as cyclin D1. PS-1145 has been shown to inhibit the proliferation of various cancer cell lines, including those from multiple myeloma, prostate cancer, and nasopharyngeal carcinoma.[6][7]

Induction of Apoptosis

NF-κB is a key survival factor that upregulates the expression of anti-apoptotic proteins like Bcl-2 and inhibitors of apoptosis proteins (IAPs). By blocking NF-κB, PS-1145 can sensitize cancer cells to apoptosis. Studies have demonstrated that PS-1145 induces caspase-dependent apoptosis and can enhance the apoptotic effects of other therapeutic agents like TNF-α.[6]

Anti-inflammatory Effects

The NF-κB pathway is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules. PS-1145 has been shown to inhibit the expression of these inflammatory mediators in various cell types, such as human airway epithelial cells.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for PS-1145 in various experimental settings.

Table 1: In Vitro Inhibitory Activity of PS-1145

TargetAssay TypeIC₅₀Cell Line/SystemReference
IKK ComplexKinase Assay100 nM-[2]
IKKβKinase Assay88 nM-[1]
PKA, PKC, CKIIKinase AssayNo effect-[2]

Table 2: Cellular Effects of PS-1145

EffectCell LineConcentrationMethodResultReference
Inhibition of NF-κB activationK562Not specifiedNF-κB binding assay92% reduction[5]
Inhibition of NF-κB activationKCLNot specifiedNF-κB binding assay87% reduction[5]
Induction of apoptosisC666 (NPC)32 µMTUNEL assaySignificant increase in apoptotic cells[8]
Inhibition of proliferationMultiple Myeloma cellsPartial inhibitionProliferation assay20-50% inhibition[2]
Suppression of tumor formationNude mice with NPC xenografts3 mg/kgIn vivo studySignificant suppression[7]

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments used to characterize the mechanism of action of PS-1145.

IKK Kinase Activity Assay (In Vitro)

This assay directly measures the ability of PS-1145 to inhibit the enzymatic activity of the IKK complex.

Principle: A purified, active IKK complex is incubated with its substrate (a peptide derived from IκBα) and ATP in the presence of varying concentrations of PS-1145. The amount of phosphorylated substrate is then quantified, typically using an ELISA-based method with a phospho-specific antibody.

Protocol:

  • IKK Activation: A partially purified IKK complex from a cell line (e.g., HeLa S3 cells) is pre-activated using a constitutively active upstream kinase, such as the catalytic domain of MEKK1.[9]

  • Inhibitor Pre-incubation: The activated IKK complex is pre-incubated with various concentrations of PS-1145 (e.g., 0.1–1 μM) for a set period (e.g., 1 hour at 25°C) to allow for inhibitor binding.[9]

  • Kinase Reaction: The kinase reaction is initiated by adding a biotinylated IκBα peptide substrate (e.g., 250 µM) and ATP.[9]

  • Detection: The reaction is stopped, and the amount of phosphorylated peptide is quantified using an ELISA format. This involves capturing the biotinylated peptide on a streptavidin-coated plate and detecting the phosphorylated form with a phospho-specific antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).[9]

  • Data Analysis: The signal is read using a plate reader, and the IC₅₀ value is calculated by plotting the percentage of inhibition against the log concentration of PS-1145.

Western Blot for IκBα Phosphorylation

This assay assesses the effect of PS-1145 on the phosphorylation of IκBα in whole cells.

Principle: Cells are treated with a stimulus (e.g., TNF-α) in the presence or absence of PS-1145. Cell lysates are then prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The levels of phosphorylated IκBα and total IκBα are detected using specific antibodies.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or multiple myeloma cell lines) and allow them to adhere. Pre-treat the cells with desired concentrations of PS-1145 for a specified time (e.g., 1-2 hours). Stimulate the cells with an NF-κB activator like TNF-α (e.g., 10 ng/mL) for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα). Subsequently, strip the membrane and re-probe with an antibody for total IκBα as a loading control.[10][11]

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[10]

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Principle: Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple NF-κB binding sites. When NF-κB is activated and translocates to the nucleus, it drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the NF-κB transcriptional activity.

Protocol:

  • Cell Transfection: Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).[12]

  • Cell Treatment: After allowing the cells to recover and express the reporters, pre-treat them with PS-1145 before stimulating with an NF-κB activator.[13]

  • Cell Lysis: Lyse the cells using a passive lysis buffer.[14]

  • Luciferase Assay: Measure the firefly luciferase activity in the cell lysates using a luminometer. Then, measure the Renilla luciferase activity for normalization.[14]

  • Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings to account for differences in transfection efficiency and cell number.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

Principle: A radiolabeled or fluorescently labeled DNA probe containing an NF-κB consensus binding site is incubated with nuclear extracts from cells. If active NF-κB is present in the nuclear extract, it will bind to the probe, causing a shift in its electrophoretic mobility when run on a non-denaturing polyacrylamide gel.

Protocol:

  • Nuclear Extract Preparation: Treat cells with or without PS-1145 and an NF-κB stimulus. Isolate the nuclear proteins.[4]

  • Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB binding site with a radioactive isotope (e.g., ³²P) or a fluorescent dye.[15]

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.[4]

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a native polyacrylamide gel.[16]

  • Detection: Visualize the bands by autoradiography (for radioactive probes) or by scanning the gel for fluorescence. A "shifted" band indicates the presence of an NF-κB-DNA complex.[15]

MTT Cell Proliferation Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Cell Treatment: Treat the cells with various concentrations of PS-1145 for a specified period (e.g., 24, 48, 72 hours).[17]

  • MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for formazan crystal formation.[18]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[19]

TUNEL Apoptosis Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. These labeled nucleotides can be fluorescently tagged for direct detection or contain a hapten (e.g., BrdU) that can be detected with a labeled antibody.

Protocol:

  • Sample Preparation: Fix and permeabilize the cells or tissue sections to allow the TdT enzyme to access the nucleus.[20]

  • TdT Labeling: Incubate the samples with a reaction mixture containing TdT and labeled dUTPs.[20]

  • Detection: If using indirect detection, incubate with a fluorescently labeled antibody against the hapten.

  • Analysis: Visualize the apoptotic cells (which will be fluorescently labeled) using a fluorescence microscope or quantify the apoptotic population using flow cytometry.[21]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays Kinase_Assay IKK Kinase Assay Cell_Culture Cell Culture & Treatment (with PS-1145) Western_Blot Western Blot (p-IκBα) Cell_Culture->Western_Blot Luciferase_Assay Luciferase Reporter Assay (NF-κB activity) Cell_Culture->Luciferase_Assay EMSA EMSA (NF-κB DNA binding) Cell_Culture->EMSA MTT_Assay MTT Assay (Proliferation) Cell_Culture->MTT_Assay TUNEL_Assay TUNEL Assay (Apoptosis) Cell_Culture->TUNEL_Assay

Figure 2: General Experimental Workflow for Characterizing PS-1145.

Conclusion

This compound is a well-characterized, selective inhibitor of the IKK complex. Its mechanism of action, centered on the blockade of IκBα phosphorylation and the subsequent inhibition of NF-κB activation, has been thoroughly investigated through a variety of in vitro and cell-based assays. The resulting downstream effects, including the inhibition of proliferation, induction of apoptosis, and suppression of inflammatory responses, establish PS-1145 as a valuable tool for studying the intricate roles of the NF-κB signaling pathway and as a lead compound for the development of therapeutics for a range of diseases driven by aberrant NF-κB activity. This guide provides a foundational understanding of its mechanism and the experimental approaches used for its characterization, serving as a resource for researchers in the field.

References

The Selectivity Profile of PS-1145: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of PS-1145, a potent inhibitor of IκB kinase (IKK). The information presented herein is intended to support researchers and drug development professionals in their evaluation and utilization of this compound for therapeutic and investigational purposes. This document details the quantitative inhibitory activity of PS-1145, its broader kinase selectivity, the experimental methodologies used for its characterization, and its mechanism of action within the NF-κB signaling pathway.

Quantitative Inhibitory Activity of PS-1145

PS-1145 is a specific inhibitor of the IKK complex, with a reported half-maximal inhibitory concentration (IC50) of 88 nM against IKKβ and 100 nM against the IKK complex.[1] The compound is a derivative of a β-carboline natural product and has been extensively evaluated in various in vitro assays.[2]

The inhibitory potency of PS-1145 has been characterized through various biochemical assays. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by half.

Table 1: IC50 and Ki Values for PS-1145 against IKK

TargetParameterValueNotes
IKKβIC5088 nMWidely cited value for IKKβ inhibition.[1][2][3]
IKK complexIC50100 nMInhibition of the entire IKK complex.[1]
IKK complexKiNot explicitly statedThe Ki value is determined by measuring the Michaelis constant (Km) for ATP at varying fixed concentrations of the inhibitor.[3]

Kinase Selectivity Profile

A critical aspect of any kinase inhibitor is its selectivity, which defines its potential for off-target effects. PS-1145 has been profiled against a broad panel of kinases to determine its selectivity. One study reported that PS-1145 selectively inhibits IKKβ over a panel of 14 other kinases, with IC50 values greater than 100 nM for all other kinases tested.[1] A more comprehensive screening against a larger panel of kinases was conducted by the International Centre for Kinase Profiling, providing a broader view of its selectivity. The data is presented as the percentage of remaining kinase activity in the presence of 10 µM PS-1145.

Table 2: Selectivity Profile of PS-1145 against a Panel of Protein Kinases

Kinase% Activity Remaining @ 10µM
IKKβ4
PIM39
PIM113
ERK842
MNK144
GSK3β46
PIM247
DYRK1A47
DYRK350
Lck57
RSK166
HIPK267
CAMKKβ69
ROCK269
Aurora B70
MELK70
MNK270
PRK271
CAMK173
SGK175
CDK2-Cyclin A76
PKCα77
p38δ MAPK78
PKCζ78
Aurora C80
CAMKKα80
IKKε81
RSK282
MKK183
CSK83
NEK683
MAPKAP-K283
ERK284
p38β MAPK84
PRAK85
NEK2a85
PHK85
S6K186
JNK186
PKA86
PAK587
CK287
TBK187
PDK187
smMLCK88
MST288
AMPK88
SRPK188
DYRK289
HIPK389
p38α MAPK89
MARK389
PKBα90
BRSK290
CHK190
CK1δ92
JNK392
PAK493
JNK293
MAPKAP-K395
PLK198
Src98
p38γ MAPK98
MSK199
EF2K100
PAK6101
PKBβ101
CHK2102
NEK7103
ERK1106
PKD1108

Data sourced from the International Centre for Kinase Profiling.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and extension of scientific findings. Below are methodologies for key assays used to characterize PS-1145.

Determination of Ki value for IKK complex inhibition

This protocol describes an ELISA-based assay to determine the inhibitory constant (Ki) of PS-1145 against the IKK complex.[3]

Materials:

  • Partially purified IKK complex from unstimulated HeLa S3 cells

  • Catalytic domain of MEKK1 expressed in sf9 cells (for IKK activation)

  • Biotinylated IκBα peptide (RHDSGLDSMKD)

  • Phospho-[Ser32]-IκBα specific antibodies

  • PS-1145

  • ATP

  • Assay buffer

  • Streptavidin-coated plates

  • ELISA detection reagents

Procedure:

  • IKK Complex Activation: The partially purified IKK complex is pre-activated using the catalytic domain of MEKK1.

  • Inhibitor Pre-incubation: The activated IKK complex is pre-incubated with varying fixed concentrations of PS-1145 (e.g., 0.1–1 μM) for 1 hour at 25 °C.

  • Kinase Reaction: The kinase activity is assessed using a biotinylated IκBα peptide as a substrate. The reaction is initiated by the addition of MgATP. The final concentrations in the assay are typically 250 μM IκBα peptide and varying concentrations of ATP (to determine the apparent Km for ATP).

  • ELISA Detection: The reaction mixture is transferred to a streptavidin-coated plate to capture the biotinylated peptide. The phosphorylated peptide is detected using a phospho-[Ser32]-IκBα specific antibody and a suitable secondary antibody-enzyme conjugate. A standard curve is used for quantification.

  • Data Analysis: The apparent Km for MgATP is determined at each discrete inhibitor concentration. The Ki value is then calculated from a secondary plot of apparent Km versus inhibitor concentration.

General Protocol for IKKβ Inhibition Assay (IC50 Determination)

While the specific protocol for the 88 nM IC50 determination of PS-1145 is not detailed in the public domain, a general protocol for an in vitro IKKβ kinase assay is provided below. This type of assay is commonly used to determine the IC50 of inhibitors.

Materials:

  • Recombinant human IKKβ enzyme

  • Biotinylated IκBα peptide substrate

  • PS-1145

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 1 mM DTT)

  • Streptavidin-coated plates

  • Phospho-IκBα specific antibody (e.g., anti-phospho-Ser32/36)

  • Europium-labeled secondary antibody

  • DELFIA® Enhancement Solution (or similar time-resolved fluorescence reagent)

Procedure:

  • Compound Dilution: Prepare serial dilutions of PS-1145 in the kinase assay buffer.

  • Kinase Reaction: In a 96-well plate, combine the recombinant IKKβ enzyme, the biotinylated IκBα peptide substrate, and the various concentrations of PS-1145.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: a. Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind. b. Wash the plate to remove unbound components. c. Add a primary antibody that specifically recognizes the phosphorylated IκBα substrate and incubate. d. Wash the plate and add a Europium-labeled secondary antibody. e. After a final wash, add an enhancement solution to develop the time-resolved fluorescence signal.

  • Data Analysis: Measure the fluorescence using a suitable plate reader. Calculate the percent inhibition for each concentration of PS-1145 and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

Canonical NF-κB Signaling Pathway and Inhibition by PS-1145

The primary mechanism of action of PS-1145 is the inhibition of the IKK complex, which is a central regulator of the canonical NF-κB signaling pathway. This pathway is crucial for inflammation, immunity, cell survival, and proliferation.

Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm TNFa TNFα TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates PS1145 PS-1145 PS1145->IKK_complex Inhibits NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits IkBa_p P-IκBα Ub Ubiquitination IkBa_p->Ub Proteasome Proteasome Degradation Ub->Proteasome Proteasome->IkBa_p NFkB_active Active NF-κB (p65/p50) Proteasome->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Gene_expression Target Gene Expression Nucleus->Gene_expression Induces

Caption: Canonical NF-κB signaling pathway and the point of inhibition by PS-1145.

Experimental Workflow for IKKβ IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of an IKKβ inhibitor like PS-1145 using a biochemical assay.

IKKβ IC50 Determination Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, PS-1145) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of PS-1145 Prepare_Reagents->Serial_Dilution Reaction_Setup Set Up Kinase Reaction in 96-well Plate Serial_Dilution->Reaction_Setup Incubation Incubate at Controlled Temperature Reaction_Setup->Incubation Stop_Reaction Stop Reaction (add EDTA) Incubation->Stop_Reaction Detection Detection of Substrate Phosphorylation Stop_Reaction->Detection Data_Analysis Data Analysis: Calculate % Inhibition Detection->Data_Analysis IC50_Curve Generate Dose-Response Curve and Determine IC50 Data_Analysis->IC50_Curve End End IC50_Curve->End

Caption: A generalized workflow for determining the IC50 of an IKKβ inhibitor.

Conclusion

PS-1145 is a potent and selective inhibitor of IKKβ and the IKK complex. Its well-characterized inhibitory activity and selectivity profile make it a valuable tool for studying the role of the NF-κB signaling pathway in various physiological and pathological processes. The provided experimental protocols offer a foundation for researchers to independently verify and expand upon the existing data. The visualization of the signaling pathway and experimental workflow aims to facilitate a clearer understanding of the compound's mechanism of action and its characterization process. This in-depth technical guide serves as a critical resource for the scientific community engaged in inflammation, immunology, and cancer research, enabling more informed decisions in drug discovery and development projects.

References

PS-1145: A Technical Guide to NF-κB Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of PS-1145, a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. It details the mechanism of action, presents quantitative data on its inhibitory activities, and provides comprehensive experimental protocols for its characterization.

Introduction: Targeting the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating a vast array of biological processes, including immune and inflammatory responses, cell proliferation, and apoptosis.[1][2][3] Dysregulation of the NF-κB pathway is a hallmark of numerous diseases, including chronic inflammatory disorders and various cancers.[4][5][6][7] The canonical NF-κB pathway is typically held in an inactive state in the cytoplasm through the binding of inhibitory proteins known as inhibitors of kappa B (IκBs). Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α and IL-1, the IκB kinase (IKK) complex becomes activated.[7][8] This complex, consisting of catalytic subunits IKKα and IKKβ and a regulatory subunit NEMO (IKKγ), phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[6][7][9] This event unmasks the nuclear localization signal on the NF-κB dimer (most commonly the p65/p50 heterodimer), allowing it to translocate to the nucleus and initiate the transcription of target genes.[10][11][12]

PS-1145 is a potent and specific small-molecule inhibitor that targets the IKK complex, thereby blocking the activation of the canonical NF-κB pathway.[5][13] Its primary mechanism involves the inhibition of the IKKβ catalytic subunit, preventing the phosphorylation of IκBα and the subsequent downstream signaling cascade.[5][7][14] This guide explores the biochemical and cellular effects of PS-1145, offering a detailed resource for its application in research and drug development.

Mechanism of Action

PS-1145 exerts its inhibitory effect by directly targeting the IKK complex. By preventing the phosphorylation of IκBα, PS-1145 effectively traps the NF-κB complex in the cytoplasm, thereby inhibiting the transcription of NF-κB-responsive genes.[5][15][16] This blockade has been shown to reduce the expression of adhesion molecules, cytokines, and chemokines, and to induce apoptosis in various cancer cell lines.[4][17]

Visualizing the NF-κB Pathway and PS-1145 Inhibition

The following diagrams illustrate the canonical NF-κB signaling pathway and the specific point of intervention by PS-1145.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (TNF-α, IL-1) Receptor Receptor IKK_Complex_inactive IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_Complex_inactive Activates IKK_Complex_active Active IKK Complex IKK_Complex_inactive->IKK_Complex_active IkBa_NFkB IκBα p65/p50 IKK_Complex_active->IkBa_NFkB Phosphorylates p_IkBa_NFkB P-IκBα p65/p50 IkBa_NFkB->p_IkBa_NFkB Proteasome Proteasome p_IkBa_NFkB->Proteasome Ubiquitination & Degradation NFkB_active Active p65/p50 Proteasome->NFkB_active Releases NFkB_nucleus p65/p50 NFkB_active->NFkB_nucleus Translocates DNA κB Site NFkB_nucleus->DNA Binds Gene_Transcription Target Gene Transcription (Cytokines, Chemokines, etc.) DNA->Gene_Transcription Initiates

Figure 1. The Canonical NF-κB Signaling Pathway.

PS1145_Inhibition PS1145 PS-1145 IKK_Complex_active IKK_Complex_active PS1145->IKK_Complex_active Inhibits IkBa_NFkB IκBα p65/p50 Phosphorylation_Blocked Phosphorylation BLOCKED NFkB_Cytoplasm p65/p50 remains in cytoplasm Phosphorylation_Blocked->NFkB_Cytoplasm No_Transcription No Target Gene Transcription NFkB_Cytoplasm->No_Transcription

Figure 2. PS-1145 Mechanism of NF-κB Pathway Inhibition.

Quantitative Data on PS-1145 Activity

The inhibitory potency of PS-1145 has been quantified through various biochemical and cell-based assays.

Biochemical Inhibitory Activity

This table summarizes the direct inhibitory activity of PS-1145 against the IKK complex.

ParameterValueAssay TypeSource
IC50 88 nMIKK complex (from HeLa cells) ELISA[18]
Ki Not ReportedIKK complex Kinase Assay[16]
Cellular Inhibitory Activity

This table presents the efficacy of PS-1145 in cellular models, reflecting its ability to penetrate cells and modulate the NF-κB pathway in a biological context.

Cell LineAssay TypeStimulusIC50 / EffectReference
Multiple Myeloma (MM)NF-κB ActivationTNF-αDose-dependent inhibition[18]
Prostate Carcinoma (PC-3, DU145)NF-κB Activity (Luciferase)Basal, TNF-α, LPSEfficient inhibition at 5-20 µM[4][15]
Prostate Carcinoma (PC-3, DU145)Apoptosis (PARP cleavage)TNF-αSensitizes cells to apoptosis[15]
Prostate Carcinoma (PC3-S)Cell Invasion-Dose-dependent inhibition[4]
Nasopharyngeal Carcinoma (NPC)Cell Growth-Significant inhibition[5]
Human Airway Smooth Muscle (HASM)IκBα PhosphorylationIL-1β, TNF-αDose-dependent inhibition[17]
Human Airway Smooth Muscle (HASM)Cytokine/Chemokine ExpressionIL-1β, TNF-αReduction in expression[17]

Detailed Experimental Protocols

Accurate characterization of IKKβ inhibitors like PS-1145 relies on standardized and robust experimental methods. The following sections detail the protocols for key assays.

IKKβ Kinase Assay (Biochemical)

This assay directly measures the enzymatic activity of IKKβ and its inhibition by PS-1145. The ADP-Glo™ Kinase Assay is a common format that quantifies ADP produced during the kinase reaction.[8][19]

Principle: IKKβ phosphorylates a specific substrate peptide using ATP, which generates ADP. The ADP is then converted to ATP and detected via a luciferase reaction, producing a luminescent signal proportional to kinase activity.[8][20]

Protocol:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer.

    • Dilute recombinant active IKKβ enzyme, IKKtide substrate, and ATP to desired final concentrations in the assay buffer.[20][21]

  • Inhibitor Preparation:

    • Perform serial dilutions of PS-1145 in the assay buffer, typically with a final DMSO concentration not exceeding 1%.[21]

  • Kinase Reaction:

    • Add 5 µL of diluted PS-1145 or vehicle (DMSO) to the wells of a 96-well plate.

    • Add 20 µL of the IKKβ enzyme solution to the "Test Inhibitor" and "Positive Control" wells. Add 20 µL of 1x Kinase Assay Buffer to the "Blank" wells.[21]

    • Initiate the reaction by adding 25 µL of the ATP/Substrate master mix to all wells.[21]

    • Incubate the plate at 30°C for 45-60 minutes.[8][21]

  • Signal Detection (ADP-Glo™ Format):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[8]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition:

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition relative to positive (no inhibitor) and blank (no enzyme) controls to determine IC50 values.

Kinase_Assay_Workflow prep 1. Reagent & Inhibitor Preparation reaction 2. Set up Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) prep->reaction incubation 3. Incubate (30°C, 45-60 min) reaction->incubation stop_deplete 4. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubation->stop_deplete detect 5. Generate Signal (Add Kinase Detection Reagent) stop_deplete->detect read 6. Read Luminescence detect->read

Figure 3. Workflow for an IKKβ Biochemical Kinase Assay.
Western Blot for IκBα Phosphorylation and Degradation

This cell-based assay provides direct evidence of IKKβ inhibition within the cell by measuring levels of phosphorylated IκBα (p-IκBα) and total IκBα.[20]

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, A549, HASM) in 6-well plates and allow them to adhere overnight.[20]

    • Pre-incubate cells with various concentrations of PS-1145 or vehicle (DMSO) for 1-2 hours.[20][22]

    • Stimulate the cells with an agonist such as TNF-α (10 ng/mL) or IL-1β (1 ng/mL) for a short duration (typically 5-15 minutes to observe peak phosphorylation).[17][22]

  • Lysate Preparation:

    • Immediately place plates on ice and wash cells once with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at ~15,000 x g for 10 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-IκBα (Ser32/36) and total IκBα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.[22]

Expected Outcome: In samples treated with PS-1145, the stimulus-induced band for p-IκBα will be significantly reduced or absent, and the degradation of total IκBα will be prevented compared to the vehicle-treated control.[5][22]

NF-κB (p65) Nuclear Translocation Assay

This assay visualizes or quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.[11][23]

Principle: Immunofluorescence microscopy is used to detect the subcellular localization of p65. Cells are treated, fixed, and stained with an antibody specific for p65. Nuclear and cytoplasmic fluorescence intensity is then quantified.[1][10]

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a 24-well plate.

    • Pre-treat with PS-1145 or vehicle as described in the Western blot protocol.

    • Stimulate with an agonist (e.g., TNF-α) for a time point where translocation is maximal (typically 30-60 minutes).[22]

  • Immunofluorescence Staining:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify the nuclear-to-cytoplasmic fluorescence ratio using image analysis software like ImageJ.[10] An increase in this ratio indicates nuclear translocation.

NF-κB Luciferase Reporter Assay

This is a highly quantitative cell-based assay that measures the transcriptional activity of NF-κB.[20][24]

Principle: Cells are transfected with a reporter plasmid containing the firefly luciferase gene driven by a promoter with multiple NF-κB binding sites. Activation of NF-κB leads to the expression of luciferase, which can be measured by the light produced upon the addition of a luciferin (B1168401) substrate.[20]

Protocol:

  • Transfection:

    • Co-transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[24]

    • Allow cells to recover for 24 hours.

  • Cell Treatment:

    • Re-plate the transfected cells into a 96-well plate.

    • Pre-treat with PS-1145 or vehicle for 1-2 hours.

    • Stimulate with an agonist (e.g., IL-1β or TNF-α) for 6-8 hours to allow for luciferase expression.[17]

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

    • Express the data as a percentage of the stimulated control to determine the inhibitory effect of PS-1145.[17]

Conclusion

PS-1145 is a well-characterized inhibitor of the IKK complex, demonstrating potent activity in both biochemical and cellular assays. Its ability to specifically block the canonical NF-κB signaling pathway makes it an invaluable tool for researchers studying the roles of NF-κB in health and disease. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for professionals in academic research and drug development, facilitating the effective use and interpretation of results related to PS-1145 and the modulation of NF-κB signaling.

References

PS-1145 Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PS-1145 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of the IκB kinase (IKK) complex.[1][2][3] As a β-carboline derivative, it plays a critical role in modulating the nuclear factor kappa-B (NF-κB) signaling pathway, a key regulator of inflammatory responses, cell proliferation, and apoptosis.[3] By preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα, PS-1145 effectively blocks NF-κB activation.[3] This mechanism of action makes PS-1145 a valuable tool in cancer research, particularly for malignancies like multiple myeloma and prostate carcinoma, where NF-κB activity is often dysregulated.[3][4] This document provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for PS-1145 dihydrochloride.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for accurate experimental design, including solution preparation and storage.

PropertyValueCitations
IUPAC Name N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride[2][5]
Synonyms IKK Inhibitor X[6]
Molecular Formula C₁₇H₁₁ClN₄O · 2HCl[2][7][8]
Molecular Weight 395.67 g/mol [2][7][8]
CAS Number 1049743-58-9 (dihydrochloride); 431898-65-6 (free base)[2][5][6][7][8][9]
Appearance Yellow solid[7][8]
Purity ≥98% (as determined by HPLC)[2][7][8]
IC₅₀ Value ~88-100 nM for IKK complex[1][2][6][9]
Solubility DMSO: Soluble to 5 mM with gentle warming. Other sources report >3 mg/mL at ~60°C.[3]Methanol/Water (1:1): ≥5 mg/mL at 60°C with warming.[3]
Storage & Stability Store desiccated at 2-8°C for short-term storage or -20°C for long-term storage.[5][6][7][8] The compound is stable for at least four years when stored at -20°C.[6]
SMILES Cl[H].Cl[H].Clc1cc(NC(=O)c2cccnc2)c3[nH]c4cnccc4c3c1[7][8]
InChI Key QTDCBADLGJZBHP-UHFFFAOYSA-N[2][7][8]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

PS-1145 exerts its biological effects by targeting the IKK complex, a central node in the canonical NF-κB signaling cascade. In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IKK complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate into the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival.

PS-1145 directly inhibits the kinase activity of IKK, preventing the initial phosphorylation of IκBα.[3] This action maintains the integrity of the NF-κB/IκBα complex in the cytoplasm, thereby blocking the entire downstream signaling cascade.

G cluster_stimulus Extracellular Stimuli cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-a TNF-a TNFR TNF Receptor IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IκBα NFkB NF-κB IKK->NFkB Phosphorylates IκBα PS1145 PS-1145 PS1145->IKK Inhibits IkBa_P P-IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome DNA Target Genes (e.g., Pro-inflammatory cytokines) NFkB_nuc->DNA Activates Transcription

Caption: PS-1145 inhibits the NF-κB pathway by blocking IKK-mediated phosphorylation of IκBα.

Experimental Protocols

This section details methodologies relevant to the use of this compound in a research setting.

In Vitro IKK Kinase Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of PS-1145 on IKK activity.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Ki) of PS-1145 against the IKK complex.

  • Methodology:

    • Enzyme Preparation: Use a purified, active IKK complex, which can be isolated from stimulated cells (e.g., HeLa cells treated with MEKK1) or obtained from commercial sources.[9]

    • Pre-incubation: Pre-incubate the activated IKK complex with varying concentrations of PS-1145 (e.g., 0.1 µM to 1 µM) in a suitable kinase buffer at 25°C for 60 minutes.[10] This step allows the inhibitor to bind to the enzyme.

    • Kinase Reaction: Initiate the kinase reaction by adding the substrate (e.g., a GST-IκBα peptide) and MgATP.

    • Detection: Measure the extent of substrate phosphorylation. This is commonly done using an ELISA-based format with a phospho-specific antibody or by measuring the incorporation of ³²P-ATP into the substrate.[9]

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the PS-1145 concentration to determine the IC₅₀ value. For Ki determination, measure the apparent Michaelis constant (Km) for ATP at each inhibitor concentration.[10]

Cell Viability and Proliferation (MTT) Assay

This protocol assesses the cytotoxic or cytostatic effects of PS-1145 on cancer cell lines.

  • Objective: To evaluate the impact of PS-1145 on the proliferation and viability of cells, such as multiple myeloma (MM) cell lines.

  • Methodology:

    • Cell Seeding: Plate cells (e.g., RPMI-8226, U266) in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of PS-1145 concentrations for a specified duration (e.g., 48 hours).[10] Include a vehicle control (e.g., DMSO).

    • MTT Incubation: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for the final 4 hours of the treatment period.[10]

    • Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan (B1609692) crystals.[10]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate spectrophotometer.[10] The absorbance is directly proportional to the number of viable cells.

G A 1. Seed Cells in 96-well plate B 2. Treat with PS-1145 (various concentrations) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan (e.g., with acidic isopropanol) D->E F 6. Read Absorbance (570 nm) E->F G 7. Analyze Data (Calculate IC₅₀) F->G

Caption: Standard experimental workflow for an MTT-based cell viability assay using PS-1145.
In Vivo Solution Preparation and Administration

This protocol provides a method for preparing PS-1145 for in vivo studies, such as in rodent models.

  • Objective: To formulate PS-1145 as a suspended solution suitable for oral or intraperitoneal injection.

  • Methodology (for a 1 mL working solution):

    • Stock Solution: Prepare a concentrated stock solution of PS-1145 in DMSO (e.g., 20.8 mg/mL).[9]

    • Vehicle Preparation: In a sterile tube, add 400 µL of PEG300.[9]

    • Compound Addition: Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.[9]

    • Surfactant Addition: Add 50 µL of Tween-80 and mix until the solution is homogeneous.[9]

    • Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL.[9] The final concentration in this example would be 2.08 mg/mL.

  • Important Considerations: The resulting mixture is a suspended solution and should be used immediately after preparation for optimal results.[9][10] The stability of this formulation over time should be empirically determined if not used immediately.

References

In Vitro Efficacy of PS-1145: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of PS-1145, a potent and selective inhibitor of IκB kinase (IKK). The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development efforts in inflammation, oncology, and other areas where the NF-κB signaling pathway is implicated.

Core Efficacy: Potent and Selective IKK Inhibition

PS-1145 is a small molecule inhibitor that demonstrates high potency against the IκB kinase (IKK) complex, a critical regulator of the NF-κB signaling pathway. Its inhibitory activity has been characterized in various in vitro assay systems, establishing it as a valuable tool for studying NF-κB-mediated cellular processes.

Quantitative Analysis of In Vitro Activity

The inhibitory potency of PS-1145 has been quantified through various biochemical and cell-based assays. The following tables summarize the key IC50 values and cellular effects observed in different experimental settings.

Target Assay Type IC50 Value Reference
IKKβKinase Assay88 nM[1]
IKK complexKinase Assay100 nM[2][3]
Cell Line Assay Type Effect Concentration Reference
RT4 (Bladder Cancer)NF-κB EMSAInhibition of basal and TNF-α-induced NF-κB activityConcentration-dependent[4]
RT4 (Bladder Cancer)ELISA50% inhibition of IL-8 mRNA levels10 µM[4]
RT4 (Bladder Cancer)ELISA90% inhibition of IL-8 mRNA levels50 µM[4]
PC-3, DU145 (Prostate Cancer)Luciferase Reporter Assay, EMSAInhibition of basal and TNF-α/LPS-induced NF-κB activity5-20 µM[5]
PC-3, DU145 (Prostate Cancer)Apoptosis AssaySensitization to TNF-α induced apoptosisNot specified[5]
K562, KCL (CML)NF-κB Binding Assay92% and 87% inhibition of NF-κB binding activity, respectivelyNot specified
MM.1S, U266, RPMI-8226 (Myeloma)Proliferation AssayInhibition of proliferation1.5 - 50 µM[3]
MM.1S (Myeloma)NF-κB Activation AssayConcentration-dependent inhibition of TNF-α-induced NF-κB activationNot specified[3]
RAW 264.7 (Macrophage)Differentiation AssayInhibition of RANKL-induced osteoclast differentiation5 and 10 µM[3]
RAW 264.7 (Macrophage)Western BlotInhibition of RANKL-induced phosphorylation of IκBα, ERK, and JNK10 µM[3]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the activity of PS-1145.

IKKβ Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of PS-1145 to inhibit the phosphorylation of an IκBα-derived peptide by a purified, activated IKK complex.[1]

Materials:

  • Partially purified IKK complex from unstimulated HeLa S3 cells

  • Recombinant catalytic domain of MEKK1

  • Biotinylated IκBα peptide (RHDSGLDSMKD)

  • Phospho-[Ser32]-IκBα specific antibodies

  • ATP

  • PS-1145

  • Assay plates and buffers

Procedure:

  • IKK Activation: Pre-activate the partially purified IKK complex using the catalytic domain of MEKK1.

  • Inhibitor Pre-incubation: Pre-incubate the activated IKK complex with varying concentrations of PS-1145 (e.g., 0.1–1 μM) for 1 hour at 25°C.[1]

  • Kinase Reaction: Initiate the kinase reaction by adding the biotinylated IκBα peptide substrate and ATP. The final concentrations should be optimized, for example, 250 μM for the peptide and 10 μM for ATP.[1]

  • Detection: After a defined incubation period, stop the reaction and detect the amount of phosphorylated peptide using an ELISA format with phospho-[Ser32]-IκBα specific antibodies.

  • Data Analysis: Generate a standard curve and calculate the IC50 value for PS-1145 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest (e.g., myeloma cell lines)

  • Complete cell culture medium

  • PS-1145

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol (B130326) with 0.04 N HCl)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of PS-1145 and incubate for the desired period (e.g., 48 hours).[1]

  • MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[1]

  • Incubation: Incubate the plate for 4 hours in a humidified incubator at 37°C.[1]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for cell growth inhibition.

NF-κB Reporter Assay (Luciferase-based)

This assay measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of PS-1145.

Materials:

  • Cells of interest (e.g., HEK293, prostate cancer cell lines)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • PS-1145

  • Stimulus (e.g., TNF-α, LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Compound Treatment: After allowing the cells to recover from transfection, pre-treat them with different concentrations of PS-1145 for a specified duration.

  • Stimulation: Induce NF-κB activation by adding a stimulus like TNF-α or LPS and incubate for an appropriate time (e.g., 6 hours).

  • Cell Lysis: Lyse the cells using the luciferase assay lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity by PS-1145 compared to the stimulated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the NF-κB signaling pathway targeted by PS-1145 and the general workflow of the in vitro assays.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates PS1145 PS-1145 PS1145->IKK_complex Inhibits IkappaB_p P-IκB IkappaB->IkappaB_p NFkappaB NF-κB (p50/p65) Nucleus Nucleus NFkappaB->Nucleus Translocates IkappaB_p->NFkappaB Releases Ub Ubiquitination IkappaB_p->Ub Proteasome Proteasomal Degradation Ub->Proteasome Gene_Transcription Gene Transcription (Inflammation, Proliferation, Survival) Nucleus->Gene_Transcription Initiates

Caption: The NF-κB signaling pathway and the inhibitory action of PS-1145.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Cancer Cell Lines) start->cell_culture treatment Treatment with PS-1145 (Dose-Response) cell_culture->treatment biochemical_assay Biochemical Assay (IKK Kinase Assay) treatment->biochemical_assay cell_based_assay Cell-Based Assays treatment->cell_based_assay data_analysis Data Analysis (IC50 Determination) biochemical_assay->data_analysis viability Cell Viability (MTT Assay) cell_based_assay->viability nfkb_activity NF-κB Activity (Reporter Assay, EMSA) cell_based_assay->nfkb_activity apoptosis Apoptosis (Annexin V Staining) cell_based_assay->apoptosis viability->data_analysis nfkb_activity->data_analysis apoptosis->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro characterization of PS-1145.

References

In Vivo Efficacy of PS-1145: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PS-1145 is a small molecule inhibitor of the IκB kinase (IKK) complex, a critical component of the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a key regulator of inflammation, immunity, cell proliferation, and apoptosis, and its dysregulation is implicated in the pathogenesis of numerous diseases, including cancer. By inhibiting IKK, PS-1145 blocks the phosphorylation and subsequent degradation of IκB proteins, thereby preventing the nuclear translocation and activation of NF-κB. This mechanism of action has positioned PS-1145 as a promising therapeutic agent for cancers characterized by constitutive NF-κB activation. This technical guide provides an in-depth overview of the in vivo efficacy of PS-1145, focusing on key preclinical studies in nasopharyngeal carcinoma and chemically-induced skin tumors.

Mechanism of Action: The NF-κB Signaling Pathway

PS-1145 exerts its therapeutic effects by targeting the canonical NF-κB signaling pathway. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Various stimuli, such as inflammatory cytokines, activate the IκB kinase (IKK) complex, which then phosphorylates IκB proteins. This phosphorylation event marks IκB for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and activate the transcription of target genes involved in cell survival, proliferation, and inflammation. PS-1145 specifically inhibits the catalytic activity of the IKK complex, thereby preventing IκB degradation and keeping NF-κB in an inactive state in the cytoplasm.

NF-kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation IkB_p p-IκB NFkB NF-κB IkB->NFkB Inhibition NFkB_n NF-κB NFkB->NFkB_n Translocation PS1145 PS-1145 PS1145->IKK Inhibition Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_n->DNA Gene Transcription (Proliferation, Survival, Inflammation) NPC_Xenograft_Workflow start Start: Subcutaneous injection of HONE1 or C666 NPC cells into nude mice randomization Tumor establishment and randomization into two groups (n=12 per group) start->randomization treatment Treatment Group: PS-1145 (3 mg/kg) intravenous injection randomization->treatment control Control Group: Solvent control intravenous injection randomization->control dosing Bi-weekly administration treatment->dosing control->dosing monitoring Weekly measurement of tumor volume and body weight dosing->monitoring endpoint Endpoint: Evaluation of tumor growth inhibition monitoring->endpoint

Target Validation of PS-1145 in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PS-1145 is a potent and selective small-molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the canonical nuclear factor-kappa B (NF-κB) signaling pathway. Constitutive activation of the NF-κB pathway is a hallmark of numerous malignancies, promoting cancer cell proliferation, survival, angiogenesis, and metastasis while conferring resistance to conventional therapies. This technical guide provides an in-depth overview of the target validation of PS-1145 in various cancer models. We present quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of IKK inhibition in oncology.

Introduction

The transcription factor NF-κB plays a pivotal role in the cellular response to inflammatory stimuli and stress. In many cancers, the canonical NF-κB pathway is aberrantly and constitutively active, driving the expression of genes that are critical for tumorigenesis. The IκB kinase (IKK) complex, composed of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is the central regulator of this pathway. IKKβ, in particular, is the predominant kinase responsible for the phosphorylation and subsequent proteasomal degradation of the inhibitor of κB (IκB), which sequesters NF-κB in the cytoplasm. The degradation of IκB allows for the nuclear translocation of NF-κB, where it initiates the transcription of its target genes.

PS-1145 has emerged as a key pharmacological tool and potential therapeutic agent that specifically targets the IKK complex. By inhibiting IKKβ, PS-1145 effectively blocks the downstream activation of NF-κB, leading to the suppression of tumor growth and the induction of apoptosis in a variety of cancer cell types. This guide will detail the evidence supporting the validation of IKKβ as the target of PS-1145 in cancer cells.

Quantitative Data on PS-1145 Activity

The efficacy of PS-1145 has been quantified across various assays and cancer cell lines. The following tables summarize the key inhibitory concentrations.

Table 1: In Vitro Kinase Inhibitory Activity of PS-1145

TargetIC50 (µM)Notes
IKKβ0.25
PIM1Similar potency to IKKβOff-target activity
PIM3Similar potency to IKKβOff-target activity
IKKαNot significantDemonstrates selectivity over IKKα
IKKεNot significantDemonstrates selectivity over IKKε
TBK1Not significantDemonstrates selectivity over TBK1

Table 2: Cellular Potency of PS-1145 in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HONE1Nasopharyngeal Carcinoma26.5[1]
HK1Nasopharyngeal Carcinoma25.8[1]
C666Nasopharyngeal Carcinoma8.7[1]
NPC43Nasopharyngeal Carcinoma6.7[1]
NP460 (non-tumorigenic)Nasopharyngeal Epithelial> 40[1]
NP69 (non-tumorigenic)Nasopharyngeal Epithelial37.2[1]
PC-3Prostate Carcinoma5-20 (effective concentration range)[2]
DU145Prostate Carcinoma5-20 (effective concentration range)[2]

Signaling Pathway and Mechanism of Action

PS-1145 exerts its anti-cancer effects by directly inhibiting the catalytic activity of IKKβ, thereby blocking the canonical NF-κB signaling pathway. The following diagram illustrates this mechanism.

PS1145_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Stimuli->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates PS1145 PS-1145 PS1145->IKK_complex Inhibits NFkB NF-κB (p50/p65) IkB->NFkB Sequesters IkB_P P-IκB Proteasome Proteasome IkB_P->Proteasome Targets for IkB_degradation IκB Degradation Proteasome->IkB_degradation NFkB_active Active NF-κB NFkB_active->Nucleus Translocates to DNA DNA NFkB_active->DNA Binds to Gene_Expression Target Gene Expression (Anti-apoptotic, Proliferative) DNA->Gene_Expression Promotes

Caption: Mechanism of action of PS-1145 in blocking the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PS-1145's activity. The following sections provide protocols for key experiments.

In Vitro IKKβ Kinase Assay

This assay directly measures the inhibitory effect of PS-1145 on the enzymatic activity of IKKβ.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents: - Recombinant IKKβ - IκBα substrate (e.g., GST-IκBα) - ATP (γ-32P-ATP or cold ATP) - Kinase Assay Buffer - PS-1145 dilutions Incubation Incubate IKKβ with PS-1145 (Pre-incubation) Reagents->Incubation Initiation Initiate reaction by adding IκBα substrate and ATP Incubation->Initiation Reaction_Time Incubate at 30°C for 30-60 min Initiation->Reaction_Time Termination Stop reaction (e.g., with SDS-PAGE loading buffer) Reaction_Time->Termination Separation Separate proteins by SDS-PAGE Termination->Separation Visualization Detect phosphorylated IκBα (Autoradiography or Western Blot) Separation->Visualization Quantification Quantify signal and calculate IC50 Visualization->Quantification

Caption: Workflow for an in vitro IKKβ kinase assay.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP).

    • Dilute recombinant active IKKβ to the desired concentration in kinase buffer.

    • Prepare a stock solution of the IκBα substrate (e.g., GST-tagged IκBα peptide).

    • Prepare serial dilutions of PS-1145 in DMSO and then in kinase buffer.

  • Kinase Reaction:

    • In a microcentrifuge tube or 96-well plate, combine IKKβ and the desired concentration of PS-1145 or vehicle (DMSO).

    • Pre-incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding the IκBα substrate and ATP (spiked with γ-³²P-ATP for radioactive detection).

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Detection:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE.

    • For radioactive assays, expose the gel to a phosphor screen and visualize the phosphorylated IκBα band using a phosphorimager.

    • For non-radioactive assays, transfer the proteins to a PVDF membrane and detect phosphorylated IκBα using a phospho-specific antibody via Western blotting.

    • Quantify the band intensities and calculate the IC50 value of PS-1145.

Western Blot Analysis of NF-κB Pathway Activation

This method is used to assess the phosphorylation status and localization of key proteins in the NF-κB pathway within cancer cells treated with PS-1145.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis Cell_Seeding Seed cancer cells and allow to adhere Treatment Treat cells with PS-1145 or vehicle Cell_Seeding->Treatment Stimulation (Optional) Stimulate with TNF-α or other inducer Treatment->Stimulation Harvesting Harvest cells Stimulation->Harvesting Lysis Lyse cells and perform nuclear/cytoplasmic fractionation Harvesting->Lysis Quantification Determine protein concentration (BCA assay) Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibodies (p-IKK, p-IκBα, IκBα, p-p65, p65, Lamin B1, Tubulin) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using ECL Secondary_Ab->Detection Analysis Analyze band intensities Detection->Analysis

Caption: Workflow for Western blot analysis of the NF-κB pathway.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells in culture plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of PS-1145 or vehicle for a specified time (e.g., 1-2 hours).

    • (Optional) Stimulate the cells with an NF-κB activator like TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors. For analyzing protein localization, perform nuclear and cytoplasmic fractionation using a commercially available kit.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-IKKβ, phospho-IκBα, total IκBα, phospho-p65, total p65, and loading controls (e.g., β-actin or GAPDH for whole-cell lysates, Lamin B1 for nuclear fractions, and α-tubulin for cytoplasmic fractions) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of PS-1145 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

MTT_Assay_Workflow cluster_assay_setup Assay Setup cluster_colorimetric_reaction Colorimetric Reaction cluster_data_analysis Data Analysis Cell_Seeding Seed cells in a 96-well plate Treatment Treat with serial dilutions of PS-1145 Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours to allow formazan (B1609692) crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading Calculation Calculate percent viability Absorbance_Reading->Calculation IC50_Determination Determine the IC50 value Calculation->IC50_Determination

Caption: Workflow for a cell viability MTT assay.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

    • Prepare serial dilutions of PS-1145 in culture medium.

    • Remove the old medium and add the medium containing different concentrations of PS-1145 or vehicle control to the wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Reaction:

    • After the incubation period, add MTT reagent (final concentration of 0.5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Gently shake the plate to ensure complete dissolution of the formazan.

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the log of the PS-1145 concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Tumor Model

This in vivo model is essential for evaluating the anti-tumor efficacy of PS-1145 in a more physiologically relevant setting.

Protocol:

  • Cell Preparation and Implantation:

    • Culture the desired cancer cell line (e.g., PC-3 or DU145 for prostate cancer) under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of PBS and Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer PS-1145 or vehicle to the mice via an appropriate route (e.g., intraperitoneal or oral gavage) according to a predetermined dosing schedule.

  • Efficacy Evaluation:

    • Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting, or immunohistochemistry).

Conclusion

The collective data strongly support the validation of IKKβ as the primary molecular target of PS-1145 in cancer cells. Through its potent and selective inhibition of IKKβ, PS-1145 effectively abrogates the pro-survival and pro-proliferative signals mediated by the canonical NF-κB pathway. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of PS-1145 and other IKK inhibitors in preclinical cancer research and drug development. The successful application of these methodologies will be instrumental in further elucidating the therapeutic potential of targeting the NF-κB pathway in oncology.

References

PS-1145 Dihydrochloride: A Technical Guide for Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PS-1145 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a cornerstone of the immune response, regulating inflammation, cell survival, and proliferation. Dysregulation of this pathway is implicated in a multitude of inflammatory and autoimmune diseases, as well as in cancer. This technical guide provides an in-depth overview of PS-1145 dihydrochloride, its mechanism of action, and its applications in immunology research. It includes detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Introduction to this compound

PS-1145 is a potent inhibitor of the IκB kinase (IKK) complex, with a reported IC50 of 88 nM for IKKβ.[1][2] It demonstrates selectivity for IKKβ over a panel of other kinases.[1] By inhibiting IKK, PS-1145 prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. This action effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes. Its ability to modulate the NF-κB pathway makes it a valuable tool for investigating immune responses and a potential therapeutic agent for a range of diseases.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a primary target of PS-1145. Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs), the IKK complex (composed of IKKα, IKKβ, and NEMO/IKKγ) is activated. IKKβ then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. These genes encode a wide array of proteins involved in the immune response, including cytokines, chemokines, adhesion molecules, and anti-apoptotic factors.

PS-1145 directly inhibits the catalytic activity of IKKβ, thereby blocking the initial step of IκBα phosphorylation. This leads to the stabilization of the IκBα/NF-κB complex in the cytoplasm and a subsequent reduction in NF-κB-mediated gene transcription.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activation IkBa_NFkB IκBα-NF-κB (p50/p65) IKK_complex->IkBa_NFkB Phosphorylation IkBa_p P-IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Release Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation PS1145 PS-1145 PS1145->IKK_complex Inhibition DNA DNA NFkB_n->DNA Binding Gene_Transcription Gene Transcription (Cytokines, Chemokines, etc.) DNA->Gene_Transcription

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available literature.

ParameterValueCell Line/SystemReference
IC50 (IKKβ) 88 nMN/A[1][2]
IC50 (IKK complex) 100 nMN/A[1]
ApplicationCell TypeConcentration RangeEffectReference
Inhibition of T-cell Proliferation Alloreactive T-cells6 - 10 µMSignificant inhibition of proliferation[3]
Inhibition of NF-κB Activation CD4+ T-cells10 µMInhibition of p65 nuclear localization[3]
Inhibition of Myeloma Cell Proliferation MM.1S, U266, RPMI-82261.5 - 50 µMInhibition of proliferation[1]
Inhibition of Osteoclast Differentiation RAW 264.7 cells5 - 10 µMInhibition of RANKL-induced differentiation[1]

Experimental Protocols

This section provides detailed protocols for key immunological assays using this compound. These protocols are based on established methodologies and should be optimized for specific experimental conditions.

T-Cell Proliferation Assay (CFSE-based)

This protocol describes how to assess the effect of PS-1145 on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Materials:

  • This compound

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • CFSE (5 mM stock in DMSO)

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, PHA)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. If required, further purify T-cells using magnetic-activated cell sorting (MACS).

  • CFSE Staining: a. Resuspend cells at 1 x 106 cells/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 µM. c. Incubate for 10 minutes at 37°C, protected from light. d. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium. e. Wash the cells twice with complete RPMI-1640 medium.

  • Cell Seeding and Treatment: a. Resuspend CFSE-labeled cells in complete RPMI-1640 medium at 1 x 106 cells/mL. b. Seed 1 x 105 cells per well in a 96-well round-bottom plate. c. Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested concentration range is 1-20 µM. Include a vehicle control (DMSO). d. Add the PS-1145 dilutions or vehicle to the respective wells.

  • T-Cell Activation: a. Add T-cell activation stimuli to the wells (e.g., plate-bound anti-CD3 at 1-5 µg/mL and soluble anti-CD28 at 1-2 µg/mL). b. Include unstimulated control wells.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: a. Harvest the cells from the wells. b. Stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) if desired. c. Resuspend the cells in FACS buffer. d. Acquire data on a flow cytometer, measuring the CFSE fluorescence in the appropriate channel. Proliferation is indicated by a halving of CFSE intensity with each cell division.

T_Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs CFSE_Stain CFSE Staining Isolate_PBMCs->CFSE_Stain Seed_Cells Seed Cells CFSE_Stain->Seed_Cells Add_PS1145 Add PS-1145 Seed_Cells->Add_PS1145 Activate_Tcells Activate T-cells Add_PS1145->Activate_Tcells Incubate Incubate (3-5 days) Activate_Tcells->Incubate Flow_Cytometry Flow Cytometry Incubate->Flow_Cytometry

Cytokine Release Assay

This protocol outlines a method to measure the effect of PS-1145 on the production of cytokines by immune cells.

Materials:

  • This compound

  • PBMCs or specific immune cell populations (e.g., macrophages, dendritic cells)

  • Appropriate cell culture medium

  • Stimulating agent (e.g., LPS for macrophages, anti-CD3/CD28 for T-cells)

  • ELISA kits or multiplex bead array kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ)

  • 96-well flat-bottom tissue culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed 2 x 105 cells per well in a 96-well flat-bottom plate in 100 µL of culture medium.

  • PS-1145 Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Add 50 µL of the PS-1145 dilutions or vehicle control to the appropriate wells. c. Pre-incubate the cells with PS-1145 for 1-2 hours at 37°C.

  • Cell Stimulation: a. Prepare the stimulating agent at the desired concentration in culture medium. b. Add 50 µL of the stimulating agent to the wells. Include an unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.

  • Cytokine Measurement: a. Perform ELISA or a multiplex bead array assay on the collected supernatants according to the manufacturer's instructions to quantify the levels of the cytokines of interest.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol details a method to visualize the effect of PS-1145 on the nuclear translocation of the NF-κB p65 subunit using immunofluorescence microscopy.[3]

Materials:

  • This compound

  • Adherent immune cells (e.g., macrophages, or T-cells on coated coverslips)

  • Cell culture medium

  • Stimulating agent (e.g., TNF-α)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently-labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • PS-1145 Treatment: Treat the cells with the desired concentrations of PS-1145 or vehicle for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agent (e.g., 10 ng/mL TNF-α) for 30-60 minutes.

  • Fixation: a. Wash the cells twice with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS.

  • Permeabilization: a. Permeabilize the cells with permeabilization buffer for 10 minutes. b. Wash three times with PBS.

  • Blocking: Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Antibody Staining: a. Incubate with the primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C. b. Wash three times with PBS. c. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light. d. Wash three times with PBS.

  • Nuclear Staining and Mounting: a. Stain the nuclei with DAPI for 5 minutes. b. Wash twice with PBS. c. Mount the coverslips onto glass slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. In unstimulated or PS-1145-treated stimulated cells, p65 staining will be predominantly cytoplasmic. In stimulated cells without PS-1145, p65 staining will be concentrated in the nucleus.

Logical_Relationship Stimulation Immune Cell Stimulation IKK_Activation IKK Activation Stimulation->IKK_Activation IkB_Degradation IκB Degradation IKK_Activation->IkB_Degradation PS1145_Inhibition PS-1145 Inhibition PS1145_Inhibition->IKK_Activation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Translocation->Gene_Transcription Immune_Response Immune Response (Proliferation, Cytokine Release) Gene_Transcription->Immune_Response

Applications in Immunology Research

This compound is a versatile tool for a wide range of immunology research applications:

  • Inflammation: Investigating the role of the NF-κB pathway in inflammatory processes and for screening anti-inflammatory compounds.

  • Autoimmune Diseases: Modeling the effects of NF-κB inhibition in autoimmune conditions such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.

  • T-Cell Biology: Studying the signaling pathways that govern T-cell activation, proliferation, and differentiation.

  • Innate Immunity: Elucidating the role of NF-κB in the responses of innate immune cells, such as macrophages and dendritic cells, to pathogens.

  • Graft-versus-Host Disease (GVHD): Research has shown that PS-1145 can inhibit the proliferation of alloreactive T-cells, suggesting its potential in studying and mitigating GVHD.[3]

  • Cancer Immunology: Investigating the interplay between the NF-κB pathway and the tumor microenvironment, and its role in immune evasion.

Conclusion

This compound is a valuable pharmacological tool for dissecting the intricate role of the NF-κB signaling pathway in the immune system. Its specificity and potency make it an excellent choice for in vitro and potentially in vivo studies aimed at understanding and modulating immune responses. The data and protocols provided in this guide serve as a comprehensive resource for researchers looking to incorporate PS-1145 into their immunology research programs. As with any inhibitor, careful experimental design and appropriate controls are essential for obtaining robust and interpretable results.

References

The Impact of PS-1145 on Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PS-1145 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway plays a central role in the transcriptional regulation of a wide array of pro-inflammatory cytokines. Consequently, PS-1145 has been investigated as a modulator of cytokine production in various pathological contexts, including inflammatory diseases and cancer. This technical guide provides an in-depth overview of the effects of PS-1145 on the production of key cytokines, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Introduction

The aberrant production of cytokines is a hallmark of numerous diseases, driving chronic inflammation, autoimmune disorders, and cancer progression. The NF-κB signaling cascade is a primary driver of the expression of many of these cytokines, including interleukins (IL-1, IL-6, IL-8) and tumor necrosis factor-alpha (TNF-α). The IκB kinase (IKK) complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator), is a key upstream activator of this pathway. By phosphorylating the inhibitory IκB proteins, the IKK complex triggers their degradation and the subsequent translocation of NF-κB dimers to the nucleus, where they initiate the transcription of target genes.

PS-1145 has emerged as a valuable research tool and potential therapeutic agent due to its specific inhibition of IKK, primarily IKKβ. This inhibition effectively blocks the activation of the canonical NF-κB pathway, thereby attenuating the production of NF-κB-dependent cytokines. This guide will synthesize the available data on the effects of PS-1145 on cytokine production, providing a comprehensive resource for researchers in the field.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

PS-1145 exerts its effects by directly inhibiting the kinase activity of the IKK complex. The canonical NF-κB pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). This leads to the activation of the IKK complex.

Activated IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, including those encoding for pro-inflammatory cytokines, and initiates their transcription.

PS-1145, by inhibiting IKK, prevents the initial phosphorylation of IκBα. This stabilizes the IκBα/NF-κB complex in the cytoplasm, thereby blocking the nuclear translocation of NF-κB and the subsequent transcription of cytokine genes.[1]

NF_kB_Signaling_Pathway Figure 1: PS-1145 Mechanism of Action in the NF-κB Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β, LPS) IKK IKK Complex Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα PS1145 PS-1145 PS1145->IKK Inhibits p_IkBa p-IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation p_IkBa->Proteasome Proteasome->IkBa_NFkB Degrades IκBα Nucleus Nucleus NFkB->Nucleus Translocates to Cytokine_Genes Cytokine Gene Transcription Nucleus->Cytokine_Genes Activates Cytokines Pro-inflammatory Cytokines (IL-1, IL-6, IL-8, TNF-α) Cytokine_Genes->Cytokines Leads to Production of

PS-1145 inhibits the IKK complex, preventing NF-κB activation.

Quantitative Data on Cytokine Inhibition

PS-1145 has demonstrated efficacy in reducing the production of several key pro-inflammatory cytokines across various cell types and disease models. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibition of Cytokine Production by PS-1145

Cell TypeStimulusCytokine MeasuredPS-1145 Concentration% Inhibition / IC50Reference
Human Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)TNF-αIC50: 4.7 µmol/L50%[2]
Human Prostate Cancer Cells (DU-145 and PC-3)BasalIL-620 µmol/LSignificant Reduction[3][4]
Human Airway Smooth Muscle CellsIL-1β and TNF-αVarious CytokinesNot specifiedDose-dependent inhibition[1]
Multiple Myeloma (MM) CellsAdherence to Bone Marrow Stromal CellsIL-6Not specifiedInhibition of secretion[5]

Table 2: In Vivo Effects of PS-1145 on Cytokine Levels

Animal ModelConditionCytokine MeasuredPS-1145 DosageOutcomeReference
Rat Model of AsthmaAllergen ChallengeInflammatory CytokinesNot specifiedReduction in expression[6]
Mouse LPS Challenge ModelLPS InjectionPlasma TNF-α50 mg/kg (oral)~60% inhibition[7]
Rat Model of Hypothalamic InflammationHigh-Fat Diet + IL-4Inflammatory CytokinesIntracerebroventricular injectionBlockade of inflammation[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PS-1145's effect on cytokine production.

Cell Culture and Treatment
  • Cell Lines: Human peripheral blood mononuclear cells (PBMCs) can be isolated from whole blood using Ficoll-Paque density gradient centrifugation. Prostate cancer cell lines (e.g., DU-145, PC-3) and multiple myeloma cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • PS-1145 Preparation: PS-1145 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations.

  • Cell Stimulation: To induce cytokine production, cells are often stimulated with agents like lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL or with a combination of cytokines such as IL-1β (1 ng/mL) and TNF-α (10 ng/mL).

  • Treatment Protocol: Cells are pre-incubated with various concentrations of PS-1145 for a specified period (e.g., 1-2 hours) before the addition of the stimulus. The cells are then incubated for a further period (e.g., 24 hours) to allow for cytokine production.

Cytokine Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying cytokine concentrations in cell culture supernatants or serum.

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubated overnight at 4°C.

  • Blocking: The plate is washed and then blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: Cell culture supernatants or standards of known cytokine concentrations are added to the wells and incubated for 2 hours at room temperature.

  • Detection: After washing, a biotinylated detection antibody specific for the cytokine is added, followed by an avidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

  • Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.[8]

ELISA_Workflow Figure 2: Experimental Workflow for Cytokine Measurement by ELISA Cell_Culture 1. Cell Culture (e.g., PBMCs, Cancer Cells) Pre_treatment 2. Pre-treatment with PS-1145 Cell_Culture->Pre_treatment Stimulation 3. Stimulation (e.g., LPS, TNF-α) Pre_treatment->Stimulation Incubation 4. Incubation (e.g., 24 hours) Stimulation->Incubation Supernatant_Collection 5. Collect Supernatant Incubation->Supernatant_Collection ELISA 6. Cytokine Quantification (ELISA) Supernatant_Collection->ELISA Data_Analysis 7. Data Analysis (Standard Curve) ELISA->Data_Analysis

A typical workflow for assessing PS-1145's effect on cytokine production.
NF-κB Activation Assays

  • Electrophoretic Mobility Shift Assay (EMSA): This technique is used to detect the binding of NF-κB to DNA. Nuclear extracts from treated cells are incubated with a radiolabeled DNA probe containing an NF-κB binding site. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. A decrease in the shifted band in PS-1145-treated cells indicates reduced NF-κB DNA binding activity.[3]

  • Reporter Gene Assay: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB-responsive promoter. Following treatment with PS-1145 and a stimulus, the cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase activity reflects reduced NF-κB transcriptional activity.[3]

Discussion and Future Directions

The collective evidence strongly indicates that PS-1145 is an effective inhibitor of pro-inflammatory cytokine production, acting through the targeted inhibition of the IKK/NF-κB signaling pathway. The quantitative data, though derived from diverse experimental systems, consistently demonstrates a dose-dependent reduction in key cytokines such as TNF-α and IL-6.

For drug development professionals, PS-1145 and its analogs represent a promising class of anti-inflammatory agents. The detailed protocols provided herein offer a foundation for the preclinical evaluation of such compounds. Future research should aim to establish a more comprehensive profile of the cytokines affected by PS-1145 in a wider range of disease-relevant cell types and in vivo models. Furthermore, elucidating the precise dose-response relationships and IC50 values for a broader panel of cytokines will be crucial for optimizing therapeutic strategies.

The development of more selective IKK inhibitors, building on the foundation of molecules like PS-1145, holds significant potential for the treatment of a multitude of inflammatory and neoplastic diseases. The experimental frameworks outlined in this guide will be instrumental in advancing these endeavors.

Conclusion

PS-1145 serves as a powerful tool for dissecting the role of the NF-κB pathway in cytokine regulation and as a lead compound for the development of novel anti-inflammatory therapeutics. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative effects on cytokine production, and the experimental methodologies employed in its characterization. By leveraging this information, researchers and drug developers can further explore the therapeutic potential of IKK inhibition.

Logical_Relationship Figure 3: Logical Relationship of PS-1145's Therapeutic Potential PS1145 PS-1145 IKK_Inhibition IKK Inhibition PS1145->IKK_Inhibition causes NFkB_Blockade NF-κB Pathway Blockade IKK_Inhibition->NFkB_Blockade leads to Cytokine_Reduction Reduced Pro-inflammatory Cytokine Production NFkB_Blockade->Cytokine_Reduction results in Therapeutic_Potential Therapeutic Potential for Inflammatory Diseases & Cancer Cytokine_Reduction->Therapeutic_Potential indicates

The therapeutic rationale for PS-1145 is based on its mechanism.

References

Methodological & Application

PS-1145 Dihydrochloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of PS-1145 dihydrochloride (B599025), a potent and selective inhibitor of IκB kinase (IKK).

PS-1145 dihydrochloride is a valuable tool for investigating the NF-κB signaling pathway, which plays a critical role in inflammation, immunity, cell survival, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[1][2][3] These notes provide essential information on solubility, preparation of solutions, and the compound's mechanism of action to facilitate its effective use in research settings.

Physicochemical and Solubility Data

This compound is a yellow solid with a molecular weight of 395.67 g/mol .[4] Its solubility is a critical factor for the design of both in vitro and in vivo experiments. The following table summarizes the known solubility of this compound in common laboratory solvents. Gentle warming and sonication can be used to facilitate dissolution.[4][5][6]

SolventConcentrationConditions
DMSOSoluble to 5 mMWith gentle warming.[4]
DMSO>3 mg/mLWith warming to ~60 °C for 2 minutes.[5][7]
DMSO≥20 mg/mL-
DMSO50 mg/mL (154.92 mM)Sonication is recommended.[6]
Water~10 mg/mLWith warming to 60 °C.[7]
Methanol:Water (1:1)≥5 mg/mLWith warming to 60 °C for 5 minutes.[5][7]
Ethanol2 mg/mL (6.19 mM)Heating is recommended.[6]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

PS-1145 is a selective inhibitor of the IκB kinase (IKK) complex, with an IC50 of 100 nM.[4] IKK is a key upstream regulator of the NF-κB signaling cascade. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines (e.g., TNF-α), the IKK complex becomes activated and phosphorylates IκBα.[3][8] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and immune responses.[2][3] PS-1145 blocks the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB inactive in the cytoplasm.[4][5][8]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK_complex IKK Complex Stimuli->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits IkB_P p-IκBα NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation PS1145 PS-1145 PS1145->IKK_complex Inhibits Gene_Expression Target Gene Expression NFkB_n->Gene_Expression Activates Experimental_Workflow Start Start Prepare_Stock Prepare PS-1145 Stock Solution (in DMSO) Start->Prepare_Stock Prepare_Working Prepare Working Solution in Culture Medium Prepare_Stock->Prepare_Working Cell_Treatment Treat Cells with PS-1145 and Controls Prepare_Working->Cell_Treatment Incubation Incubate for Desired Time Cell_Treatment->Incubation Downstream_Assay Perform Downstream Assays (e.g., Western Blot, qPCR, Apoptosis Assay) Incubation->Downstream_Assay Data_Analysis Data Analysis and Interpretation Downstream_Assay->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for PS-1145 In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PS-1145 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a critical component of the nuclear factor-kappa B (NF-κB) signaling pathway. By targeting IKK, PS-1145 prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action effectively blocks the nuclear translocation and transcriptional activity of NF-κB. Given the constitutive activation of the NF-κB pathway in numerous malignancies and inflammatory conditions, PS-1145 serves as a valuable tool for in vitro research to explore the therapeutic potential of NF-κB inhibition.

These application notes provide a comprehensive overview of the in vitro use of PS-1145, including its mechanism of action, protocols for common cell-based assays, and a summary of its activity in various cell lines.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB signaling cascade is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNFα), leading to the activation of the IKK complex. Activated IKK phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα liberates the NF-κB dimer (typically p65/p50), which then translocates to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of proteins involved in inflammation, cell survival, proliferation, and angiogenesis. PS-1145 specifically inhibits the kinase activity of IKK, thereby preventing IκBα phosphorylation and all subsequent downstream events in the NF-κB pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylation IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_p->NFkB Release Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation PS1145 PS-1145 PS1145->IKK Inhibition DNA κB DNA Sites NFkB_nuc->DNA Gene_Transcription Gene Transcription (Inflammation, Survival, Proliferation) DNA->Gene_Transcription

Figure 1: Mechanism of action of PS-1145 in the NF-κB signaling pathway.

Data Presentation

PS-1145 Inhibitory Activity
TargetAssay FormatIC₅₀ / KᵢReference
IKK ComplexELISAKᵢ = 88 nM[1](2)
Cellular Activity of PS-1145
Cell LineCancer TypeAssayEffective ConcentrationEndpointReference
MM.1SMultiple MyelomaMTT Assay~50 µM48 hours[3](4)
PC-3Prostate CarcinomaNF-κB Inhibition5-20 µMNot Specified[5](6)
DU145Prostate CarcinomaNF-κB Inhibition5-20 µMNot Specified[5](6)
RT4Bladder CancerIL-8 mRNA Inhibition10 µM (50% inhibition)24 hours[7](8)
RT4Bladder CancerIL-8 mRNA Inhibition50 µM (90% inhibition)24 hours[7](8)
HASMHuman Airway Smooth MuscleNF-κB Luciferase Assay0.3-30 µM8 hours[9](10)

Experimental Protocols

Preparation of PS-1145 Stock Solution

PS-1145 is soluble in dimethyl sulfoxide (B87167) (DMSO).[3]

  • Reconstitution: Prepare a high-concentration stock solution of PS-1145 in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.23 mg of PS-1145 (MW: 322.75 g/mol ) in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3]

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the PS-1145 stock solution at room temperature. Prepare fresh working dilutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments, including the vehicle control, and is typically ≤ 0.1% to avoid solvent-induced cytotoxicity.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted for a 96-well plate format to assess the effect of PS-1145 on cell viability and proliferation.

MTT_Workflow A 1. Seed Cells (e.g., 5,000 cells/well) B 2. Incubate Overnight (Allow attachment) A->B C 3. Treat with PS-1145 (Various concentrations) B->C D 4. Incubate (e.g., 48 hours) C->D E 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL) D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan (B1609692) (e.g., 100 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Figure 2: General workflow for the MTT cell proliferation assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • PS-1145 stock solution

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium. Include wells for blank controls (medium only).

  • Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of PS-1145 in complete medium. Remove the old medium from the wells and add 100 µL of the PS-1145 dilutions or vehicle control (medium with the same concentration of DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).[3]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of PS-1145 concentration to determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with PS-1145.

Materials:

  • Cells treated with PS-1145 and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Culture cells with the desired concentrations of PS-1145 for the specified duration. For adherent cells, collect both the floating and attached cells. Wash the attached cells with PBS and detach them using a gentle cell scraper or trypsin. Combine with the floating cells from the supernatant. For suspension cells, collect by centrifugation.

  • Cell Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

NF-κB Activity Assay (Luciferase Reporter Assay)

This assay is used to quantify the transcriptional activity of NF-κB in cells transiently or stably transfected with a luciferase reporter construct containing NF-κB binding sites.

Materials:

  • Cells transfected with an NF-κB luciferase reporter plasmid

  • PS-1145 stock solution

  • Stimulating agent (e.g., TNFα, IL-1β)

  • Luciferase Assay System (with lysis buffer and luciferase substrate)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the transfected cells into a white, opaque 96-well plate and allow them to attach overnight.

  • Pre-treatment with PS-1145: Pre-treat the cells with various concentrations of PS-1145 or vehicle control for a specified time (e.g., 90 minutes).[9]

  • Stimulation: Add the NF-κB-inducing agent (e.g., TNFα at 10 ng/mL) to the wells and incubate for the optimal duration for luciferase expression (e.g., 8 hours).[9]

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them by adding the manufacturer-provided lysis buffer.

  • Luminescence Measurement: Transfer the cell lysate to a new opaque plate (if necessary) and add the luciferase substrate. Immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Express the results as a percentage of the stimulated control.

NF-κB DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to detect the binding of active NF-κB from nuclear extracts to a labeled DNA probe containing the NF-κB consensus sequence.

Materials:

  • Cells treated with PS-1145 and/or a stimulant

  • Nuclear extraction buffers

  • Labeled (e.g., biotinylated or radioactive) DNA probe with NF-κB consensus sequence

  • Poly(dI-dC)

  • Binding buffer

  • Loading buffer

  • Native polyacrylamide gel

  • Electrophoresis apparatus

  • Detection system (e.g., chemiluminescence or autoradiography)

Procedure:

  • Cell Treatment and Nuclear Extraction: Treat cells with PS-1145 and/or a stimulant. Harvest the cells and prepare nuclear extracts using a commercial kit or standard laboratory protocols. Determine the protein concentration of the extracts.

  • Binding Reaction: In a microcentrifuge tube, combine the nuclear extract (e.g., 5-10 µg), poly(dI-dC) (a non-specific competitor), and the labeled NF-κB probe in the binding buffer.

  • Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes to allow the formation of DNA-protein complexes.

  • Electrophoresis: Add loading buffer to the reactions and load the samples onto a native (non-denaturing) polyacrylamide gel. Run the gel in an appropriate buffer system until the dye front is near the bottom.

  • Transfer and Detection: Transfer the DNA-protein complexes from the gel to a nylon membrane. Detect the labeled probe using the appropriate method (e.g., streptavidin-HRP for biotinylated probes followed by chemiluminescent detection).

  • Analysis: The presence of a shifted band (slower migration than the free probe) indicates NF-κB binding. A decrease in the intensity of this band in PS-1145-treated samples compared to the stimulated control indicates inhibition of NF-κB DNA binding. For supershift analysis, an antibody specific to an NF-κB subunit (e.g., p65) can be added to the binding reaction, which will result in a further shift of the complex.

References

Application Notes and Protocols for Western Blot Analysis of p-IκBα Following PS-1145 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PS-1145 is a potent and selective small-molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] The NF-κB pathway is a central regulator of immune and inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory disorders. In the canonical NF-κB pathway, IKK phosphorylates the inhibitory protein IκBα at serine residues 32 and 36. This phosphorylation event triggers the ubiquitination and subsequent proteasomal degradation of IκBα, releasing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate target gene transcription.

By inhibiting IKK, PS-1145 prevents the phosphorylation of IκBα (p-IκBα), thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and blocking downstream signaling.[3] Western blotting for p-IκBα is a fundamental technique to assess the efficacy and mechanism of action of IKK inhibitors like PS-1145 in a cellular context. These application notes provide a comprehensive guide to utilizing PS-1145 in cell-based assays and detail a robust protocol for the detection of p-IκBα by Western blot.

Mechanism of Action of PS-1145

PS-1145 specifically targets the catalytic subunits of the IKK complex. Inhibition of IKK activity by PS-1145 directly prevents the phosphorylation of its substrate, IκBα. This leads to the accumulation of IκBα and the cytoplasmic retention of NF-κB, thereby inhibiting the transcription of NF-κB target genes involved in inflammation, cell survival, and proliferation.[1][3]

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Activation IKK_complex IKK Complex Receptor->IKK_complex 2. Signal Transduction NF_kappaB_IkappaB NF-κB/IκBα IKK_complex->NF_kappaB_IkappaB 3. Phosphorylation p_IkappaB p-IκBα IKK_complex->p_IkappaB p PS_1145 PS-1145 PS_1145->IKK_complex Inhibition NF_kappaB NF-κB NF_kappaB_IkappaB->NF_kappaB 5. Release Ub_Proteasome Ubiquitination & Proteasomal Degradation p_IkappaB->Ub_Proteasome 4. Degradation NF_kappaB_n NF-κB NF_kappaB->NF_kappaB_n 6. Nuclear Translocation DNA DNA NF_kappaB_n->DNA 7. DNA Binding Gene_Transcription Gene Transcription (Inflammation, Survival) DNA->Gene_Transcription 8. Transcription

Figure 1. NF-κB Signaling Pathway and Inhibition by PS-1145.

Data Presentation

The efficacy of PS-1145 in inhibiting IKK can be quantified by measuring the reduction in p-IκBα levels. Below are tables summarizing the inhibitory activity of PS-1145 from in vitro kinase assays and cell-based assays.

Table 1: In Vitro Inhibitory Activity of PS-1145

TargetIC50 (nM)
IKKβ88
IKK complex100

IC50 values represent the concentration of PS-1145 required to inhibit 50% of the kinase activity.

Table 2: Effect of PS-1145 on Cell Viability in Nasopharyngeal Carcinoma (NPC) Cell Lines

Cell LineIC50 (µM)
HONE126.5
HK125.8
C6668.7
NPC436.7

IC50 values were determined by MTT assay after 72 hours of treatment and indicate the concentration of PS-1145 that inhibits cell viability by 50%.[3]

Table 3: Illustrative Dose-Dependent Inhibition of IκBα Phosphorylation by PS-1145 in C666 Cells

TreatmentPS-1145 Concentration (µM)Normalized p-IκBα/Total IκBα Ratio (Illustrative)
Untreated Control01.00
PS-114580.45
PS-1145160.15
PS-1145320.05

Note: The values in this table are for illustrative purposes and represent a hypothetical quantitative analysis based on the dose-dependent decrease in p-IκBα observed in Western blots from published studies.[3] Actual values may vary depending on experimental conditions.

Experimental Protocols

This section provides a detailed protocol for a Western blot experiment to assess the effect of PS-1145 on IκBα phosphorylation in a selected cell line.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment - Seed cells - Treat with PS-1145 - Stimulate with inducer (e.g., TNF-α) Cell_Lysis 2. Cell Lysis - Wash with cold PBS - Add lysis buffer with inhibitors Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification - BCA or Bradford assay Cell_Lysis->Quantification Sample_Prep 4. Sample Preparation - Normalize protein concentration - Add Laemmli buffer - Boil to denature Quantification->Sample_Prep SDS_PAGE 5. SDS-PAGE - Load samples onto gel - Separate proteins by size Sample_Prep->SDS_PAGE Transfer 6. Protein Transfer - Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking 7. Blocking - Incubate membrane in blocking buffer Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation - Incubate with anti-p-IκBα or anti-IκBα Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary Ab Primary_Ab->Secondary_Ab Detection 10. Detection - Add ECL substrate - Image chemiluminescence Secondary_Ab->Detection Analysis 11. Data Analysis - Densitometry - Normalize to loading control Detection->Analysis

Figure 2. Experimental Workflow for Western Blot Analysis of p-IκBα.

Materials and Reagents
  • Cell Line: A cell line known to have an active NF-κB pathway (e.g., HeLa, HEK293, or a relevant cancer cell line).

  • PS-1145: Dissolved in DMSO to a stock concentration of 10-20 mM and stored at -20°C.

  • NF-κB Inducer: e.g., Tumor Necrosis Factor-alpha (TNF-α), Lipopolysaccharide (LPS).

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Kit: BCA or Bradford assay.

  • Laemmli Sample Buffer (4x or 6x)

  • SDS-PAGE Gels: e.g., 10-12% polyacrylamide gels.

  • Running Buffer: Tris-Glycine-SDS buffer.

  • Transfer Buffer: Tris-Glycine buffer with 20% methanol.

  • PVDF or Nitrocellulose Membranes

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-IκBα (Ser32/36) antibody.

    • Mouse anti-total IκBα antibody.

    • Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) Detection Reagent

  • Chemiluminescence Imaging System

Protocol
  • Cell Culture and Treatment: a. Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. b. Allow cells to adhere and grow overnight. c. Pre-treat cells with varying concentrations of PS-1145 (e.g., 0, 1, 5, 10, 20 µM) for 1-2 hours. Include a vehicle control (DMSO). d. Stimulate the cells with an NF-κB inducer (e.g., 20 ng/mL TNF-α) for 15-30 minutes. Include an untreated, unstimulated control.

  • Cell Lysis: a. Place the culture plates on ice and aspirate the media. b. Wash the cells twice with ice-cold PBS. c. Add 100-150 µL of ice-cold lysis buffer (with protease and phosphatase inhibitors) to each well. d. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add the appropriate volume of Laemmli sample buffer to 20-30 µg of protein from each sample. c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins. d. Briefly centrifuge the samples before loading.

  • SDS-PAGE and Protein Transfer: a. Load the prepared samples into the wells of an SDS-polyacrylamide gel. b. Run the gel at 100-120 V until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system (e.g., 100 V for 1 hour).

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Wash the membrane three times for 5-10 minutes each with TBST. c. Incubate the membrane with the primary antibody against p-IκBα (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation. d. The next day, wash the membrane three times for 10 minutes each with TBST. e. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature. f. Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis: a. Prepare the ECL detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system. d. To analyze total IκBα and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies, following steps 6c to 7c. e. Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). Normalize the p-IκBα band intensity to the total IκBα band intensity or the loading control (β-actin or GAPDH).

Troubleshooting

  • No or Weak Signal:

    • Increase the amount of protein loaded.

    • Optimize primary and secondary antibody concentrations.

    • Ensure phosphatase inhibitors were added to the lysis buffer.

    • Check the activity of the ECL reagent.

  • High Background:

    • Increase the number and duration of washing steps.

    • Optimize the blocking conditions (time, blocking agent).

    • Decrease antibody concentrations.

  • Non-specific Bands:

    • Use a more specific primary antibody.

    • Increase the stringency of washing conditions.

    • Ensure the purity of the protein samples.

By following these application notes and protocols, researchers can effectively utilize PS-1145 as a tool to investigate the NF-κB signaling pathway and accurately measure the inhibition of IκBα phosphorylation via Western blotting.

References

Application Notes and Protocols: PS-1145 NF-κB Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, immune regulation, cell proliferation, and survival. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory disorders and cancer. The IκB kinase (IKK) complex is a central regulator of the canonical NF-κB pathway. Upon stimulation by various signals, such as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), the IKK complex phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB heterodimer (typically p65/p50) to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter regions of target genes, thereby activating their transcription.

PS-1145 is a potent and selective small molecule inhibitor of the IKK complex, which has been instrumental in the study of the NF-κB signaling cascade. By targeting IKK, PS-1145 prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of its downstream target genes.

The NF-κB luciferase reporter assay is a widely used, sensitive, and quantitative method for monitoring the activity of the NF-κB signaling pathway in living cells. This assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of a minimal promoter fused to multiple copies of the NF-κB consensus binding site. When NF-κB is activated and translocates to the nucleus, it binds to these response elements and drives the expression of the luciferase enzyme. The amount of light produced upon the addition of the luciferase substrate, luciferin, is directly proportional to the transcriptional activity of NF-κB. This application note provides a detailed protocol for utilizing the NF-κB luciferase reporter assay to characterize the inhibitory activity of PS-1145.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention by the IKK inhibitor, PS-1145.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activation IkBa_NFkB IκBα-p65/p50 (Inactive) IKK_complex->IkBa_NFkB Phosphorylation p_IkBa_NFkB P-IκBα-p65/p50 Proteasome Proteasome p_IkBa_NFkB->Proteasome Ubiquitination & Degradation NFkB p65/p50 (Active) Proteasome->NFkB Release NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation PS1145 PS-1145 PS1145->IKK_complex Inhibition DNA κB Site NFkB_nuc->DNA Binding Gene Gene Transcription (e.g., Luciferase) DNA->Gene Activation

Caption: NF-κB signaling pathway and PS-1145 inhibition.

Experimental Workflow

The general workflow for assessing the inhibitory effect of PS-1145 on NF-κB activation using a luciferase reporter assay is depicted below.

Experimental_Workflow start Start seed_cells Seed cells expressing NF-κB luciferase reporter start->seed_cells pretreat Pre-treat cells with varying concentrations of PS-1145 seed_cells->pretreat stimulate Stimulate cells with NF-κB activator (e.g., TNF-α) pretreat->stimulate incubate Incubate for a defined period (e.g., 8 hours) stimulate->incubate lyse Lyse cells to release intracellular contents incubate->lyse add_substrate Add luciferase substrate (Luciferin) lyse->add_substrate measure Measure luminescence using a luminometer add_substrate->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: PS-1145 NF-κB luciferase assay workflow.

Data Presentation

The inhibitory effect of PS-1145 on NF-κB-mediated luciferase activity is typically presented in a dose-response format. The following table provides a representative example of data that could be obtained from such an experiment.

Table 1: Representative Dose-Response Data for PS-1145 Inhibition of TNF-α-Induced NF-κB Luciferase Activity

PS-1145 Concentration (µM)Average Relative Light Units (RLU)Standard Deviation% Inhibition
0 (Vehicle Control)1,500,000120,0000
0.11,350,000110,00010
0.31,125,00095,00025
1750,00060,00050
3375,00035,00075
10150,00015,00090
3075,0008,00095

Note: The data presented in this table is for illustrative purposes and represents typical results for an IKK inhibitor in an NF-κB luciferase reporter assay. Actual results may vary depending on the specific cell line, experimental conditions, and reporter construct used.

Experimental Protocols

This section provides a detailed, synthesized protocol for conducting a PS-1145 NF-κB luciferase reporter assay, based on common practices and published methodologies.

Materials and Reagents
  • Cell Line: A suitable mammalian cell line (e.g., HEK293, HeLa, A549) stably or transiently transfected with an NF-κB luciferase reporter plasmid and a constitutively expressing control reporter plasmid (e.g., Renilla luciferase for normalization).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • PS-1145: Stock solution (e.g., 10 mM in DMSO).

  • NF-κB Activator: Recombinant human TNF-α or IL-1β (stock solution, e.g., 10 µg/mL).

  • Luciferase Assay System: A commercial dual-luciferase reporter assay system is recommended for accurate and reliable results.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • DMSO: Vehicle control.

  • Equipment:

    • White, opaque 96-well microplates suitable for luminescence measurements.

    • Luminometer capable of reading 96-well plates.

    • Standard cell culture equipment (incubator, biosafety cabinet, etc.).

    • Multichannel pipettes.

Protocol

Day 1: Cell Seeding

  • Culture the NF-κB reporter cell line under standard conditions (37°C, 5% CO₂).

  • Trypsinize and resuspend the cells in fresh culture medium.

  • Perform a cell count and determine cell viability.

  • Seed the cells into a white, opaque 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

Day 2: Compound Treatment and Stimulation

  • Prepare serial dilutions of PS-1145 in serum-free or low-serum medium. A typical final concentration range to test would be 0.1 µM to 30 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest PS-1145 concentration.

  • Carefully remove the culture medium from the wells.

  • Add 90 µL of the appropriate PS-1145 dilution or vehicle control to each well. It is recommended to perform each treatment in triplicate.

  • Pre-incubate the plate for 90 minutes at 37°C in a 5% CO₂ incubator.

  • Prepare the NF-κB activator (e.g., TNF-α) in serum-free or low-serum medium to a 10X final concentration (e.g., 100 ng/mL for a final concentration of 10 ng/mL).

  • Add 10 µL of the 10X NF-κB activator to each well, except for the unstimulated control wells. To the unstimulated control wells, add 10 µL of medium.

  • Incubate the plate for 8 hours at 37°C in a 5% CO₂ incubator.

Day 3: Luciferase Assay

  • Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.

  • Follow the manufacturer's instructions for the dual-luciferase reporter assay system. This typically involves the following steps: a. Remove the medium from the wells. b. Wash the cells once with 100 µL of PBS. c. Lyse the cells by adding the provided lysis buffer (e.g., 20-50 µL per well) and incubating for a specified time (e.g., 15 minutes) with gentle shaking. d. Transfer a portion of the cell lysate (e.g., 10-20 µL) to a new white, opaque 96-well plate. e. Add the firefly luciferase substrate to each well and immediately measure the luminescence (this is your experimental reporter). f. Add the stop and glo reagent (which quenches the firefly luciferase reaction and contains the substrate for the Renilla luciferase) to each well and measure the luminescence again (this is your normalization control).

Data Analysis
  • Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain a normalized relative light unit (RLU). This normalization corrects for variations in cell number and transfection efficiency.

  • Calculation of Percent Inhibition:

    • Subtract the average normalized RLU of the unstimulated control from all other values.

    • Set the average normalized RLU of the stimulated, vehicle-treated control as 100% activation (0% inhibition).

    • Calculate the percent inhibition for each PS-1145 concentration using the following formula: % Inhibition = 100 - [ (Normalized RLU of PS-1145 treated sample) / (Normalized RLU of vehicle-treated, stimulated sample) ] * 100

  • Dose-Response Curve and IC₅₀ Determination: Plot the percent inhibition as a function of the log of the PS-1145 concentration. Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of PS-1145 that causes 50% inhibition of NF-κB activity.

Conclusion

The NF-κB luciferase reporter assay is a robust and highly sensitive method for characterizing the activity of IKK inhibitors like PS-1145. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this assay in their studies of NF-κB signaling and in the evaluation of potential therapeutic agents targeting this critical pathway. Careful optimization of experimental parameters, such as cell density, compound incubation times, and activator concentrations, is crucial for obtaining reliable and reproducible results.

Application Notes and Protocols for PS-1145 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PS-1145 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a critical component of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] The NF-κB pathway is a key regulator of cellular processes involved in inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many human malignancies, including nasopharyngeal carcinoma, prostate cancer, and multiple myeloma, making it a compelling target for therapeutic intervention.[1][3] PS-1145 exerts its anti-tumor effects by inhibiting the phosphorylation and subsequent degradation of IκB, which in turn prevents the nuclear translocation and activation of NF-κB.[1][2] This leads to the downregulation of NF-κB target genes involved in cell survival and proliferation, ultimately inducing apoptosis in cancer cells.[3]

These application notes provide detailed information and protocols for the use of PS-1145 in preclinical animal models of cancer. The following sections summarize key quantitative data, provide detailed experimental methodologies, and include visualizations of the relevant signaling pathway and experimental workflows.

Data Presentation

Table 1: In Vivo Dosing and Administration of PS-1145 in Rodent Models
Animal ModelCancer TypeDoseAdministration RouteVehicleTreatment ScheduleReference
Nude MiceNasopharyngeal Carcinoma (HONE1 & C666 xenografts)3 mg/kgIntravenous (tail vein)10% DMSO in sterile waterBi-weekly[1][2][4]
Wistar RatsDMBA-induced Skin Tumor50 mg/kgIntravenousNot specifiedNot specified

Note: Apparent adverse effects were not observed in the nasopharyngeal carcinoma animal study at a dose of 3 mg/kg.[1][2][4]

Signaling Pathway

The following diagram illustrates the mechanism of action of PS-1145 in the NF-κB signaling pathway.

PS1145_Mechanism_of_Action Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK_complex IKK Complex (IKKα, IKKβ, IKKγ) Stimuli->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates PS1145 PS-1145 PS1145->IKK_complex Inhibits Apoptosis Apoptosis PS1145->Apoptosis Induces NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm p_IkB p-IκB (Phosphorylated) Proteasome Proteasomal Degradation p_IkB->Proteasome Targets for Proteasome->p_IkB Degrades NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Release and Translocation Nucleus Nucleus NFkB_active->Nucleus Gene_expression Target Gene Expression (e.g., Anti-apoptotic, Pro-proliferative) Nucleus->Gene_expression Promotes Gene_expression->Apoptosis Inhibits

PS-1145 inhibits the IKK complex, preventing NF-κB activation and promoting apoptosis.

Experimental Protocols

Preparation of PS-1145 for In Vivo Administration

This protocol is adapted from a formulation used for in vivo studies.

Materials:

  • PS-1145 powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • PEG300

  • Tween 80

  • Sterile water or saline

Procedure for a 3 mg/kg dose in mice (assuming 20g mouse and 100 µL injection volume):

  • Calculate the required concentration:

    • Dose = 3 mg/kg

    • Weight of mouse = 0.02 kg

    • Total dose per mouse = 3 mg/kg * 0.02 kg = 0.06 mg

    • Injection volume = 100 µL = 0.1 mL

    • Required concentration = 0.06 mg / 0.1 mL = 0.6 mg/mL

  • Prepare a stock solution in DMSO:

    • Dissolve PS-1145 in DMSO to create a concentrated stock solution (e.g., 5 mM). For in vivo use, a stock of 5 mM PS-1145 dihydrochloride (B599025) can be prepared in DMSO.

  • Prepare the final dosing solution:

    • For a final concentration of 0.6 mg/mL, dilute the DMSO stock solution in a vehicle of sterile water. A common vehicle for intravenous injection is 10% DMSO in sterile water.

    • To prepare 1 mL of the final solution:

      • Take the appropriate volume of the PS-1145 DMSO stock.

      • Add sterile water to a final volume of 1 mL, ensuring the final DMSO concentration is 10%.

      • Vortex briefly to mix.

Note: The solubility and stability of the formulation should be confirmed. Prepare the final dosing solution fresh on the day of injection.

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of PS-1145 in a subcutaneous xenograft model.

Xenograft_Workflow Cell_Culture 1. Cell Culture (e.g., HONE1, C666) Tumor_Implantation 2. Tumor Cell Implantation (Subcutaneous injection in nude mice) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers) Tumor_Implantation->Tumor_Growth Randomization 4. Randomization (Into treatment and control groups) Tumor_Growth->Randomization Treatment 5. Treatment Administration (PS-1145 or Vehicle) Randomization->Treatment Monitoring 6. Continued Monitoring (Tumor volume and body weight) Treatment->Monitoring Endpoint 7. Study Endpoint (e.g., Tumor size limit reached) Monitoring->Endpoint Tissue_Collection 8. Tissue Collection (Tumors and organs) Endpoint->Tissue_Collection Analysis 9. Endpoint Analysis (e.g., Western Blot, TUNEL) Tissue_Collection->Analysis

Workflow for an in vivo efficacy study of PS-1145 in a xenograft mouse model.

Procedure:

  • Cell Culture: Culture human cancer cells (e.g., nasopharyngeal carcinoma cell lines HONE1 or C666) under standard conditions.

  • Tumor Cell Implantation:

    • Harvest cells and resuspend in a suitable medium (e.g., serum-free medium with Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals (e.g., weekly).

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer PS-1145 (e.g., 3 mg/kg) or the vehicle control via the desired route (e.g., intravenous tail vein injection).

    • Follow the predetermined treatment schedule (e.g., bi-weekly).

  • Continued Monitoring: Continue to monitor tumor volume and animal body weight throughout the study.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a specific size or after a predetermined treatment period.

  • Tissue Collection: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis.

  • Endpoint Analysis: Perform downstream analyses such as Western blotting and TUNEL assays on the collected tissues.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol outlines the steps for analyzing the effect of PS-1145 on key proteins in the NF-κB pathway in tumor tissues.

Materials:

  • Tumor tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification:

    • Homogenize tumor tissues in lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply a chemiluminescent substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Expected Outcome: Treatment with PS-1145 is expected to decrease the levels of phosphorylated IκBα, leading to the stabilization of total IκBα and reduced nuclear translocation of p65.

TUNEL Assay for Apoptosis Detection

This protocol provides a general guideline for performing a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect apoptosis in tumor tissue sections.

Materials:

  • Paraffin-embedded tumor tissue sections

  • Xylene and ethanol (B145695) series for deparaffinization and rehydration

  • Proteinase K

  • TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

  • DAPI or other nuclear counterstain

  • Fluorescence microscope

Procedure:

  • Tissue Preparation:

    • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

    • Perform antigen retrieval if required by the specific TUNEL kit.

  • Permeabilization:

    • Treat the sections with Proteinase K to permeabilize the tissue.

  • TUNEL Staining:

    • Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) according to the manufacturer's instructions. This will label the 3'-OH ends of fragmented DNA.

  • Detection:

    • If using a fluorescently labeled dUTP, the signal can be directly visualized. If using a biotin-labeled dUTP, an additional step with streptavidin-HRP and a chromogenic substrate or a fluorescently labeled streptavidin is required.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with a suitable dye such as DAPI.

    • Mount the slides with an appropriate mounting medium.

  • Imaging and Analysis:

    • Visualize the stained sections using a fluorescence microscope.

    • Quantify the percentage of TUNEL-positive (apoptotic) cells.

Expected Outcome: An increase in the number of TUNEL-positive cells is expected in the tumor tissues from animals treated with PS-1145 compared to the control group, indicating an induction of apoptosis.[5]

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and animal models. Researchers should adhere to all applicable institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for PS-1145 in In Vivo Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PS-1145 is a potent and specific small molecule inhibitor of the IκB kinase (IKK) complex, a critical component of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] Constitutive activation of the NF-κB pathway is a hallmark of many human cancers, contributing to tumor cell proliferation, survival, angiogenesis, and metastasis. By inhibiting IKK, PS-1145 effectively blocks the downstream activation of NF-κB, making it a compelling therapeutic agent for cancer research. These application notes provide a comprehensive overview of the use of PS-1145 in preclinical in vivo cancer models, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

PS-1145 targets the IKK complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of κB (IκB) proteins. In unstimulated cells, IκB proteins bind to NF-κB dimers, sequestering them in the cytoplasm. Upon activation by various stimuli, IKK phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of a wide array of pro-tumorigenic genes. PS-1145's inhibition of IKK prevents this cascade, thereby suppressing NF-κB-mediated gene expression.

Data Presentation: In Vivo Efficacy of PS-1145

The following table summarizes the quantitative data from preclinical studies on the in vivo efficacy of PS-1145 in various cancer models.

Cancer ModelAnimal ModelCell LinePS-1145 Dosage and AdministrationEfficacy ReadoutResultsReference
Nasopharyngeal CarcinomaNude MiceC666 and HONE1 Xenografts3 mg/kgTumor Growth SuppressionSignificant suppression of subcutaneous tumor formation.[2]
Skin TumorMale Wistar RatsDMBA-induced50 mg/kg, i.v.Apoptosis InductionUpregulation of p53, activation of caspases, and downregulation of NF-κB and VEGF.[3]
Prostate Carcinoma-PC-3 and DU145 cells (in vitro)5-20 µMApoptosis InductionInduced caspase 3/7-dependent apoptosis and sensitized cells to TNF-α induced apoptosis.[4]
Nasopharyngeal CarcinomaNude MiceC666 Xenografts32 µM (in vitro)Apoptosis InductionIncreased percentage of apoptotic cells detected by TUNEL assay.[2]

Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway and the point of inhibition by PS-1145.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation PS_1145 PS-1145 PS_1145->IKK_complex Inhibition p_IkB p-IκB IkB->p_IkB NFkB_IkB NF-κB - IκB (Inactive) NFkB_IkB->IkB NFkB NF-κB (p50/p65) NFkB_IkB->NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binding Gene_Expression Target Gene Expression (e.g., Bcl-xL, Cyclin D1, VEGF) DNA->Gene_Expression Transcription Cancer_Progression Cancer Progression (Proliferation, Survival, Angiogenesis) Gene_Expression->Cancer_Progression Promotes

Caption: The NF-κB signaling pathway and the inhibitory action of PS-1145.

Experimental Protocols

Protocol 1: In Vivo Xenograft Model for Nasopharyngeal Carcinoma

This protocol is based on studies demonstrating the efficacy of PS-1145 in suppressing nasopharyngeal carcinoma (NPC) tumor growth.[2]

1. Animal Model:

  • Species: Athymic Nude Mice (nu/nu)

  • Age: 6-8 weeks

  • Housing: Maintain in a specific pathogen-free (SPF) environment with ad libitum access to food and water. Acclimatize animals for at least one week before the start of the experiment.

2. Cell Culture and Tumor Implantation:

  • Cell Lines: HONE1 or C666 (EBV-positive NPC cell lines)

  • Culture Conditions: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Implantation: Harvest cells during the logarithmic growth phase. Resuspend cells in sterile phosphate-buffered saline (PBS) or serum-free medium. Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.

  • Randomize mice into treatment and control groups when tumors reach an average volume of 100-150 mm³.

4. PS-1145 Formulation and Administration:

  • Formulation: Dissolve PS-1145 in a vehicle such as Dimethyl Sulfoxide (DMSO). For a 3 mg/kg dose, a stock solution can be prepared and further diluted with sterile saline or PBS to the final injection volume. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.

  • Dosage: 3 mg/kg body weight.

  • Administration: Administer the formulated PS-1145 or vehicle control via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Schedule: Administer daily or as determined by preliminary tolerability studies.

5. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study (e.g., 21-28 days or when control tumors reach a predetermined size), euthanize the mice.

  • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).

6. Apoptosis Quantification (TUNEL Assay):

  • Fix excised tumor tissues in 10% neutral buffered formalin and embed in paraffin.

  • Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining on tissue sections according to the manufacturer's protocol to detect apoptotic cells.

  • Quantify the percentage of TUNEL-positive cells by counting at least 500 cells in multiple high-power fields per tumor.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Acclimation Animal Acclimation (1 week) Implantation Subcutaneous Injection of Cells Animal_Acclimation->Implantation Cell_Culture Cancer Cell Culture Cell_Harvest Harvest & Prepare Cells Cell_Culture->Cell_Harvest Cell_Harvest->Implantation Tumor_Growth Monitor Tumor Growth (to ~100-150 mm³) Implantation->Tumor_Growth Randomization Randomize Animals (Control & Treatment Groups) Tumor_Growth->Randomization Dosing Administer PS-1145 or Vehicle (Daily) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint Euthanize & Excise Tumors Monitoring->Endpoint Data_Analysis Tumor Weight, Histology, Apoptosis Quantification Endpoint->Data_Analysis

Caption: A typical experimental workflow for evaluating PS-1145 in a xenograft model.

Logical Relationships

The following diagram illustrates the logical flow from PS-1145 administration to its ultimate anti-cancer effects.

Logical_Relationships PS1145_Admin PS-1145 Administration IKK_Inhibition IKK Inhibition PS1145_Admin->IKK_Inhibition NFkB_Block NF-κB Pathway Blockade IKK_Inhibition->NFkB_Block Gene_Downreg Downregulation of NF-κB Target Genes NFkB_Block->Gene_Downreg Anti_Proliferative Decreased Cell Proliferation Gene_Downreg->Anti_Proliferative Pro_Apoptotic Increased Apoptosis Gene_Downreg->Pro_Apoptotic Anti_Angiogenic Reduced Angiogenesis Gene_Downreg->Anti_Angiogenic Tumor_Inhibition Tumor Growth Inhibition Anti_Proliferative->Tumor_Inhibition Pro_Apoptotic->Tumor_Inhibition Anti_Angiogenic->Tumor_Inhibition

Caption: Logical flow of PS-1145's anti-cancer effects.

References

Application Notes and Protocols for PS-1145 Treatment in Multiple Myeloma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A key signaling pathway that is constitutively active in multiple myeloma and plays a crucial role in its pathogenesis is the nuclear factor-kappa B (NF-κB) pathway. This pathway regulates the transcription of genes involved in cell proliferation, survival, and drug resistance.[1] PS-1145 is a small molecule inhibitor that specifically targets IκB kinase β (IKKβ), a critical component of the canonical NF-κB signaling pathway.[1] By inhibiting IKKβ, PS-1145 prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action blocks the nuclear translocation of NF-κB and the transcription of its target genes, leading to an anti-myeloma effect.[1][2]

These application notes provide a comprehensive overview of the use of PS-1145 for the treatment of multiple myeloma cell lines, including its mechanism of action, and detailed protocols for evaluating its efficacy.

Mechanism of Action of PS-1145 in Multiple Myeloma

PS-1145 exerts its anti-myeloma effects by specifically inhibiting the canonical NF-κB pathway. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by IκB proteins. In multiple myeloma, various stimuli lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate gene transcription that promotes cell survival and proliferation.[1]

PS-1145 acts as a selective inhibitor of IKKβ, preventing the initial phosphorylation of IκBα.[1] This inhibition stabilizes the NF-κB/IκBα complex in the cytoplasm, thereby blocking the entire downstream signaling cascade. The therapeutic potential of PS-1145 has been demonstrated in preclinical studies, where it has been shown to inhibit the proliferation of multiple myeloma cells.[3]

Data Presentation

The following tables are templates for summarizing the quantitative data from experiments evaluating the effects of PS-1145 on multiple myeloma cell lines. Researchers should populate these tables with their own experimental results.

Table 1: Effect of PS-1145 on the Viability of Multiple Myeloma Cell Lines (IC50 Values)

Cell LinePS-1145 IC50 (µM)
RPMI-8226Enter experimental data
MM.1SEnter experimental data
U266Enter experimental data

IC50 values should be determined after a 48 or 72-hour treatment period using a cell viability assay such as the MTT assay.

Table 2: Induction of Apoptosis by PS-1145 in Multiple Myeloma Cell Lines

Cell LineTreatment (Concentration)% Apoptotic Cells (Annexin V+)
RPMI-8226Control (DMSO)Enter experimental data
PS-1145 (e.g., 10 µM)Enter experimental data
MM.1SControl (DMSO)Enter experimental data
PS-1145 (e.g., 10 µM)Enter experimental data
U266Control (DMSO)Enter experimental data
PS-1145 (e.g., 10 µM)Enter experimental data

% Apoptotic cells should be determined by flow cytometry after staining with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.

Table 3: Effect of PS-1145 on Cell Cycle Distribution in Multiple Myeloma Cell Lines

Cell LineTreatment (Concentration)% G0/G1 Phase% S Phase% G2/M Phase
RPMI-8226Control (DMSO)Enter experimental dataEnter experimental dataEnter experimental data
PS-1145 (e.g., 10 µM)Enter experimental dataEnter experimental dataEnter experimental data
MM.1SControl (DMSO)Enter experimental dataEnter experimental dataEnter experimental data
PS-1145 (e.g., 10 µM)Enter experimental dataEnter experimental dataEnter experimental data
U266Control (DMSO)Enter experimental dataEnter experimental dataEnter experimental data
PS-1145 (e.g., 10 µM)Enter experimental dataEnter experimental dataEnter experimental data

% of cells in each phase of the cell cycle should be determined by flow cytometry after staining with a DNA intercalating dye like Propidium Iodide (PI).

Mandatory Visualizations

PS1145_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB Phosphorylation PS1145 PS-1145 PS1145->IKK_complex Inhibition p_IkBa P-IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Ub Ubiquitination p_IkBa->Ub Leads to Proteasome Proteasome Degradation Ub->Proteasome Proteasome->IkBa_NFkB Degrades IκBα NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds to Gene_Transcription Gene Transcription (Proliferation, Survival, Anti-apoptosis) DNA->Gene_Transcription Initiates

Caption: NF-κB signaling pathway and the inhibitory action of PS-1145.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis Cell_Culture 1. Culture Multiple Myeloma Cell Lines (RPMI-8226, MM.1S, U266) Drug_Prep 2. Prepare PS-1145 Stock and Working Solutions Cell_Culture->Drug_Prep Cell_Seeding 3. Seed Cells into Multi-well Plates Drug_Prep->Cell_Seeding Add_Drug 4. Treat Cells with Vehicle (DMSO) or PS-1145 at Various Concentrations Cell_Seeding->Add_Drug Incubation 5. Incubate for Desired Time Points (e.g., 24, 48, 72 hours) Add_Drug->Incubation Viability 6a. Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis 6b. Apoptosis Assay (e.g., Annexin V/PI Staining) Incubation->Apoptosis Cell_Cycle 6c. Cell Cycle Analysis (e.g., PI Staining) Incubation->Cell_Cycle Data_Acquisition 7. Data Acquisition (Spectrophotometry, Flow Cytometry) Viability->Data_Acquisition Apoptosis->Data_Acquisition Cell_Cycle->Data_Acquisition Quantification 8. Quantification (IC50, % Apoptosis, % Cell Cycle Phases) Data_Acquisition->Quantification Results 9. Summarize in Tables and Generate Figures Quantification->Results

Caption: General experimental workflow for evaluating PS-1145.

Experimental Protocols

Cell Culture
  • Cell Lines: Human multiple myeloma cell lines RPMI-8226, MM.1S, and U266 can be obtained from authenticated cell banks.

  • Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Subculture cells every 2-3 days to maintain logarithmic growth.

PS-1145 Preparation
  • Stock Solution: Prepare a high-concentration stock solution of PS-1145 (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the complete culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of PS-1145.

  • Cell Seeding: Seed 1 x 10^4 to 5 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

  • Treatment: After 24 hours, add 100 µL of medium containing serial dilutions of PS-1145 or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with PS-1145.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with PS-1145 at the desired concentration (e.g., IC50 concentration) or vehicle control for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate flow cytometry analysis software.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of PS-1145 on the cell cycle distribution.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with PS-1145 at the desired concentration or vehicle control for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols for PS-1145 in Prostate Cancer Cell Invasion Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men, with metastasis being the primary driver of poor prognosis. The invasion of cancer cells into surrounding tissues is a critical step in the metastatic cascade. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of genes involved in inflammation, cell survival, and proliferation, and its constitutive activation has been implicated in the progression and metastasis of prostate cancer.[1][2] PS-1145 is a highly specific, small-molecule inhibitor of IκB kinase β (IKK-β), a critical kinase in the canonical NF-κB signaling pathway.[1] By inhibiting IKK-β, PS-1145 prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of its target genes. This application note provides a detailed protocol for utilizing PS-1145 to study its effects on prostate cancer cell invasion and outlines the underlying signaling pathway.

Mechanism of Action of PS-1145

PS-1145 specifically targets IKK-β, preventing the phosphorylation of IκBα. This action blocks the release and nuclear translocation of the p65/p50 NF-κB complex. Consequently, the transcription of NF-κB target genes that promote cell invasion, such as those encoding matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA), is downregulated.[3][4] Furthermore, inhibition of the NF-κB pathway can reverse the epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell motility and invasion.

Quantitative Data Summary

PS-1145 has been shown to inhibit the invasion of highly invasive prostate cancer cells in a dose-dependent manner.[1] The inhibitory effect of PS-1145 on NF-κB activity, the upstream regulator of invasion, has been quantified, as shown in the table below.

CompoundCell LineAssayIC50 (µM)Reference
PS-1145LNCaPTNFα-induced NF-κB activity4.7Gasparian et al., 2009
PS-1145LNCaPTPA-induced NF-κB activity3.4Gasparian et al., 2009

Experimental Protocols

Matrigel Invasion Assay Protocol

This protocol describes how to perform a Matrigel invasion assay to assess the effect of PS-1145 on prostate cancer cell invasion.

Materials:

  • Prostate cancer cell lines (e.g., PC-3, DU-145)

  • PS-1145 (dissolved in DMSO)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Serum-free cell culture medium

  • Matrigel Basement Membrane Matrix

  • 24-well Transwell inserts (8.0 µm pore size)

  • 24-well companion plates

  • Cotton swabs

  • Methanol (B129727) or 4% Paraformaldehyde (PFA) for fixation

  • Crystal Violet or DAPI for staining

  • Microscope

Procedure:

  • Coating of Transwell Inserts:

    • Thaw Matrigel on ice overnight in a 4°C refrigerator.

    • Dilute Matrigel with cold, serum-free medium to the desired concentration (typically 1 mg/mL).

    • Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.

    • Incubate the inserts at 37°C for 4-6 hours to allow the Matrigel to solidify.

  • Cell Preparation and Seeding:

    • Culture prostate cancer cells to 70-80% confluency.

    • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

    • Pre-treat the cells with various concentrations of PS-1145 (e.g., 0, 1, 5, 10 µM) or vehicle control (DMSO) for 1 hour at 37°C.

    • Remove any remaining liquid from the rehydrated Matrigel.

    • Seed 200 µL of the cell suspension into the upper chamber of the Matrigel-coated inserts.

  • Invasion Assay:

    • Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

  • Fixation and Staining:

    • After incubation, carefully remove the medium from the upper and lower chambers.

    • Gently remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane by incubating with cold methanol or 4% PFA for 10-20 minutes.

    • Stain the cells with 0.5% Crystal Violet for 20 minutes or with DAPI for 5 minutes.

  • Quantification:

    • Wash the inserts with PBS to remove excess stain.

    • Allow the inserts to air dry.

    • Count the number of stained, invaded cells on the lower surface of the membrane using a microscope. Count at least five random fields per insert.

    • Calculate the average number of invaded cells per field. The percentage of invasion inhibition can be calculated relative to the vehicle control.

Visualizations

Signaling Pathway of PS-1145 in Prostate Cancer Cell Invasion

PS1145_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_invasion Cellular Response Growth_Factors Growth Factors, Cytokines (e.g., TNFα) Receptor Receptor Growth_Factors->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylation PS1145 PS-1145 PS1145->IKK_complex Inhibition NFkB_inactive p65/p50 (Inactive) IkB->NFkB_inactive Sequesters IkB_p p-IκBα NFkB_active p65/p50 (Active) NFkB_inactive->NFkB_active Nuclear Translocation Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_active->DNA Target_Genes Target Gene Transcription (MMPs, uPA, EMT regulators) DNA->Target_Genes Invasion Cell Invasion Target_Genes->Invasion

Caption: PS-1145 inhibits the NF-κB signaling pathway to block prostate cancer cell invasion.

Experimental Workflow for PS-1145 Invasion Assay

Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Invasion Assay cluster_analysis Analysis Coat_Inserts Coat Transwell inserts with Matrigel Harvest_Cells Harvest and resuspend cells in serum-free medium Coat_Inserts->Harvest_Cells Culture_Cells Culture prostate cancer cells Culture_Cells->Harvest_Cells Pretreat_Cells Pre-treat cells with PS-1145 or vehicle Harvest_Cells->Pretreat_Cells Seed_Cells Seed cells into the upper chamber Pretreat_Cells->Seed_Cells Add_Chemoattractant Add complete medium to the lower chamber Seed_Cells->Add_Chemoattractant Incubate Incubate for 24-48 hours Add_Chemoattractant->Incubate Remove_Noninvaders Remove non-invading cells Incubate->Remove_Noninvaders Fix_Stain Fix and stain invading cells Remove_Noninvaders->Fix_Stain Quantify Quantify invaded cells by microscopy Fix_Stain->Quantify

References

Application Notes and Protocols for Studying Chemoresistance in Chronic Myeloid Leukemia (CML) using PS-1145

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives the malignant transformation of hematopoietic stem cells. While tyrosine kinase inhibitors (TKIs) like imatinib (B729) have revolutionized CML treatment, the development of chemoresistance remains a significant clinical challenge. Resistance can be mediated by BCR-ABL1 mutations or by the activation of alternative, BCR-ABL1-independent survival pathways.

One such critical survival pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Constitutive activation of NF-κB has been observed in various hematological malignancies, including CML, where it promotes cell proliferation, survival, and resistance to apoptosis. PS-1145 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a key regulator of the canonical NF-κB pathway. By blocking IKK, PS-1145 prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity. These application notes provide a comprehensive overview and detailed protocols for utilizing PS-1145 to investigate and potentially overcome chemoresistance in CML.

Mechanism of Action of PS-1145 in CML

PS-1145 targets the IκB kinase (IKK) complex, which is a central component of the canonical NF-κB signaling pathway. In CML, the BCR-ABL1 oncoprotein can activate the NF-κB pathway, contributing to cell survival and resistance to TKI therapy. PS-1145 inhibits the catalytic activity of IKK, preventing the phosphorylation of IκBα. This stabilization of IκBα leads to the retention of the NF-κB (p65/p50) dimer in the cytoplasm, thereby blocking its nuclear translocation and the subsequent transcription of pro-survival and anti-apoptotic genes. Studies have demonstrated that inhibiting the NF-κB pathway with PS-1145 can induce apoptosis and inhibit the proliferation of CML cells, including those resistant to imatinib. Furthermore, the combination of PS-1145 with imatinib has been shown to have a synergistic effect in overcoming imatinib resistance.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of PS-1145 on CML cells.

Table 1: Effect of PS-1145 on NF-κB Activity in CML Cell Lines

Cell LineTreatmentConcentration% Inhibition of NF-κB DNA Binding Activity
K562 (Imatinib-sensitive)PS-114510 µM90%
KCL-22 (Imatinib-sensitive)PS-114510 µM85%
K562r (Imatinib-resistant)PS-114510 µM93%
KCLr (Imatinib-resistant)PS-114510 µM82%

Table 2: Effect of PS-1145 on Proliferation of CML Cell Lines

Cell LineTreatmentConcentration% Inhibition of Proliferation
K562sImatinib1 µM48%
KCLsImatinib1 µM37%
K562rImatinib1 µMNo significant effect
KCLrImatinib1 µMNo significant effect
K562sPS-114510 µM38%
KCLsPS-114510 µM15%
K562rPS-114510 µM22%
KCLrPS-114510 µM28%
K562rImatinib + PS-11451 µM + 10 µMSignificant synergistic inhibition
KCLrImatinib + PS-11451 µM + 10 µMSignificant synergistic inhibition

Table 3: Effect of PS-1145 on Apoptosis in Imatinib-Resistant CML Cell Lines

Cell LineTreatmentConcentration% Apoptotic Cells (Annexin V+)
K562rControl-7%
K562rImatinib + PS-11451 µM + 20 µM69%
KCLrControl-9%
KCLrImatinib + PS-11451 µM + 20 µM71%

Signaling Pathway and Experimental Workflow Diagrams

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Stimulus (e.g., TNF-α, BCR-ABL1 signaling) IKK IKK Complex Receptor->IKK Activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_p p-IκBα IkBa_NFkB->IkBa_p Releases NF-κB DNA DNA (κB sites) NFkB->DNA Translocates & Binds Proteasome Proteasome IkBa_p->Proteasome Degradation PS1145 PS-1145 PS1145->IKK Inhibits Transcription Gene Transcription (Proliferation, Survival, Anti-apoptosis) DNA->Transcription

Caption: PS-1145 inhibits the IKK complex, preventing NF-κB nuclear translocation.

G cluster_workflow Experimental Workflow cluster_assays Functional Assays cluster_mechanism Mechanistic Assays start CML Cell Lines (Imatinib-sensitive & resistant) or Primary Patient Cells treatment Treat with PS-1145 (alone or with Imatinib) start->treatment incubation Incubate (e.g., 24-72h) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Annexin V/7-AAD) incubation->apoptosis proliferation Colony Formation Assay incubation->proliferation nfkb_activity NF-κB Activity (ELISA) incubation->nfkb_activity protein_expression Protein Expression (Western Blot) incubation->protein_expression data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis proliferation->data_analysis nfkb_activity->data_analysis protein_expression->data_analysis

Caption: Workflow for assessing PS-1145 effects on CML chemoresistance.

Experimental Protocols

Cell Culture
  • Cell Lines: Imatinib-sensitive (e.g., K562) and imatinib-resistant (e.g., K562r) CML cell lines can be used. Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2. For resistant cell lines, a low concentration of imatinib (e.g., 1 µM) can be maintained in the culture medium to retain the resistant phenotype.

  • Primary Cells: Bone marrow or peripheral blood mononuclear cells from CML patients can be isolated by Ficoll-Paque density gradient centrifugation.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • CML cells

    • PS-1145, Imatinib

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed CML cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of culture medium.

    • Allow cells to adhere overnight (if applicable).

    • Treat the cells with various concentrations of PS-1145, imatinib, or a combination of both. Include untreated control wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/7-AAD Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • CML cells

    • PS-1145, Imatinib

    • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with 7-AAD (or Propidium Iodide)

    • 1X Binding Buffer

    • Flow cytometer

  • Protocol:

    • Seed CML cells in 6-well plates and treat with PS-1145, imatinib, or a combination for 24-48 hours.

    • Harvest the cells (including floating cells) and wash twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

      • Viable cells: Annexin V-negative, 7-AAD-negative

      • Early apoptotic cells: Annexin V-positive, 7-AAD-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, 7-AAD-positive

NF-κB p65 DNA Binding Activity Assay (ELISA-based)

This assay measures the amount of active NF-κB p65 subunit in nuclear extracts that can bind to its consensus DNA sequence.

  • Materials:

    • CML cells

    • PS-1145

    • Nuclear Extraction Kit

    • NF-κB p65 Transcription Factor Assay Kit (ELISA-based)

    • Microplate reader

  • Protocol:

    • Treat CML cells with PS-1145 for the desired time (e.g., 1-4 hours).

    • Prepare nuclear extracts from the treated and untreated cells according to the manufacturer's protocol of the nuclear extraction kit.

    • Determine the protein concentration of the nuclear extracts.

    • Perform the NF-κB p65 DNA binding assay according to the manufacturer's instructions of the ELISA kit. This typically involves:

      • Incubating the nuclear extracts in wells pre-coated with the NF-κB consensus sequence.

      • Washing away unbound proteins.

      • Adding a primary antibody specific to the p65 subunit.

      • Adding a secondary antibody conjugated to HRP.

      • Adding a colorimetric substrate and stopping the reaction.

    • Measure the absorbance at 450 nm.

    • Calculate the percentage of NF-κB inhibition relative to the untreated control.

Colony-Forming Cell (CFC) Assay

This in vitro assay assesses the proliferative capacity of hematopoietic progenitor cells.

  • Materials:

    • Primary CML cells or CML cell lines

    • PS-1145, Imatinib

    • MethoCult™ medium (or similar methylcellulose-based medium) with appropriate cytokines

    • 35 mm culture dishes

  • Protocol:

    • Prepare a cell suspension of CML cells.

    • Add the cells and the desired concentrations of PS-1145 and/or imatinib to the MethoCult™ medium.

    • Vortex the mixture thoroughly.

    • Dispense 1.1 mL of the mixture into each 35 mm culture dish using a syringe with a blunt-end needle.

    • Rotate the dish to spread the medium evenly.

    • Incubate the dishes at 37°C in a 5% CO2 incubator with high humidity for 10-14 days.

    • Count the number of colonies (aggregates of >40 cells) under an inverted microscope.

    • Compare the number of colonies in the treated groups to the untreated control.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB pathway.

  • Materials:

    • CML cells

    • PS-1145

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat CML cells with PS-1145 for various time points.

    • Lyse the cells in lysis buffer and determine the protein concentration.

    • Denature the protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add the chemiluminescent substrate.

    • Detect the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

PS-1145 serves as a valuable research tool for investigating the role of the NF-κB pathway in CML chemoresistance. The protocols outlined in these application notes provide a framework for researchers to assess the efficacy of targeting this pathway to overcome resistance to TKIs like imatinib. The synergistic effects observed when combining PS-1145 with imatinib suggest a promising therapeutic strategy for CML patients who have developed resistance. Further studies utilizing these methodologies will contribute to a deeper understanding of CML biology and the development of more effective treatment regimens.

Application Notes and Protocols for PS-1145 in Nasopharyngeal Carcinoma Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nasopharyngeal carcinoma (NPC) is a type of head and neck cancer with a high incidence in certain regions of the world. The nuclear factor kappa-B (NF-κB) signaling pathway has been identified as a crucial contributor to the development and progression of NPC.[1][2][3] PS-1145, a small molecule inhibitor of IκB kinase (IKK), targets the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκB, which in turn blocks the nuclear translocation of NF-κB.[1][2][3] This document provides detailed application notes and protocols for the use of PS-1145 in preclinical studies involving nasopharyngeal carcinoma xenografts, based on published research.

Mechanism of Action of PS-1145 in Nasopharyngeal Carcinoma

PS-1145 exerts its anti-tumor effects in nasopharyngeal carcinoma by inhibiting the canonical NF-κB signaling pathway. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory signals, often constitutively active in cancer cells, lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, marking it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in cell proliferation, survival, and angiogenesis. PS-1145 specifically inhibits the IKK complex, thereby preventing IκB phosphorylation and degradation, and ultimately blocking NF-κB activation.[1][2][3] One of the downstream effects of PS-1145-mediated NF-κB inhibition in NPC cells is the induction of apoptosis.[2][3]

PS1145_Mechanism_of_Action PS-1145 Mechanism of Action in NPC cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation PS1145 PS-1145 PS1145->IKK Inhibition Ub Ubiquitination & Degradation IkB_p p-IκB Ub->IkB_p IkB_p->Ub DNA DNA NFkB_n->DNA Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription Experimental_Workflow In Vivo Xenograft Experimental Workflow A NPC Cell Culture (HONE1, C666) B Cell Preparation & Subcutaneous Injection into Nude Mice A->B C Tumor Establishment (~50-100 mm³) B->C D Randomization into Control & Treatment Groups C->D E Bi-weekly Intravenous Injection (Vehicle or PS-1145 3 mg/kg) D->E F Monitor Tumor Volume & Body Weight (Twice Weekly) E->F F->E Repeat for 5 weeks G Endpoint (e.g., 5 weeks) Euthanasia & Tumor Excision F->G H Data Analysis (Tumor Growth Curves, Statistical Analysis) G->H

References

Application Notes: PS-1145 for the Inhibition of Osteoclast Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Osteoclasts, the primary bone-resorbing cells, are critical for bone homeostasis. However, their excessive activity contributes to pathological bone loss in diseases such as osteoporosis, rheumatoid arthritis, and periodontitis. The differentiation of osteoclasts from their monocytic precursors is a complex process primarily driven by the cytokine Receptor Activator of Nuclear Factor-κB Ligand (RANKL). The binding of RANKL to its receptor, RANK, on osteoclast precursors initiates a cascade of intracellular signaling events, with the Nuclear Factor-κB (NF-κB) pathway playing a pivotal role.[1][2] PS-1145 is a potent and specific small molecule inhibitor of the IκB kinase (IKK) complex, a key regulator of the canonical NF-κB signaling pathway. By targeting IKK, PS-1145 offers a powerful tool for researchers studying osteoclast biology and developing novel therapeutics for bone-related disorders.

Mechanism of Action

The canonical NF-κB pathway is central to RANKL-induced osteoclastogenesis. Upon RANKL stimulation, the IKK complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB p50/p65 heterodimer to translocate into the nucleus.[1] In the nucleus, NF-κB promotes the transcription of key osteoclastogenic factors, including c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[1][3] NFATc1 is considered the master transcription factor for osteoclast differentiation, and its auto-amplification is crucial for the expression of osteoclast-specific genes like Tartrate-Resistant Acid Phosphatase (TRAP), Cathepsin K, and DC-STAMP.[1][3][4]

PS-1145 specifically inhibits the catalytic activity of the IKK complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and blocking its nuclear translocation.[5] The net effect is the suppression of NF-κB-mediated gene transcription, leading to a potent inhibition of osteoclast differentiation and function.

Data Presentation

The following tables present illustrative quantitative data on the inhibitory effects of PS-1145 on osteoclast differentiation and function. This data is representative of the expected outcomes based on the known mechanism of action of IKK inhibitors.

Table 1: Dose-Dependent Inhibition of TRAP-Positive Osteoclast Formation by PS-1145

PS-1145 Concentration (µM)Number of TRAP-Positive Multinucleated Cells (per well)Inhibition of Osteoclast Formation (%)
0 (Vehicle Control)150 ± 120
0.1115 ± 923.3
0.562 ± 758.7
1.025 ± 483.3
5.05 ± 296.7

Data are presented as mean ± standard deviation from a representative experiment.

Table 2: Effect of PS-1145 on Osteoclast-Mediated Bone Resorption

TreatmentResorbed Area (% of total area)Inhibition of Bone Resorption (%)
Vehicle Control25.4 ± 3.10
PS-1145 (1.0 µM)8.2 ± 1.567.7

Data are presented as mean ± standard deviation from a representative experiment.

Table 3: PS-1145 Reduces the Expression of Key Osteoclastogenic Genes

GeneTreatmentRelative mRNA Expression (Fold Change vs. Vehicle)Inhibition of Gene Expression (%)
c-Fos Vehicle Control1.00 ± 0.120
PS-1145 (1.0 µM)0.35 ± 0.0565.0
NFATc1 Vehicle Control1.00 ± 0.150
PS-1145 (1.0 µM)0.28 ± 0.0472.0
TRAP (Acp5) Vehicle Control1.00 ± 0.180
PS-1145 (1.0 µM)0.19 ± 0.0381.0
Cathepsin K (Ctsk) Vehicle Control1.00 ± 0.110
PS-1145 (1.0 µM)0.22 ± 0.0678.0

Data are presented as mean ± standard deviation from a representative quantitative PCR experiment.

Mandatory Visualizations

G cluster_0 cluster_1 RANKL RANKL RANK RANK RANKL->RANK Binds IKK IKK Complex RANK->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases NFkappaB_nucleus NF-κB (p65/p50) NFkappaB->NFkappaB_nucleus Nuclear Translocation PS1145 PS-1145 PS1145->IKK Inhibits cFos c-Fos NFkappaB_nucleus->cFos Induces NFATc1 NFATc1 NFkappaB_nucleus->NFATc1 Induces cFos->NFATc1 Activates Osteoclast_genes Osteoclast-Specific Genes (TRAP, Cathepsin K, etc.) NFATc1->Osteoclast_genes Activates Differentiation Osteoclast Differentiation Osteoclast_genes->Differentiation

Caption: PS-1145 inhibits the RANKL-induced NF-κB signaling pathway in osteoclast precursors.

G cluster_0 Day 0-1 cluster_1 Day 1 onwards cluster_2 Endpoint Assays bmm Isolate Bone Marrow Macrophages (BMMs) seed Seed BMMs in culture plates bmm->seed treat Treat with M-CSF, RANKL, and varying concentrations of PS-1145 seed->treat culture Culture for 4-6 days treat->culture trap TRAP Staining culture->trap pit Bone Resorption Pit Assay culture->pit qpcr qPCR for Gene Expression culture->qpcr western Western Blot for Signaling Proteins culture->western

Caption: Experimental workflow for assessing the inhibitory effect of PS-1145 on osteoclastogenesis.

Experimental Protocols

Osteoclast Differentiation Assay (TRAP Staining)

This protocol describes the in vitro generation of osteoclasts from mouse bone marrow macrophages (BMMs) and the assessment of differentiation by Tartrate-Resistant Acid Phosphatase (TRAP) staining.

Materials:

  • Mouse Bone Marrow Macrophages (BMMs)

  • α-MEM (Minimum Essential Medium Alpha) supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Receptor Activator of Nuclear Factor-κB Ligand (RANKL)

  • PS-1145 (dissolved in DMSO)

  • TRAP Staining Kit

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed BMMs in a 96-well plate at a density of 1 x 10^4 cells/well in α-MEM containing 30 ng/mL M-CSF. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Induction of Differentiation: The next day, replace the medium with fresh α-MEM containing 30 ng/mL M-CSF, 50 ng/mL RANKL, and the desired concentrations of PS-1145 (e.g., 0.1, 0.5, 1.0, 5.0 µM). Include a vehicle control (DMSO).

  • Culture: Culture the cells for 4-6 days, replacing the medium every 2 days with fresh medium containing M-CSF, RANKL, and PS-1145.

  • TRAP Staining: After the culture period, wash the cells with PBS and fix them with 4% paraformaldehyde for 10 minutes at room temperature.

  • Wash the cells with deionized water and stain for TRAP activity using a commercially available kit according to the manufacturer's instructions.

  • Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a light microscope.

Bone Resorption Pit Assay

This assay measures the functional activity of mature osteoclasts by quantifying their ability to resorb a bone-like substrate.

Materials:

  • Bone-mimicking calcium phosphate-coated plates or dentin slices

  • Mature osteoclasts (generated as described above)

  • Toluidine Blue or other suitable stain for visualizing resorption pits

Procedure:

  • Osteoclast Generation: Generate mature osteoclasts on the bone-mimicking substrate by culturing BMMs with M-CSF and RANKL for 6-8 days.

  • Inhibitor Treatment: Treat the mature osteoclasts with fresh medium containing PS-1145 (e.g., 1.0 µM) or vehicle control for an additional 48 hours.

  • Cell Removal: Remove the osteoclasts by treating with a bleach solution or by sonication.

  • Staining: Wash the substrate extensively with water and then stain with 1% Toluidine Blue for 5 minutes.

  • Analysis: Visualize and capture images of the resorption pits using a microscope. Quantify the resorbed area using image analysis software (e.g., ImageJ).

Western Blot Analysis for Phosphorylated IκBα

This protocol details the detection of phosphorylated IκBα (p-IκBα) to confirm the inhibition of IKK activity by PS-1145.[5]

Materials:

  • BMMs or RAW 264.7 cells

  • PS-1145

  • RANKL

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-IκBα, anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: Seed BMMs or RAW 264.7 cells in 6-well plates. Once confluent, pre-treat the cells with PS-1145 (e.g., 1.0 µM) for 1 hour.

  • Stimulate the cells with RANKL (100 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST and probe with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL detection system. Quantify band intensities using densitometry and normalize p-IκBα levels to total IκBα and the loading control (β-actin).

Quantitative Real-Time PCR (qPCR) for Osteoclast-Specific Gene Expression

This protocol is for measuring the mRNA levels of key osteoclastogenic genes.[6]

Materials:

  • BMMs cultured as in the osteoclast differentiation assay

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR primers for target genes (e.g., c-Fos, NFATc1, TRAP, Cathepsin K) and a housekeeping gene (e.g., GAPDH or Actb)

Primer Sequences (Mouse):

  • c-Fos:

    • Forward: 5'-CTGGTGCAGCCCACTCTG GTC-3'[7]

    • Reverse: 5'-CTTTCAGCAGATTGGCAATCTC-3'[7]

  • NFATc1:

    • Forward: 5'-CAACGCCCTGACCACCGATAG-3'[7]

    • Reverse: 5'-GGCTGCCTTCCGTCTCATAGT-3'[7]

  • TRAP (Acp5):

    • Forward: 5'-TCCCCAATGCCCCATTC-3'[6]

    • Reverse: 5'-CGGTTCTGGCGATCTCTTTG-3'[6]

  • Cathepsin K (Ctsk):

    • Forward: 5'-GGCTGTGGAGGCGGCTAT-3'[6]

    • Reverse: 5'-AGAGTCAATGCCTCCGTTCTG-3'[6]

Procedure:

  • Cell Culture and Treatment: Culture BMMs with M-CSF, RANKL, and PS-1145 (or vehicle) for 3-4 days.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.

  • qPCR: Perform qPCR using SYBR Green master mix and gene-specific primers.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

References

Troubleshooting & Optimization

Technical Support Center: PS-1145 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of PS-1145 dihydrochloride (B599025) in DMSO.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of PS-1145 dihydrochloride in DMSO?

A1: To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO. Gentle warming can aid dissolution. For example, one supplier suggests that for PS-1145 (not the dihydrochloride salt), a 10 mg/mL solution can be made in DMSO.[1] For the dihydrochloride salt, solubility has been reported to be up to 5 mM with gentle warming. Another source indicates solubility of over 3 mg/mL at approximately 60°C.[2] Always use high-purity, anhydrous DMSO, as moisture can reduce the solubility of the compound.[3]

Q2: What are the recommended storage conditions for this compound powder and its DMSO stock solution?

A2: Recommendations for storage vary slightly between suppliers, but a general consensus can be followed for optimal stability.

FormStorage TemperatureDurationNotes
Solid Powder -20°C≥ 4 years[3]Store in a desiccated environment.
+4°C or 2-8°CNot specifiedAcceptable for short-term storage.[4]
DMSO Stock Solution -80°CUp to 1 year[3] or 2 years[5]Recommended for long-term storage.
-20°CUp to 1 month[3]Suitable for short to medium-term storage.

To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into single-use volumes.[3]

Q3: Is this compound sensitive to repeated freeze-thaw cycles when dissolved in DMSO?

A3: While specific data for this compound is not available, general studies on small molecules in DMSO suggest that repeated freeze-thaw cycles can be detrimental. One study indicated no significant loss for many compounds after 11 cycles, while another subjected compounds to 25 cycles to assess stability. To minimize potential degradation, it is best practice to aliquot stock solutions into single-use vials to avoid more than a few freeze-thaw cycles.

Q4: Can I store my this compound DMSO stock solution at room temperature?

A4: It is not recommended to store DMSO stock solutions of this compound at room temperature for extended periods. While some labs may keep solutions at room temperature for daily use, this can lead to degradation over time, especially due to the hygroscopic nature of DMSO which readily absorbs water from the atmosphere. Absorbed water can affect the stability of the dissolved compound. For any storage beyond a single working day, refrigeration at 4°C or freezing at -20°C or -80°C is recommended.

Q5: What is the mechanism of action of PS-1145?

A5: PS-1145 is a selective inhibitor of IκB kinase (IKK), particularly IKKβ.[1][6] By inhibiting IKK, PS-1145 prevents the phosphorylation and subsequent degradation of IκBα, an inhibitor of the transcription factor NF-κB.[4][7] This blockage of IκBα degradation keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and anti-apoptotic genes.[7][8]

Signaling Pathway

Below is a diagram illustrating the NF-κB signaling pathway and the point of inhibition by PS-1145.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB_NFkB IκBα NF-κB IKK_complex->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases IkB_p P-IκBα IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation PS1145 PS-1145 PS1145->IKK_complex Inhibits DNA DNA NFkB_nuc->DNA Binds to Gene_Transcription Gene Transcription (Inflammation, Survival) DNA->Gene_Transcription

Figure 1. PS-1145 inhibits the NF-κB signaling pathway by targeting the IKK complex.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Reduced or no compound activity in the assay. Compound Degradation: Stock solution may have degraded due to improper storage, multiple freeze-thaw cycles, or exposure to water.1. Prepare a fresh stock solution from solid powder.2. Aliquot the new stock solution into single-use vials.3. Perform a dose-response experiment to verify the activity of the new stock solution.
Incorrect Concentration: Error in calculating the dilution from the stock solution.1. Double-check all calculations for dilutions.2. If possible, verify the concentration of the stock solution using a spectrophotometer, if a known extinction coefficient is available.
Precipitation of the compound in the stock solution or assay medium. Low Solubility: The concentration may be too high for the solvent or the temperature may be too low. DMSO solutions can freeze at 18.5°C.1. Gently warm the solution to see if the precipitate redissolves.2. If precipitation occurs in the aqueous assay medium, consider using a lower final concentration or adding a surfactant like Tween-80 (with appropriate vehicle controls).
Hygroscopic DMSO: Water absorbed by DMSO can reduce the solubility of the compound.[3]1. Use fresh, anhydrous DMSO for preparing stock solutions.2. Store DMSO properly, tightly capped, and consider using a desiccant.
Inconsistent results between experiments. Variable Compound Activity: Could be due to inconsistent handling of the stock solution (e.g., different number of freeze-thaw cycles).1. Use a fresh aliquot of the stock solution for each experiment.2. Ensure consistent experimental conditions, including incubation times and temperatures.
Pipetting Errors: Inaccurate pipetting of small volumes of concentrated stock solution.1. Use calibrated pipettes.2. Perform serial dilutions to work with larger, more accurate volumes.

Experimental Protocols

Protocol for Assessing PS-1145 Stability in DMSO

This protocol provides a general workflow for researchers to assess the stability of their this compound stock solution if degradation is suspected.

Objective: To determine the relative stability of a this compound DMSO stock solution under specific stress conditions (e.g., room temperature incubation, multiple freeze-thaw cycles).

Materials:

  • This compound solid

  • Anhydrous DMSO

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Calibrated analytical balance and pipettes

  • Appropriate vials

Workflow Diagram:

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare fresh stock solution (T0) in DMSO B Aliquot for different stress conditions A->B C Freeze-Thaw Cycles (e.g., 1, 5, 10 cycles) B->C D Room Temp Incubation (e.g., 2, 8, 24 hours) B->D E Control (Stored at -80°C) B->E F Analyze all samples by HPLC C->F D->F E->F G Compare peak area of PS-1145 relative to T0 F->G H Assess for appearance of degradation peaks G->H

Figure 2. Experimental workflow for assessing the stability of PS-1145 in DMSO.

Methodology:

  • Preparation of T0 Sample: Accurately weigh this compound and dissolve it in anhydrous DMSO to a known concentration (e.g., 10 mM). This is your time-zero (T0) reference sample. Immediately analyze a portion of this sample via HPLC.

  • Application of Stress Conditions:

    • Freeze-Thaw Cycles: Aliquot the T0 stock solution into several tubes. Subject them to the desired number of freeze-thaw cycles (e.g., freeze at -20°C for at least 1 hour, then thaw at room temperature for 30 minutes).

    • Room Temperature Incubation: Keep aliquots of the T0 stock solution at room temperature for various durations (e.g., 2, 8, 24 hours).

    • Control: Store an aliquot of the T0 stock solution under ideal conditions (-80°C) for the duration of the experiment.

  • HPLC Analysis:

    • At the end of each stress condition, dilute the samples to an appropriate concentration for HPLC analysis.

    • Run all samples, including the T0 and control samples, on the HPLC system. Use a validated method that provides good separation of the parent compound from potential degradants. A UV detector set to one of the absorbance maxima of PS-1145 (e.g., 293 nm or 364 nm) can be used.[1]

  • Data Analysis:

    • Compare the peak area of the PS-1145 peak in the stressed samples to the T0 sample. A decrease in the relative peak area suggests degradation.

    • Examine the chromatograms for the appearance of new peaks, which may correspond to degradation products.

    • Calculate the percentage of PS-1145 remaining in each stressed sample relative to the T0 sample.

References

PS-1145 Inhibitor Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the IKKβ inhibitor, PS-1145. This document includes troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of PS-1145?

A1: PS-1145 is an IκB kinase (IKK) inhibitor with a primary focus on IKKβ.[1] Its mechanism of action involves blocking the phosphorylation of IκBα, which is a critical step in the activation of the NF-κB signaling pathway. By preventing IκBα phosphorylation, PS-1145 inhibits the degradation of this inhibitory protein, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of its target genes.[2][3]

Q2: What is the reported potency of PS-1145 against its intended target?

A2: PS-1145 has a reported IC50 of 88 nM for IKKβ and 100 nM for the IKK complex.[1] Another study reported an IC50 of 0.25 µM for IKKβ.[4]

Q3: Are there any known off-target effects of PS-1145?

A3: Yes. While often described as a specific IKKβ inhibitor, PS-1145 has been shown to inhibit other kinases. Notably, it inhibits PIM1 and PIM3 kinases with a potency similar to that of IKKβ.[4] At higher concentrations (e.g., 10 µM), it has also been observed to inhibit the RANKL-induced phosphorylation of ERK and JNK in certain cell types.[1]

Q4: Why is it important to be aware of the off-target effects of PS-1145?

A4: Understanding the off-target effects of any kinase inhibitor is crucial for accurate interpretation of experimental results. If a researcher observes a cellular phenotype that is not readily explained by the inhibition of the NF-κB pathway, it could be due to the inhibitor's effect on other signaling pathways, such as those regulated by PIM or MAP kinases. This knowledge is essential for designing well-controlled experiments and avoiding misinterpretation of data.

Q5: How should I prepare and store PS-1145?

A5: PS-1145 should be dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected cellular phenotype not consistent with NF-κB inhibition. The observed effect may be due to the inhibition of off-target kinases such as PIM1, PIM3, or the ERK/JNK pathways.[1][4]1. Validate with a structurally different IKKβ inhibitor: Use another IKKβ inhibitor with a different chemical scaffold to see if the phenotype is reproducible. If the effect is not observed with the second inhibitor, it is more likely an off-target effect of PS-1145.2. Rescue experiment: If possible, transfect cells with a constitutively active form of a suspected off-target kinase (e.g., PIM1) to see if it reverses the observed phenotype.3. Directly measure off-target activity: Use western blotting to check the phosphorylation status of known downstream targets of PIM kinases (e.g., BAD, 4E-BP1) or the ERK/JNK pathways (e.g., c-Jun, Elk-1).
Inconsistent results between experiments. 1. Inhibitor instability: Improper storage or multiple freeze-thaw cycles of the PS-1145 stock solution can lead to degradation.2. Variability in cell culture conditions: Cell density, passage number, and stimulation conditions can all affect the cellular response to the inhibitor.1. Proper handling of the inhibitor: Aliquot the PS-1145 stock solution upon first use to minimize freeze-thaw cycles. Protect from light.2. Standardize experimental conditions: Ensure consistent cell seeding densities, use cells within a defined passage number range, and carefully control the timing and concentration of any stimuli used.
High levels of cytotoxicity observed at effective concentrations. 1. Off-target toxicity: Inhibition of kinases essential for cell survival could be causing the observed cell death.[4]2. On-target toxicity: In some cell lines, the inhibition of the pro-survival NF-κB pathway can lead to apoptosis.[5]1. Perform a dose-response curve: Determine the lowest effective concentration of PS-1145 that inhibits IKKβ activity without causing excessive cytotoxicity.2. Assess apoptosis: Use an apoptosis assay (e.g., TUNEL or Annexin V staining) to confirm if the observed cytotoxicity is due to programmed cell death.3. Compare with other IKKβ inhibitors: As mentioned above, using a different IKKβ inhibitor can help distinguish between on-target and off-target toxicity.
No effect of the inhibitor on NF-κB activity. 1. Inactive compound: The inhibitor may have degraded.2. Insufficient concentration or incubation time: The concentration of PS-1145 may be too low, or the incubation time may be too short to achieve effective inhibition.3. Cell type resistance: Some cell lines may have compensatory mechanisms that bypass the need for IKKβ-mediated NF-κB activation.1. Use a fresh stock of PS-1145. 2. Optimize inhibitor concentration and incubation time: Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line and stimulus.3. Confirm target engagement: Use a western blot to check for the inhibition of IκBα phosphorylation as a direct readout of IKKβ activity.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of PS-1145

TargetIC50 (nM)Reference(s)
IKKβ88[1]
IKK Complex100[1]
IKKβ250[4]
PIM1~250[4]
PIM3~250[4]

Experimental Protocols

IKK Kinase Assay (In Vitro)

This protocol is a generalized method for measuring the kinase activity of IKK in the presence of an inhibitor.

  • Preparation of Reagents:

    • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.

    • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay will typically be at or below the Km for ATP for IKKβ.

    • Substrate: A peptide substrate for IKKβ, such as a biotinylated IκBα peptide.

    • PS-1145: Prepare a serial dilution of PS-1145 in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the recombinant IKKβ enzyme to the kinase buffer.

    • Add the desired concentration of PS-1145 or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP solution and the IKKβ substrate.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the phosphorylated substrate. This can be done using various methods, such as an antibody that specifically recognizes the phosphorylated form of the substrate in an ELISA format, or by measuring ADP production using a commercial kit.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all readings.

    • Calculate the percentage of inhibition for each concentration of PS-1145 relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of PS-1145 or DMSO (vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the readings.

    • Express the results as a percentage of the vehicle-treated control cells.

Apoptosis (TUNEL) Assay

This protocol detects DNA fragmentation, a hallmark of apoptosis.

  • Sample Preparation:

    • Culture and treat cells with PS-1145 on coverslips or in chamber slides.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

    • Wash the cells with PBS.

  • Permeabilization:

    • Permeabilize the cells with a solution of 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice. This step is crucial for allowing the labeling enzyme to access the nucleus.

    • Wash the cells with PBS.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or a fluorescently labeled dUTP) according to the manufacturer's instructions.

    • Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.

  • Detection:

    • If using a directly labeled fluorescent dUTP, proceed to counterstaining.

    • If using an indirectly labeled dUTP (e.g., BrdUTP), incubate with a fluorescently labeled anti-BrdU antibody.

    • Wash the cells with PBS.

  • Counterstaining and Imaging:

    • Counterstain the nuclei with a DNA stain such as DAPI or Hoechst.

    • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

    • Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation PS1145 PS-1145 PS1145->IKK_Complex Inhibition (On-Target) PIM_Kinases PIM1 / PIM3 PS1145->PIM_Kinases Inhibition (Off-Target) MAPK_Kinases ERK / JNK PS1145->MAPK_Kinases Inhibition (Off-Target) NFkB NF-κB (p50/p65) IkB->NFkB IkB_p P-IκB IkB->IkB_p Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB Translocation PIM_Substrates PIM Substrates (e.g., BAD, 4E-BP1) PIM_Kinases->PIM_Substrates Phosphorylation MAPK_Substrates MAPK Substrates (e.g., c-Jun, Elk-1) MAPK_Kinases->MAPK_Substrates Phosphorylation Proteasome Proteasome IkB_p->Proteasome Degradation Gene_Expression Gene Expression (Inflammation, Survival) Nucleus_NFkB->Gene_Expression Transcription

Caption: On- and off-target signaling pathways of PS-1145.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Prepare_Kinases Prepare Kinase Panel (e.g., 300+ kinases) Dispense_Kinase Dispense Kinases into Assay Plate Prepare_Kinases->Dispense_Kinase Prepare_Inhibitor Prepare PS-1145 (Serial Dilution) Add_Inhibitor Add PS-1145 or Vehicle (DMSO) Prepare_Inhibitor->Add_Inhibitor Dispense_Kinase->Add_Inhibitor Pre_Incubate Pre-incubate to allow inhibitor binding Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate Reaction (Add ATP & Substrate) Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Add EDTA) Incubate->Stop_Reaction Read_Plate Read Plate (e.g., Luminescence for ADP) Stop_Reaction->Read_Plate Calculate_Inhibition Calculate % Inhibition vs. Vehicle Control Read_Plate->Calculate_Inhibition Generate_IC50 Generate IC50 Curves Calculate_Inhibition->Generate_IC50 Analyze_Selectivity Analyze Selectivity Profile (Kinome Map) Generate_IC50->Analyze_Selectivity

Caption: Experimental workflow for kinase selectivity profiling.

References

Technical Support Center: PS-1145 and Normal Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of PS-1145 in normal cells.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with PS-1145, particularly concerning its effects on normal, non-cancerous cells.

Question/Issue Possible Cause(s) Recommended Action(s)
Unexpectedly high cytotoxicity in normal cell controls. 1. High concentration of DMSO vehicle: Most cell lines tolerate up to 0.5% DMSO, while primary cells can be sensitive to concentrations as low as 0.1%.2. Off-target effects of PS-1145 at high concentrations: At concentrations around 50 μM, PS-1145 may inhibit other kinases besides IKKβ.[1]3. Cell type sensitivity: Different normal cell types exhibit varying sensitivities to PS-1145.4. Incorrect assessment of cell viability: The chosen viability assay may not be optimal for the cell type or experimental conditions.1. Perform a DMSO dose-response curve for your specific normal cell line to determine the maximum tolerated concentration.2. Use the lowest effective concentration of PS-1145 based on dose-response studies in your cancer cell line of interest. Consider using concentrations below 15 μM to minimize off-target effects.[1]3. Consult the data table below for known IC50 values in different normal cell lines. If your cell type is not listed, perform a dose-response experiment to determine its sensitivity.4. Use a secondary method to confirm viability. For example, supplement an MTT assay with a trypan blue exclusion assay or a live/dead cell staining kit.
Inconsistent results or batch-to-batch variability. 1. Variability in PS-1145 powder: The purity and stability of the compound can vary between batches.2. Inconsistent preparation of stock solutions: PS-1145 is typically dissolved in DMSO. Improper dissolution or storage can affect its potency.3. Variations in cell culture conditions: Passage number, cell density, and media composition can influence cellular response.1. Purchase PS-1145 from a reputable supplier and request a certificate of analysis for each new batch.2. Prepare fresh stock solutions in anhydrous DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.3. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities for all experiments.
Discrepancy between expected and observed inhibition of NF-κB pathway in normal cells. 1. Basal NF-κB activity is low in some normal cells: Unlike many cancer cells, normal cells may not have constitutively active NF-κB signaling.2. Ineffective stimulation of the NF-κB pathway: The stimulus used (e.g., TNF-α, IL-1β) may not be potent enough or may be used at a suboptimal concentration or time point.1. Confirm basal NF-κB activity in your normal cell line using a sensitive method like a luciferase reporter assay or by measuring IκBα phosphorylation.2. Optimize the stimulation conditions for your specific cell type. Perform a time-course and dose-response experiment for the chosen stimulus to ensure robust NF-κB activation.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of PS-1145?

PS-1145 is a small molecule inhibitor of the IκB kinase (IKK) complex, with a higher selectivity for the IKKβ subunit (IC50 = 88 nM).[2] By inhibiting IKKβ, PS-1145 prevents the phosphorylation and subsequent degradation of IκBα, which in turn keeps the transcription factor NF-κB sequestered in the cytoplasm, thereby inhibiting its activity.[2]

2. Does PS-1145 exhibit cytotoxicity towards normal cells?

PS-1145 has been shown to have significantly lower cytotoxicity in some normal cell lines compared to tumorigenic cell lines.[3] For example, the IC50 values for normal nasopharyngeal epithelial cell lines NP460 and NP69 were found to be approximately 40 μM and 37.2 μM, respectively, which is considerably higher than the IC50 values observed in several nasopharyngeal carcinoma cell lines.[3] However, PS-1145 has been shown to abrogate the proliferation of primary human CD4(+) T cells.[2]

3. What are the known off-target effects of PS-1145?

While PS-1145 is a potent IKKβ inhibitor, it can exhibit off-target effects, particularly at higher concentrations. A study profiling its activity against a panel of over 70 protein kinases suggested that at concentrations of 50 μM, PS-1145 can inhibit other kinases, such as Cot/Tpl2 phosphorylation.[1] To minimize off-target effects, it is recommended to use the lowest effective concentration possible and to perform control experiments.

4. What is the recommended solvent and storage condition for PS-1145?

PS-1145 should be dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO).[2] Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2]

5. How should I design my experiment to assess PS-1145 cytotoxicity in normal cells?

It is crucial to include a vehicle control (DMSO) at the same concentration used to dissolve PS-1145. A dose-response curve should be generated to determine the IC50 value for the specific normal cell line being used. It is also advisable to use a positive control for cytotoxicity to ensure the assay is performing as expected.

Data on PS-1145 Cytotoxicity in Normal Cells

Cell TypeAssayIC50 (μM)Reference
Normal Nasopharyngeal Epithelial (NP460)MTT~40[3]
Normal Nasopharyngeal Epithelial (NP69)MTT37.2[3]
Human Primary CD4(+) T CellsProliferationProliferation abrogated[2]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a general guideline for assessing cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of PS-1145 (and a vehicle control, DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

TUNEL Assay for Apoptosis

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Preparation: Culture and treat cells with PS-1145 as required for the experiment.

  • Fixation and Permeabilization: Fix the cells with a crosslinking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the labeling enzymes.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP analog. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: Visualize the fluorescently labeled cells using a fluorescence microscope or quantify the fluorescence intensity using a flow cytometer.

  • Data Analysis: The percentage of TUNEL-positive cells is determined to quantify the level of apoptosis.

Visualizations

PS1145_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates PS1145 PS-1145 PS1145->IKK_complex Inhibits IkBa_p P-IκBα Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation IkBa->IkBa_p NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Release Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB_active->Gene_Transcription Promotes

Caption: PS-1145 inhibits the canonical NF-κB signaling pathway.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Normal Cells in 96-well plate start->seed_cells treat_cells Treat with PS-1145 (Dose-response) & DMSO control seed_cells->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate viability_assay Perform Viability Assay (e.g., MTT) incubate->viability_assay measure Measure Absorbance/ Fluorescence viability_assay->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for assessing PS-1145 cytotoxicity in normal cells.

Troubleshooting_Logic start High Cytotoxicity in Normal Cells? check_dmso Is DMSO concentration >0.5%? (or >0.1% for primary cells) start->check_dmso Yes check_ps1145 Is PS-1145 concentration high (e.g., >15-20 µM)? start->check_ps1145 No check_dmso->check_ps1145 No solution_dmso Optimize DMSO concentration check_dmso->solution_dmso Yes check_viability_assay Is the viability assay validated for this cell type? check_ps1145->check_viability_assay No solution_ps1145 Use lower PS-1145 concentration check_ps1145->solution_ps1145 Yes solution_assay Use an orthogonal viability assay check_viability_assay->solution_assay No end Problem Resolved check_viability_assay->end Yes solution_dmso->end solution_ps1145->end solution_assay->end

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Technical Support Center: Optimizing PS-1145 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of PS-1145 for cell viability experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is PS-1145 and what is its mechanism of action?

A1: PS-1145 is a potent and specific small molecule inhibitor of the IκB kinase (IKK) complex.[1] Its primary mechanism of action is to block the phosphorylation of IκBα, which is a critical step in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] By inhibiting IKK, PS-1145 prevents the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of its target genes, which are involved in inflammation, cell survival, and proliferation.[1][2]

Q2: What is a typical starting concentration range for PS-1145 in cell viability assays?

A2: Based on published data, a typical starting concentration range for PS-1145 in cell viability assays is between 1 µM and 50 µM.[1][2][3] However, the optimal concentration is highly dependent on the cell line being used. For initial range-finding experiments, it is advisable to use a broad range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the approximate IC50 value.

Q3: How should I prepare and store PS-1145 for cell culture experiments?

A3: PS-1145 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[1] For long-term storage, the DMSO stock solution should be stored at -20°C.[1] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.

Q4: Which cell viability assay is most suitable for use with PS-1145?

A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess the effect of PS-1145 on cell viability.[1][2] However, if you encounter issues such as suspected interference of PS-1145 with the MTT reagent, alternative assays can be considered. These include the XTT, MTS, or WST-1 assays, which are also tetrazolium-based but may have different sensitivities. Other options that measure different cellular parameters include the resazurin (B115843) (AlamarBlue) assay (measures metabolic activity), ATP-based luminescence assays (measure ATP levels), and the Sulforhodamine B (SRB) assay (measures total protein content).

Data Presentation: PS-1145 IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for PS-1145 in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Assay Method
HONE1Nasopharyngeal Carcinoma26.5Not SpecifiedMTT
HK1Nasopharyngeal Carcinoma25.8Not SpecifiedMTT
C666Nasopharyngeal Carcinoma8.7Not SpecifiedMTT
NPC43Nasopharyngeal Carcinoma6.7Not SpecifiedMTT
K562s (sensitive)Chronic Myelogenous Leukemia~20 (causes 47% inhibition)48MTT
KCLs (sensitive)Chronic Myelogenous Leukemia~20 (causes 40% inhibition)48MTT
K562r (resistant)Chronic Myelogenous Leukemia~20 (causes 33% inhibition)48MTT
KCLr (resistant)Chronic Myelogenous Leukemia~20 (causes 40% inhibition)48MTT
RT4Bladder Cancer~10 (causes 50% inhibition of IL-8)24Not Specified
HeLaCervical Cancer0.1Not SpecifiedKinase Assay

Note: IC50 values can vary significantly between experiments due to differences in cell passage number, assay conditions, and other factors.

Experimental Protocols

Detailed Methodology for Optimizing PS-1145 Concentration using MTT Assay

This protocol outlines the steps for determining the optimal concentration of PS-1145 for inhibiting cell viability in your specific cell line.

1. Materials:

  • PS-1145

  • Dimethyl sulfoxide (DMSO)

  • Your chosen cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count your cells, ensuring they are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density. This should be determined empirically for each cell line to ensure that the cells are still in the logarithmic growth phase at the end of the experiment.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • PS-1145 Treatment (Range-Finding Experiment):

    • Prepare a stock solution of PS-1145 in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the PS-1145 stock solution in complete culture medium to create a broad range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest PS-1145 concentration) and an "untreated control" (medium only).

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of PS-1145.

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the PS-1145 concentration to generate a dose-response curve and determine the approximate IC50 value.

  • Detailed IC50 Determination:

    • Based on the results of the range-finding experiment, perform a second experiment with a narrower range of PS-1145 concentrations around the approximate IC50 value.

    • Use at least 6-8 concentrations to obtain a more accurate dose-response curve and calculate the precise IC50 value.

Troubleshooting Guides

Issue 1: High variability between replicate wells.

  • Potential Cause: Uneven cell seeding, pipetting errors, or edge effects.

  • Troubleshooting Steps:

    • Ensure the cell suspension is thoroughly mixed before and during plating.

    • Calibrate pipettes regularly and use a multichannel pipette for adding reagents.

    • Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS or media to minimize evaporation.

Issue 2: Unexpectedly low cell viability in the vehicle control (DMSO).

  • Potential Cause: DMSO concentration is too high and is causing cytotoxicity.

  • Troubleshooting Steps:

    • Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically <0.5%).

    • Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your specific cell line.

Issue 3: Precipitate formation in the culture medium after adding PS-1145.

  • Potential Cause: Poor solubility of PS-1145 at the tested concentration in the aqueous culture medium.

  • Troubleshooting Steps:

    • Ensure the PS-1145 stock solution in DMSO is fully dissolved before diluting in the culture medium.

    • Prepare fresh dilutions for each experiment.

    • If precipitation persists, consider using a different solvent or a solubilizing agent, but first test its toxicity on your cells.

Issue 4: IC50 values are inconsistent with published data.

  • Potential Cause: Differences in experimental conditions, such as cell line passage number, cell seeding density, incubation time, or the specific viability assay used.

  • Troubleshooting Steps:

    • Use authenticated, low-passage cell lines.

    • Standardize all experimental parameters, including cell density and incubation times.

    • Consider that different viability assays measure different cellular parameters and can yield different IC50 values. If possible, confirm results with an alternative assay.

Issue 5: No significant effect of PS-1145 on cell viability, even at high concentrations.

  • Potential Cause: The cell line may be resistant to PS-1145 due to low expression of IKK or activation of alternative survival pathways.

  • Troubleshooting Steps:

    • Confirm the expression and activity of the NF-κB pathway in your cell line using techniques like Western blotting for phosphorylated IκBα or a reporter assay.

    • Investigate potential mechanisms of resistance.

Mandatory Visualizations

NF_kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor binds IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex activates IkappaB IκBα IKK_complex->IkappaB phosphorylates PS1145 PS-1145 PS1145->IKK_complex inhibits NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB sequesters in cytoplasm Proteasome Proteasome IkappaB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkappaB->Nucleus translocates to Gene_Transcription Target Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription induces

Caption: NF-κB Signaling Pathway and the inhibitory action of PS-1145.

Experimental_Workflow Start Start: Optimize Cell Seeding Density Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Range_Finding Range-Finding Experiment (Broad PS-1145 Concentration Range) Seed_Cells->Range_Finding Incubate_24_72h Incubate (e.g., 24, 48, 72h) Range_Finding->Incubate_24_72h Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate_24_72h->Viability_Assay Analyze_Data_1 Analyze Data & Determine Approximate IC50 Viability_Assay->Analyze_Data_1 Detailed_IC50 Detailed IC50 Determination (Narrow PS-1145 Concentration Range) Analyze_Data_1->Detailed_IC50 Incubate_Optimal Incubate for Optimal Duration Detailed_IC50->Incubate_Optimal Viability_Assay_2 Perform Cell Viability Assay Incubate_Optimal->Viability_Assay_2 Analyze_Data_2 Analyze Data & Calculate Precise IC50 Viability_Assay_2->Analyze_Data_2 End End: Optimized PS-1145 Concentration Analyze_Data_2->End

Caption: Experimental workflow for optimizing PS-1145 concentration.

References

PS-1145 solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with PS-1145 in aqueous media during their experiments.

Frequently Asked Questions (FAQs)

Q1: My PS-1145, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening and how can I prevent it?

A1: This is a common issue known as "crashing out" and occurs because PS-1145 is poorly soluble in aqueous solutions.[1][2][3] When the concentrated DMSO stock is diluted into the aqueous buffer, the DMSO concentration decreases, and the compound's solubility limit in the mixed solvent is exceeded, leading to precipitation.[1][2]

To prevent this, consider the following solutions:

  • Optimize Final DMSO Concentration: Many cell-based assays can tolerate a final DMSO concentration of up to 0.5-1%.[1] Determine the highest tolerable DMSO concentration in your specific assay that maintains PS-1145 solubility.

  • Use a Serial Dilution Approach: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock into the pre-warmed aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.

  • Employ Co-solvents: For challenging situations, a mixture of solvents can enhance solubility. Consider preparing an intermediate stock solution in a combination of DMSO and other water-miscible organic solvents. For in vivo preparations, formulations with co-solvents like PEG300 and Tween-80 have been used.[4]

  • Heated Sonication: Gently warming the solution while sonicating can aid in dissolution. However, it is crucial to be cautious about the thermal stability of PS-1145.

Q2: What is the best way to prepare a stock solution of PS-1145?

A2: Due to its poor aqueous solubility, the recommended solvent for preparing a stock solution of PS-1145 is dimethyl sulfoxide (B87167) (DMSO).[4][5][6] PS-1145 is soluble in DMSO at concentrations ranging from 10 mg/mL to 64 mg/mL.[4][6] It is advisable to use fresh, anhydrous DMSO as moisture can reduce solubility.[4] For consistent results, ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.

Q3: How should I store my PS-1145 stock solutions?

A3: PS-1145 stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation and solvent evaporation.[5][7][8] To avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[7][8]

Q4: I am observing high variability in my assay results with PS-1145. Could this be related to solubility?

A4: Yes, high variability in assay results is a common consequence of poor compound solubility.[2] If PS-1145 is not fully dissolved or precipitates during the experiment, the actual concentration of the active compound will be inconsistent, leading to unreliable data. Before starting your experiment, visually inspect the diluted compound in the assay buffer for any signs of precipitation or cloudiness. Centrifuging the plate and checking for a pellet can also help detect precipitation.[1]

Troubleshooting Guides

Issue 1: Visible Precipitation in Cell Culture Media
  • Problem: A precipitate is observed immediately or over time after adding the PS-1145 DMSO stock to the cell culture medium.

  • Troubleshooting Workflow:

    G start Precipitation Observed check_conc Is final DMSO concentration <0.5%? start->check_conc check_temp Was media pre-warmed to 37°C? check_conc->check_temp Yes solution_dmso Decrease final DMSO concentration check_conc->solution_dmso No check_dilution Was serial dilution performed? check_temp->check_dilution Yes solution_warm Pre-warm media before adding compound check_temp->solution_warm No solution_serial Use a stepwise dilution protocol check_dilution->solution_serial No consider_cosolvent Consider co-solvents (e.g., Pluronic F-68) check_dilution->consider_cosolvent Yes, still precipitates

Issue 2: Inconsistent Results in In Vivo Studies
  • Problem: High variability in animal studies, possibly due to inconsistent bioavailability from poor formulation.

  • Best Practices for In Vivo Formulation:

    G start Start: Poorly Soluble Compound (PS-1145) solubility_screen Screen Solubility in Biocompatible Vehicles start->solubility_screen select_vehicle Select Vehicle with Highest Solubility solubility_screen->select_vehicle prepare_formulation Prepare Formulation (e.g., Solution, Suspension) select_vehicle->prepare_formulation characterize Characterize Formulation (e.g., Particle Size, Homogeneity) prepare_formulation->characterize administer Administer to Animals characterize->administer

    Caption: Workflow for in vivo formulation development.

Data Presentation

Table 1: Solubility of PS-1145 in Various Solvents

SolventSolubilityConcentration (mM)NotesReference
DMSO10 mg/mL31.0-[6]
DMSO50 mg/mL154.9Sonication recommended[5]
DMSO64 mg/mL198.3Use fresh, anhydrous DMSO[4]
Ethanol2 mg/mL6.2Heating recommended[4][5]
Water< 1 mg/mL< 3.1Insoluble or slightly soluble[4][5]

Table 2: Example In Vivo Formulation for a Poorly Soluble Compound

ComponentPercentage (%)Purpose
PS-1145(as required)Active Pharmaceutical Ingredient
DMSO5Primary Solvent
PEG30040Co-solvent
Tween 805Surfactant/Emulsifier
ddH₂O50Vehicle
This is a general example formulation and may require optimization for PS-1145.
[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM PS-1145 Stock Solution in DMSO
  • Materials:

    • PS-1145 powder (Molecular Weight: 322.75 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the mass of PS-1145 required. For 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 322.75 g/mol * 1000 mg/g = 3.2275 mg

    • Weigh out the calculated amount of PS-1145 powder and place it in a sterile microcentrifuge tube.

    • Add the desired volume of anhydrous DMSO to the tube.

    • Vortex the tube vigorously until the powder is completely dissolved. A clear, yellowish solution should be obtained.

    • If the compound does not fully dissolve, briefly sonicate the tube in a water bath.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Dilution of PS-1145 into Aqueous Buffer for Cell-Based Assays
  • Materials:

    • 10 mM PS-1145 stock solution in DMSO

    • Pre-warmed (37°C) aqueous assay buffer or cell culture medium

    • Sterile microcentrifuge tubes or a 96-well plate

  • Procedure (Example for preparing a 10 µM working solution):

    • Prepare an intermediate dilution of the PS-1145 stock. For example, dilute the 10 mM stock 1:10 in DMSO to obtain a 1 mM solution.

    • In a sterile tube, add the required volume of pre-warmed aqueous buffer.

    • While gently vortexing or swirling the buffer, add the corresponding volume of the 1 mM intermediate stock solution. For a final concentration of 10 µM, add 10 µL of the 1 mM stock to 990 µL of buffer. This results in a final DMSO concentration of 1%.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

    • Always include a vehicle control in your experiment containing the same final concentration of DMSO as your test samples.

Signaling Pathway

PS-1145 is a specific inhibitor of the IκB kinase (IKK) complex, which plays a central role in the canonical NF-κB signaling pathway. [2][5][6][8][9][10][11]By inhibiting IKK, PS-1145 prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. [2][4][5]This leads to the inhibition of NF-κB translocation to the nucleus and the downregulation of NF-κB target genes involved in inflammation, cell survival, and proliferation. [9][10]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα PS1145 PS-1145 PS1145->IKK Inhibits p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Ub_Proteasome Ubiquitin/ Proteasome Degradation p_IkBa->Ub_Proteasome Targeted for Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Promotes

Caption: The inhibitory effect of PS-1145 on the NF-κB signaling pathway.

References

Technical Support Center: Overcoming PS-1145 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the IKK inhibitor PS-1145 in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is PS-1145 and what is its mechanism of action?

PS-1145 is a small molecule inhibitor of the IκB kinase (IKK) complex.[1] Its primary mechanism of action is to block the canonical NF-κB signaling pathway.[1] By inhibiting IKK, PS-1145 prevents the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. This keeps the NF-κB p50/p65 heterodimer sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in cell survival, proliferation, and inflammation.[1][2][3]

Q2: We are observing a decrease in the efficacy of PS-1145 in our long-term cell culture experiments. What are the potential mechanisms of resistance?

The primary documented mechanism of acquired resistance to PS-1145 in cancer cells, particularly in nasopharyngeal carcinoma, involves the sustained activation of the NF-κB pathway despite the presence of the inhibitor. This is often characterized by:

  • Increased levels of active NF-κB p65: Resistant cells may exhibit higher baseline or induced levels of the active (phosphorylated and nuclear) form of the p65 subunit.[1][2][4]

  • Changes in Kruppel-like factor 4 (KLF4) expression: Altered expression of the transcription factor KLF4 has been associated with PS-1145 resistance.[1][2][4] The precise role of KLF4 in this context is still under investigation but it is known to be involved in modulating cellular responses to chemotherapeutic agents.

Q3: How can we confirm if our cancer cell line has developed resistance to PS-1145?

To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of PS-1145 in your potentially resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.

Troubleshooting Guide

Problem 1: Decreased sensitivity to PS-1145 in our cell line.

Possible Cause 1: Development of acquired resistance.

  • Troubleshooting Steps:

    • Determine the IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of PS-1145 in both the suspected resistant and the parental cell lines.

    • Analyze NF-κB pathway activation: Use Western blotting to assess the levels of phosphorylated p65 (p-p65) and total p65 in both nuclear and cytoplasmic fractions of the cells, with and without PS-1145 treatment. Increased nuclear p-p65 in the presence of PS-1145 suggests a resistance mechanism.

    • Evaluate KLF4 expression: Measure KLF4 protein levels by Western blot in both sensitive and resistant cells.

Possible Cause 2: Compound instability or incorrect storage.

  • Troubleshooting Steps:

    • Check compound storage: PS-1145 is typically dissolved in DMSO and should be stored at -20°C.[5] Avoid multiple freeze-thaw cycles.

    • Verify working concentration: Ensure that the final concentration of PS-1145 in your experiments is appropriate and that the DMSO concentration is not exceeding cytotoxic levels (typically <0.1%).

Problem 2: How to overcome PS-1145 resistance in our resistant cell line?

Strategy 1: Combination Therapy

  • Rationale: Combining PS-1145 with other anti-cancer agents can be an effective strategy to overcome resistance.

  • Examples from literature:

    • Imatinib (B729): In chronic myeloid leukemia (CML) cells resistant to imatinib, the addition of PS-1145 has been shown to increase apoptosis and inhibit proliferation.[6]

    • TRAIL: In pancreatic cancer cell lines, PS-1145 can sensitize resistant cells to TRAIL-induced apoptosis.

  • Experimental Approach:

    • Select a relevant second agent based on the cancer type and its signaling pathways.

    • Perform combination index (CI) studies to determine if the combination is synergistic, additive, or antagonistic.

Strategy 2: Targeting Downstream Effectors or Parallel Pathways

  • Rationale: If resistance is due to the activation of bypass pathways, targeting these pathways may restore sensitivity to PS-1145.

  • Experimental Approach:

    • Perform a phosphoproteomic or gene expression analysis to identify upregulated pathways in the resistant cells.

    • Select inhibitors for the identified pathways and test them in combination with PS-1145.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for PS-1145 in Sensitive and Resistant Cancer Cell Lines

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Resistance
Nasopharyngeal Carcinoma (e.g., C666)55010
Prostate Cancer (e.g., PC-3)10808
Pancreatic Cancer (e.g., PANC-1)8658.1

Note: These are example values and the actual IC50 will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Generation of a PS-1145 Resistant Cell Line
  • Determine the initial IC50: Perform a dose-response curve to find the IC50 of PS-1145 for the parental cell line.

  • Initial exposure: Culture the parental cells in media containing PS-1145 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Stepwise dose escalation: Once the cells have recovered and are proliferating at a normal rate, increase the concentration of PS-1145 in a stepwise manner (e.g., 1.5 to 2-fold increments).

  • Recovery and maintenance: Allow the cells to recover and resume normal growth at each new concentration before proceeding to the next.

  • Confirmation of resistance: Once the cells are able to proliferate in a significantly higher concentration of PS-1145 (e.g., 5-10 times the initial IC50), confirm the resistance by performing a new IC50 determination and comparing it to the parental line.

  • Cryopreservation: Freeze down stocks of the resistant cell line at different passages.

Protocol 2: Western Blot Analysis of p-p65 and KLF4
  • Cell lysis: Lyse the sensitive and resistant cells (with and without PS-1145 treatment) using a suitable lysis buffer containing protease and phosphatase inhibitors. For p-p65 nuclear translocation, perform nuclear/cytoplasmic fractionation.

  • Protein quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary antibody incubation: Incubate the membrane with primary antibodies against p-p65 (Ser536), total p65, KLF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary antibody incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software.

Visualizations

NF_kB_Pathway_and_PS1145_Resistance cluster_stimulus Stimuli (e.g., TNFα) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_resistance_mech Resistance Mechanism Stimulus TNFα IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nuc Active NF-κB (p50/p65) NFkB->NFkB_nuc Translocation PS1145 PS-1145 PS1145->IKK Inhibits DNA DNA NFkB_nuc->DNA Resistance Resistance Genes DNA->Resistance Transcription KLF4 KLF4 KLF4->Resistance Modulates p65_active Increased Active p65 p65_active->NFkB_nuc Sustains Activation

Caption: Canonical NF-κB pathway and mechanisms of PS-1145 resistance.

Troubleshooting_Workflow Start Decreased PS-1145 Efficacy Observed Check_Compound Verify Compound Integrity (Storage, Concentration) Start->Check_Compound Confirm_Resistance Confirm Resistance (Determine IC50 vs. Parental) Check_Compound->Confirm_Resistance Compound OK Investigate_Mechanism Investigate Mechanism Confirm_Resistance->Investigate_Mechanism Resistance Confirmed Western_Blot Western Blot: - p-p65 (Nuclear/Cytoplasmic) - Total p65 - KLF4 Investigate_Mechanism->Western_Blot Develop_Strategy Develop Overcoming Strategy Western_Blot->Develop_Strategy Combination_Therapy Combination Therapy (e.g., with Imatinib, TRAIL) Develop_Strategy->Combination_Therapy Target_Bypass Target Bypass Pathways (Identified via 'omics) Develop_Strategy->Target_Bypass End Re-evaluate PS-1145 Sensitivity Combination_Therapy->End Target_Bypass->End

Caption: Troubleshooting workflow for decreased PS-1145 efficacy.

References

PS-1145 In Vivo Toxicity and Adverse Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with available information regarding the in vivo toxicity and adverse effects of PS-1145. The following content is based on publicly accessible preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is the known in vivo toxicity profile of PS-1145?

Q2: Are there any reported adverse effects from in vivo studies?

A: One study in male Wistar rats with 7,12-dimethylbenz[α]anthracene (DMBA)-induced skin tumors reported the intravenous administration of PS-1145 at a dose of 50 mg/kg.[1] This study focused on the anti-tumor effects, such as enhanced apoptosis, and did not report any specific systemic adverse effects.[1] Another study involved the direct intracerebroventricular (icv) injection of PS-1145 in rats to investigate its anti-inflammatory effects in the brain.[2] This localized administration route is not indicative of systemic toxicity.

Q3: What is the primary mechanism of action for PS-1145 that could be linked to potential toxicity?

A: PS-1145 is a potent inhibitor of IκB kinase (IKK), which is a key component of the NF-κB signaling pathway.[1][3][4] The NF-κB pathway is crucial for regulating immune and inflammatory responses, cell proliferation, and apoptosis.[5] Inhibition of this pathway could potentially lead to immunosuppression or other off-target effects.

Q4: What should I do if I plan to use PS-1145 in my in vivo experiments?

A: Due to the limited publicly available safety data, it is crucial to conduct preliminary dose-range finding studies in your specific animal model to determine the MTD. Careful monitoring for any clinical signs of toxicity is highly recommended.

Quantitative Data Summary

Published literature lacks comprehensive quantitative data on the in vivo toxicity of PS-1145. The table below summarizes the limited available information from a preclinical efficacy study.

Animal ModelCompoundDosing RouteDoseReported EffectsSource
Male Wistar rats with DMBA-induced skin tumorPS-1145Intravenous (i.v.)50 mg/kgEnhanced tumor cell apoptosis. No adverse effects reported.[1]

Experimental Protocols

General Protocol for an In Vivo Efficacy and Preliminary Toxicity Study (Based on available data)

This protocol is a generalized representation and should be adapted for specific research needs.

  • Animal Model: Male Wistar rats.

  • Compound Preparation: PS-1145 is dissolved in a suitable vehicle. For in vivo use, a formulation with DMSO, PEG300, Tween 80, and water has been described.[1]

  • Administration: Intravenous (i.v.) injection.

  • Dosage: A starting dose of 50 mg/kg can be considered based on the published efficacy study.[1] However, a dose-escalation study is recommended to determine the MTD.

  • Monitoring:

    • Tumor Growth: For oncology studies, measure tumor volume regularly.

    • Clinical Observations: Daily monitoring for any signs of distress, changes in behavior, or weight loss.

    • Histopathology: At the end of the study, major organs should be collected for histopathological analysis to identify any potential tissue damage.

    • Blood Analysis: Collection of blood samples for complete blood count (CBC) and serum chemistry to assess organ function.

Visualizations

Signaling Pathway of PS-1145

PS1145_Pathway cluster_stimulation Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α IKK IKK Complex TNF-α->IKK IL-1 IL-1 IL-1->IKK LPS LPS LPS->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB p50/p65 NF-κB_nuc p50/p65 NF-κB->NF-κB_nuc Translocation IκBα-NF-κB IκBα NF-κB IκBα-NF-κB->IκBα Degradation IκBα-NF-κB->NF-κB Release PS-1145 PS-1145 PS-1145->IKK Inhibition Gene Transcription Inflammation Survival Proliferation NF-κB_nuc->Gene Transcription

Caption: Mechanism of action of PS-1145 in the NF-κB signaling pathway.

Experimental Workflow for In Vivo Assessment

InVivo_Workflow Start Start Dose-Range Finding Dose-Range Finding Start->Dose-Range Finding MTD Determination MTD Determination Dose-Range Finding->MTD Determination Efficacy Study Efficacy Study MTD Determination->Efficacy Study Toxicity Assessment Toxicity Assessment MTD Determination->Toxicity Assessment Data Analysis Data Analysis Efficacy Study->Data Analysis Toxicity Assessment->Data Analysis End End Data Analysis->End

Caption: A general experimental workflow for in vivo evaluation of a compound like PS-1145.

References

PS-1145 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PS-1145, a potent and selective inhibitor of IκB kinase (IKK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of experiments involving PS-1145.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the use of PS-1145 in experimental settings.

Question: My PS-1145 is not showing the expected inhibitory effect on NF-κB activation. What are the possible causes?

Answer:

Several factors could contribute to a lack of efficacy in your experiment. Consider the following troubleshooting steps:

  • Inhibitor Integrity and Handling:

    • Improper Storage: PS-1145 is sensitive to storage conditions. Ensure that the solid compound and dissolved solutions have been stored according to the recommended guidelines (see Storage Conditions section). Multiple freeze-thaw cycles of stock solutions should be avoided as this can lead to degradation.[1]

    • Incorrect Concentration: Verify the calculations for your working solution concentration. Ensure that you are using a concentration of PS-1145 that is appropriate for your cell type and experimental conditions, typically well above the IC50 value of 88-100 nM.[2][3]

  • Experimental Setup:

    • Cell Permeability: While PS-1145 is cell-permeable, its uptake can vary between cell lines. If you suspect poor permeability, you may need to increase the incubation time or concentration.

    • Pre-incubation Time: It is crucial to pre-incubate your cells with PS-1145 for a sufficient amount of time before applying a stimulus (e.g., TNF-α). A typical pre-incubation time is between 30 minutes to 2 hours, but this may require optimization for your specific system.[1]

    • Alternative NF-κB Activation Pathways: Be aware that some stimuli can activate NF-κB through non-canonical pathways that are not dependent on IKKβ, the primary target of PS-1145. Confirm that your stimulus primarily activates the canonical NF-κB pathway.[1]

  • Assay-Specific Issues:

    • Assay Sensitivity: The method used to measure NF-κB activation (e.g., reporter assay, Western blot for phospho-IκBα, EMSA) may not be sensitive enough to detect partial inhibition. Ensure your assay is properly validated and has a good dynamic range.

    • Vehicle Control: The solvent used to dissolve PS-1145, typically DMSO, can have effects on cells at higher concentrations. Ensure your vehicle control has the same final DMSO concentration as your experimental samples and that this concentration is not causing cellular toxicity.[1]

Question: I am observing unexpected off-target effects in my experiment. Could this be related to PS-1145?

Answer:

While PS-1145 is a selective IKKβ inhibitor, off-target effects can occur, especially at high concentrations.

  • Concentration-Dependent Effects: Ensure you are using the lowest effective concentration of PS-1145 to minimize the risk of off-target activities. It is good practice to perform a dose-response curve to determine the optimal concentration for your experiment.

  • Purity of the Compound: Verify the purity of your PS-1145 lot. Impurities could potentially have their own biological activities.

  • Inherent Kinase Cross-Reactivity: Although PS-1145 is selective, it may inhibit other kinases at concentrations significantly higher than its IC50 for IKKβ. Reviewing literature for any known off-target effects of PS-1145 or similar β-carboline-based inhibitors can be informative.

II. Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the recommended storage conditions for solid PS-1145?

A1: Solid PS-1145 should be stored at -20°C for long-term stability. Under these conditions, it is reported to be stable for at least two to four years.

Q2: How should I prepare and store stock solutions of PS-1145?

A2: PS-1145 is soluble in DMSO.[2][3] For stock solutions, dissolve the solid compound in fresh, anhydrous DMSO. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (1 month to 1 year).[4]

Q3: Can I store my working solutions of PS-1145?

A3: It is highly recommended to prepare fresh working solutions from your stock solution for each experiment. If temporary storage is necessary, keep the working solution on ice and protected from light for the duration of the experiment on the same day.

Degradation

Q4: What are the likely degradation pathways for PS-1145?

A4: While specific degradation pathways for PS-1145 have not been extensively published, molecules with similar structures can be susceptible to:

  • Hydrolysis: The amide bond in the PS-1145 structure could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The pyridine (B92270) and indole (B1671886) ring systems could be targets for oxidation, which can be accelerated by exposure to light, air, and certain metal ions.

  • Photodegradation: Exposure to UV light may lead to degradation. It is advisable to protect PS-1145 solutions from light.

Q5: How can I check if my PS-1145 has degraded?

A5: A decrease in the expected biological activity is a primary indicator of degradation. For a more direct assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used. A stability-indicating HPLC method would show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

III. Data Summary

Table 1: Recommended Storage Conditions for PS-1145

FormStorage TemperatureDurationSource(s)
Solid Powder-20°C≥ 4 years[1]
Solid Powder-20°C3 years[5]
In Solvent (DMSO)-80°C2 years[4]
In Solvent (DMSO)-80°C1 year
In Solvent (DMSO)-20°C1 year[4]
In Solvent (DMSO)-20°C1 month
In Solvent (DMSO)-20°C2 weeks[5]

IV. Experimental Protocols

Protocol 1: Forced Degradation Study of PS-1145

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of PS-1145 under various stress conditions. This is crucial for developing a stability-indicating analytical method.

Objective: To generate potential degradation products of PS-1145 and assess its stability under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • PS-1145

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (B52724) (ACN)

  • Methanol (MeOH)

  • DMSO

  • HPLC system with a UV or PDA detector

  • C18 HPLC column

  • pH meter

  • Water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of PS-1145 in DMSO or an appropriate solvent mixture at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid PS-1145 powder in an oven at 105°C for 24 hours.

    • Alternatively, heat a solution of PS-1145 at 60°C for 24 hours.

    • Prepare a solution of the heat-stressed solid or dilute the heat-stressed solution for HPLC analysis.

  • Photodegradation:

    • Expose a solution of PS-1145 to UV light (e.g., 254 nm) in a photostability chamber for a defined period.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a suitable C18 column and a gradient elution method (e.g., a gradient of water and acetonitrile with a small amount of formic acid or ammonium (B1175870) acetate).

    • Monitor the elution profile at a suitable wavelength (e.g., one of the λmax values for PS-1145, which are 239, 293, and 364 nm).[2]

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

V. Visualizations

NF_kappaB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Activation IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex 2. Signal Transduction IκBα IκBα IKK_Complex->IκBα 3. Phosphorylation PS_1145 PS-1145 PS_1145->IKK_Complex Inhibition p_IκBα p-IκBα p50_p65 NF-κB (p50/p65) p50_p65_nuc NF-κB (p50/p65) p50_p65->p50_p65_nuc 6. Nuclear Translocation IκBα_p50_p65 IκBα-p50/p65 (Inactive) IκBα_p50_p65->p50_p65 5. Release Proteasome Proteasome p_IκBα->Proteasome 4. Ubiquitination & Degradation DNA DNA p50_p65_nuc->DNA 7. DNA Binding Gene_Transcription Gene Transcription (Inflammation, Survival) DNA->Gene_Transcription

Caption: Canonical NF-κB signaling pathway and the inhibitory action of PS-1145.

Troubleshooting_Workflow Start No Inhibition Observed Check_Storage Verify PS-1145 Storage & Handling Start->Check_Storage Degraded Degraded? Check_Storage->Degraded New_Aliquot Use New Aliquot/ Purchase New Compound Degraded->New_Aliquot Yes Check_Concentration Confirm Working Concentration Degraded->Check_Concentration No Resolved Issue Resolved New_Aliquot->Resolved Incorrect_Conc Incorrect? Check_Concentration->Incorrect_Conc Recalculate Recalculate & Prepare Fresh Incorrect_Conc->Recalculate Yes Review_Protocol Review Experimental Protocol Incorrect_Conc->Review_Protocol No Recalculate->Resolved Optimize Optimization Needed? Review_Protocol->Optimize Adjust_Protocol Adjust Pre-incubation Time / Concentration Optimize->Adjust_Protocol Yes Consider_Pathway Consider Alternative Signaling Pathways Optimize->Consider_Pathway No Adjust_Protocol->Resolved Consider_Pathway->Resolved

Caption: Troubleshooting workflow for lack of PS-1145 activity.

References

Improving PS-1145 bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PS-1145. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of PS-1145 for in vivo studies. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is PS-1145 and what is its mechanism of action?

A1: PS-1145 is a potent and selective small-molecule inhibitor of IκB kinase (IKK), specifically targeting IKKβ with an IC50 of 88 nM.[1] By inhibiting IKK, PS-1145 prevents the phosphorylation and subsequent degradation of IκBα, which is an inhibitor of the nuclear factor-kappa B (NF-κB).[2][3] This action blocks the activation of the NF-κB signaling pathway, which is crucial in regulating inflammation, cell survival, and proliferation.[1][3][4] Consequently, PS-1145 has been investigated for its anti-tumor and anti-inflammatory properties.[3][5][6]

Q2: What are the solubility properties of PS-1145?

A2: PS-1145 is a hydrophobic compound with poor aqueous solubility.[2] It is practically insoluble in water but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[2] This low water solubility presents a significant challenge for achieving adequate bioavailability in in vivo studies.

Q3: What is a recommended formulation for in vivo administration of PS-1145?

A3: Due to its poor water solubility, a multi-component vehicle system is recommended for in vivo administration. A commonly used formulation involves first dissolving PS-1145 in DMSO and then diluting it with a mixture of polyethylene (B3416737) glycol 300 (PEG300), Tween 80, and an aqueous solution like saline or water.[2]

Q4: What are some alternative strategies to improve the bioavailability of poorly soluble compounds like PS-1145?

A4: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs:[7][8][9][10]

  • Co-solvents: Using a mixture of water-miscible organic solvents can increase the solubility of the compound.[8]

  • Surfactants: These agents can form micelles that encapsulate the drug, increasing its apparent solubility in aqueous solutions.[8]

  • Lipid-based formulations: Incorporating the drug into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[7][8]

  • Particle size reduction: Techniques like micronization or nanosizing increase the surface area of the drug particles, which can enhance the dissolution rate.[9][10]

  • Solid dispersions: Dispersing the drug in a polymer matrix can improve its dissolution characteristics.[9]

Troubleshooting Guide: In Vivo PS-1145 Formulation and Administration

This guide addresses specific issues that researchers may encounter when working with PS-1145 in animal models.

Problem Potential Cause Troubleshooting Steps
Precipitation of PS-1145 in the formulation Solvent capacity exceeded.Ensure you are not exceeding the solubility limit of PS-1145 in your initial DMSO stock. Prepare fresh stock solution if necessary.
Inadequate mixing.Vortex or sonicate the solution thoroughly after the addition of each component to ensure homogeneity.[11]
Temperature effects.Gently warm the solution (e.g., to 37°C) to aid dissolution, provided that PS-1145 is stable at that temperature.[11]
Incorrect order of solvent addition.Always dissolve PS-1145 completely in DMSO first before adding other co-solvents and the aqueous component. Add the aqueous phase last and slowly while vortexing.
Animal distress or adverse reactions after dosing Vehicle toxicity.High concentrations of DMSO can be toxic.[12] Keep the final DMSO concentration in the dosing solution as low as possible (ideally <10%). Include a vehicle-only control group in your study to assess the effects of the formulation itself.[12]
Formulation instability leading to embolism (for IV injection).Visually inspect the formulation for any precipitation before each injection. Prepare the formulation fresh before each use. Filter the final formulation through a 0.22 µm syringe filter if appropriate for the formulation type.
Improper gavage technique (for oral administration).Ensure personnel are properly trained in oral gavage techniques to prevent esophageal or stomach perforation.[8][13] Use appropriate gavage needle size and length for the animal.[13]
High variability in experimental results Inconsistent dosing volume or concentration.Ensure accurate weighing of the compound and precise measurement of solvent volumes. Use calibrated pipettes and balances. Prepare a sufficient volume of the formulation for all animals in a cohort to ensure consistency.
Non-homogenous formulation.Ensure the formulation is a clear solution or a uniform suspension. If it is a suspension, mix it well before drawing each dose.
Animal-to-animal variability.Randomize animals into treatment groups. Ensure consistent experimental conditions (e.g., housing, diet, light-dark cycle).

Data Presentation

Table 1: Physicochemical and Solubility Properties of PS-1145

PropertyValueReference
Molecular Weight 322.75 g/mol [2]
Formula C₁₇H₁₁ClN₄O[1]
Appearance Crystalline solid[1]
Solubility in DMSO ~10-64 mg/mL[1][2]
Solubility in Water Insoluble[2]
Storage Store at -20°C in DMSO[2]

Experimental Protocols

Protocol 1: Preparation of PS-1145 Formulation for Intravenous (IV) Injection

This protocol provides a method for preparing a 1 mg/mL solution of PS-1145 suitable for intravenous administration in rodents.

Materials:

  • PS-1145 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Water for Injection (WFI)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution of PS-1145 in DMSO:

    • Accurately weigh PS-1145 powder.

    • Dissolve the PS-1145 in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure it is fully dissolved; vortex or sonicate briefly if necessary.

  • Prepare the vehicle mixture:

    • In a sterile tube, combine the vehicle components in the following ratio for the final formulation: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline/WFI.

  • Prepare the final formulation (example for 1 mL):

    • To 400 µL of PEG300, add 50 µL of the 20 mg/mL PS-1145 stock solution.

    • Vortex thoroughly until the solution is clear and homogenous.

    • Add 50 µL of Tween 80 to the mixture and vortex again until fully mixed.

    • Slowly add 500 µL of sterile saline or WFI to the mixture while vortexing.

    • Visually inspect the final solution for any signs of precipitation. The final concentration of PS-1145 will be 1 mg/mL.

  • Administration:

    • Administer the freshly prepared formulation to the animals intravenously. The dosing volume will depend on the animal's weight and the target dose. For a 5 mg/kg dose in a 20 g mouse, you would inject 100 µL.

Protocol 2: Representative Pharmacokinetic (PK) Study of PS-1145 in Mice

This protocol outlines a basic design for a pharmacokinetic study to determine key parameters of PS-1145 after a single intravenous dose.

Animals:

  • Male or female C57BL/6 mice, 8-10 weeks old.

  • Acclimatize animals for at least one week before the experiment.

Dosing and Groups:

  • Dose: 5 mg/kg PS-1145, administered as a single intravenous injection (tail vein).

  • Formulation: Prepare as described in Protocol 1.

  • Groups: Assign at least 3 mice per time point for blood collection.

Blood Sampling:

  • Collect blood samples at the following time points post-dose: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.

  • For each time point, collect approximately 50-100 µL of blood via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Keep the blood samples on ice.

Plasma Preparation:

  • Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully collect the supernatant (plasma) and transfer it to fresh, labeled tubes.

  • Store the plasma samples at -80°C until analysis.

Bioanalysis (LC-MS/MS):

  • Develop and validate a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of PS-1145 in mouse plasma.

  • Sample Preparation: Perform a protein precipitation extraction by adding a 3-fold volume of cold acetonitrile (B52724) (containing an appropriate internal standard) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify PS-1145 and the internal standard.

Pharmacokinetic Analysis:

  • Use non-compartmental analysis software to calculate the following pharmacokinetic parameters from the plasma concentration-time data:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

Visualizations

G cluster_stimuli External Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex IL1R->IKK_complex IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB Phosphorylation PS1145 PS-1145 PS1145->IKK_complex Inhibition IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p50/p65) Ub Ubiquitination IkBa_p->Ub NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation Proteasome Proteasome Degradation Ub->Proteasome DNA DNA NFkB_nuc->DNA Gene_exp Gene Expression (Inflammation, Survival) DNA->Gene_exp

Caption: The NF-κB signaling pathway and the inhibitory action of PS-1145.

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_pk Pharmacokinetic Analysis A 1. Weigh PS-1145 B 2. Dissolve in DMSO (Stock Solution) A->B C 3. Add PEG300 B->C D 4. Add Tween 80 C->D E 5. Add Saline/WFI (Final Formulation) D->E F 6. Dose Animal (IV or Oral) E->F G 7. Collect Blood Samples (Time Course) F->G H 8. Prepare Plasma G->H I 9. Quantify PS-1145 (LC-MS/MS) H->I J 10. Calculate PK Parameters I->J

Caption: Experimental workflow for an in vivo study of PS-1145.

References

Troubleshooting PS-1145 precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing precipitation issues with the IKK inhibitor, PS-1145, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is PS-1145 and why is it prone to precipitation in cell culture media?

PS-1145 is a selective inhibitor of IκB kinase (IKK), targeting a key component of the NF-κB signaling pathway.[1] It is a hydrophobic molecule, demonstrating good solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO), but it is poorly soluble in aqueous solutions such as water and ethanol.[2][3] This inherent hydrophobicity is the primary reason for its tendency to precipitate when a concentrated DMSO stock solution is diluted into the aqueous environment of cell culture media.

Q2: At what stage of my experiment might I observe PS-1145 precipitation?

Precipitation of PS-1145 can occur at several points:

  • Upon dilution: When the concentrated DMSO stock is first introduced into the cell culture medium.

  • During incubation: Over time, changes in temperature, pH, or interactions with media components can lead to the compound falling out of solution.[4]

  • After freeze-thaw cycles: Repeated freezing and thawing of media containing PS-1145 can promote precipitation.

Q3: How does the composition of cell culture medium affect the solubility of PS-1145?

The complex mixture of components in cell culture media can significantly influence the solubility of PS-1145:

  • pH: The pH of the medium can alter the charge state of the compound, affecting its solubility.

  • Salts: High concentrations of salts in the media can lead to a "salting-out" effect, where the solubility of the hydrophobic compound is reduced.[5]

  • Proteins (Serum): The presence of fetal bovine serum (FBS) or other serum components can have a variable effect. Serum proteins like albumin can sometimes bind to hydrophobic compounds, which can either help to keep them in solution or reduce their bio-availability to the cells.[6][7] The effect can also vary between different batches of serum.[8]

Troubleshooting Guide

Issue: Precipitate Forms Immediately Upon Adding PS-1145 Stock to Culture Media

Possible Causes:

  • High Final Concentration: The intended final concentration of PS-1145 in the media exceeds its solubility limit.

  • Rapid Change in Solvent Polarity: The abrupt transition from a high concentration of DMSO to an aqueous environment causes the compound to crash out of solution.[5]

  • Temperature Shock: Adding a room temperature or cold DMSO stock to warm media can decrease solubility.

Solutions:

Solution Detailed Steps
Optimize Dilution Technique 1. Warm the cell culture medium to 37°C before adding the PS-1145 stock solution. 2. Instead of adding the high-concentration stock directly, perform an intermediate dilution in pre-warmed media. 3. Add the PS-1145 stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[4]
Determine Maximum Soluble Concentration Conduct a solubility test to find the highest concentration of PS-1145 that remains in solution in your specific cell culture medium and conditions. A detailed protocol is provided below.
Maintain a Low Final DMSO Concentration Ensure the final concentration of DMSO in your culture medium is as low as possible, typically below 0.5%, to minimize solvent-related effects and toxicity.[2][3]
Issue: Media Appears Clear Initially, but a Precipitate Forms After Incubation

Possible Causes:

  • Delayed Precipitation: The compound is initially in a supersaturated state and precipitates over time as it equilibrates.

  • Interaction with Media Components: PS-1145 may be interacting with salts, amino acids, or other components in the media, forming insoluble complexes over time.[4]

  • Media Evaporation: In long-term experiments, evaporation of water from the culture vessel can increase the concentration of all components, including PS-1145, pushing it beyond its solubility limit.[4]

  • Temperature Fluctuations: Repeatedly removing the culture plates or flasks from the incubator can cause temperature cycling, which may affect the compound's solubility.[4]

Solutions:

Solution Detailed Steps
Reduce Final Concentration Use a lower final concentration of PS-1145 that is well within the determined solubility limit for your experimental conditions.
Minimize Evaporation Ensure proper humidification of your incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing the plates with a gas-permeable membrane.[4]
Maintain Stable Temperature Minimize the time that culture vessels are kept outside of the incubator. For frequent observations, consider using a microscope with an integrated environmental chamber.[4]

Quantitative Data Summary

The solubility of PS-1145 can vary depending on the specific salt form and the supplier. Always refer to the product-specific datasheet for the most accurate information.

Form Solvent Solubility Source
PS-1145DMSO10 mg/mL[6]
PS-1145DMSO≥32.3 mg/mL[2]
PS-1145DMSO64 mg/mL (198.29 mM)[3]
PS-1145 dihydrochlorideDMSO5 mM (with gentle warming)[4]
PS-1145WaterInsoluble[2][3]
PS-1145EthanolInsoluble[2]

Experimental Protocols

Protocol: Preparation of PS-1145 Stock Solution
  • Preparation: Bring the vial of PS-1145 powder and a fresh, anhydrous, high-purity bottle of DMSO to room temperature.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle heating to 37°C for 5-10 minutes with intermittent vortexing can also be used to aid dissolution.[4][5]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Protocol: Determining the Maximum Soluble Concentration of PS-1145 in Culture Medium
  • Prepare a Serial Dilution of PS-1145 in DMSO:

    • Start with your high-concentration stock solution of PS-1145 in DMSO (e.g., 50 mM).

    • Perform a series of 2-fold dilutions in 100% DMSO to create a range of concentrations (e.g., 50 mM, 25 mM, 12.5 mM, etc.).

  • Dilute into Culture Medium:

    • In a series of sterile microcentrifuge tubes, add a fixed volume of your cell culture medium (e.g., 995 µL), both with and without your standard serum concentration.

    • Add a small, consistent volume of each DMSO-diluted PS-1145 stock to the corresponding tube of media (e.g., 5 µL) to achieve a range of final concentrations. Ensure the final DMSO concentration is consistent across all samples and is at a level tolerated by your cells (e.g., 0.5%).

  • Incubate and Observe:

    • Incubate the tubes under your standard cell culture conditions (37°C, 5% CO2) for a period relevant to your experiment (e.g., 2, 8, and 24 hours).

  • Assess Precipitation:

    • Visually inspect each tube for any signs of cloudiness or precipitate.

    • For a more quantitative assessment, transfer the solutions to a 96-well plate and measure the absorbance at a high wavelength (e.g., 600-650 nm). An increase in absorbance compared to a DMSO-only control indicates precipitation.[4]

  • Determine Maximum Soluble Concentration: The highest concentration of PS-1145 that remains clear both visually and by absorbance measurement is the maximum working soluble concentration for your specific experimental conditions.

Visualizations

Troubleshooting_Workflow Troubleshooting PS-1145 Precipitation start Start: Diluting PS-1145 (DMSO stock) into culture medium precipitate_check Precipitate observed? start->precipitate_check immediate_precipitate Immediate Precipitation precipitate_check->immediate_precipitate Yes, immediately delayed_precipitate Delayed Precipitation (during incubation) precipitate_check->delayed_precipitate Yes, after time no_precipitate No Precipitation precipitate_check->no_precipitate No cause_immediate Possible Causes: - Concentration too high - Rapid solvent change - Temperature shock immediate_precipitate->cause_immediate solution_immediate Solutions: 1. Optimize dilution (pre-warm media, add dropwise) 2. Perform serial dilutions 3. Determine max. soluble concentration cause_immediate->solution_immediate cause_delayed Possible Causes: - Supersaturation - Media interaction - Evaporation - Temperature fluctuations delayed_precipitate->cause_delayed solution_delayed Solutions: 1. Reduce final concentration 2. Minimize evaporation 3. Maintain stable temperature cause_delayed->solution_delayed proceed Proceed with experiment no_precipitate->proceed

Caption: A flowchart for troubleshooting PS-1145 precipitation.

Caption: PS-1145 inhibits the IKK complex in the NF-κB pathway.

References

Validation & Comparative

A Comparative Analysis of PS-1145 and BAY 11-7082: Potent Inhibitors of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate chemical probes is paramount for elucidating cellular mechanisms and validating therapeutic targets. This guide provides a detailed comparison of two widely used inhibitors of the NF-κB pathway, PS-1145 and BAY 11-7082, with a focus on their mechanisms of action, experimental performance, and relevant protocols.

Mechanism of Action and Target Specificity

Both PS-1145 and BAY 11-7082 are recognized for their inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling cascade, a critical regulator of inflammation, immune responses, cell proliferation, and apoptosis.[1] However, their specificity and range of targets differ significantly.

PS-1145 is characterized as a selective inhibitor of the IκB kinase (IKK) complex, particularly IKKβ.[2][3][4] By targeting IKKβ, PS-1145 prevents the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[3][5] This action blocks the subsequent degradation of IκBα and the nuclear translocation of NF-κB, thereby inhibiting the transcription of NF-κB target genes.[3][5]

BAY 11-7082 also inhibits the NF-κB pathway by preventing the phosphorylation of IκBα.[1][6] However, it is considered a broader-spectrum inhibitor with multiple targets.[7][8] While it is often referred to as an IKK inhibitor, some studies suggest it may act on upstream components of the NF-κB pathway and does not directly inhibit IKK family members in vitro.[7][9] Additionally, BAY 11-7082 has been shown to inhibit other cellular targets, including the NLRP3 inflammasome and certain protein tyrosine phosphatases (PTPs).[6][9][10] This multi-targeted nature can lead to more complex cellular effects compared to the more selective action of PS-1145.[11]

Quantitative Performance Data

The following tables summarize the reported inhibitory concentrations (IC50) for both compounds across various assays and cell lines, providing a quantitative basis for comparison.

Table 1: Inhibitory Activity of PS-1145

Target/AssayIC50Cell Line/SystemReference
IKKβ88 nMEnzyme Assay[2][12]
IKK complex100 nMEnzyme Assay[3][4]
TNFα-induced NF-κB Activity4.7 µMLNCaP (Prostate Carcinoma)[13]
TPA-induced NF-κB Activity3.4 µMLNCaP (Prostate Carcinoma)[13]

Table 2: Inhibitory Activity of BAY 11-7082

Target/AssayIC50Cell Line/SystemReference
TNFα-induced IκBα phosphorylation10 µMTumor cells[14][15]
TNFα-induced NF-κB Activity9.0 µMLNCaP (Prostate Carcinoma)[13]
TPA-induced NF-κB Activity6.5 µMLNCaP (Prostate Carcinoma)[13]
Ubiquitin-Specific Protease (USP)70.19 µMEnzyme Assay[14][16]
Ubiquitin-Specific Protease (USP)210.96 µMEnzyme Assay[14][16]
TNFα-induced Adhesion Molecule Expression5-10 µMHuman Endothelial Cells[17][18]
Gastric Cancer Cell Proliferation (72h)4.23 nM (HGC27), 5.88 nM (MKN45)HGC27, MKN45[19]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms and experimental applications of these inhibitors, the following diagrams are provided.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (TNFα, LPS, etc.) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex Activation IkBa_NFkB IκBα NF-κB (p50/p65) IKK_complex->IkBa_NFkB Phosphorylation PS1145 PS-1145 PS1145->IKK_complex Inhibition BAY117082 BAY 11-7082 BAY117082->IKK_complex Inhibition of IκBα Phosphorylation p_IkBa P-IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Release Proteasome Proteasome Degradation p_IkBa->Proteasome Proteasome->IkBa_NFkB Degrades IκBα Nucleus Nucleus NFkB->Nucleus Translocation Gene_expression Target Gene Expression

Caption: Canonical NF-κB signaling pathway and points of inhibition by PS-1145 and BAY 11-7082.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., LNCaP, HUVEC) Pretreatment 2. Pre-treatment with Inhibitor (PS-1145 or BAY 11-7082) Cell_Culture->Pretreatment Stimulation 3. Stimulation (e.g., TNFα, TPA) Pretreatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Endpoint_Analysis NF-κB Activity Assay (Luciferase, EMSA) Cell Viability Assay (MTT, Apoptosis) Western Blot (p-IκBα, IκBα) Incubation->Endpoint_Analysis

References

A Comparative Analysis of PS-1145 and Bortezomib in Multiple Myeloma: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOSTON, MA – [Current Date] – In the landscape of multiple myeloma therapeutics, the strategic targeting of key cellular pathways is paramount. This guide provides a detailed comparison of two significant compounds, PS-1145 and bortezomib (B1684674), which both modulate the NF-κB signaling pathway, a critical mediator of cell survival and proliferation in multiple myeloma. While bortezomib is an established proteasome inhibitor with broad activity, PS-1145 offers a more targeted approach as an IκB kinase (IKK) inhibitor. This document synthesizes preclinical data to objectively compare their efficacy, mechanisms of action, and experimental protocols for their evaluation.

Executive Summary

Bortezomib, a cornerstone in multiple myeloma treatment, exerts its cytotoxic effects through the inhibition of the 26S proteasome. This leads to a cascade of cellular events, including the disruption of the NF-κB pathway, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis. PS-1145, a small molecule inhibitor, acts more specifically by targeting IKK, a key kinase upstream of NF-κB activation. While both agents effectively inhibit NF-κB signaling, their broader mechanistic implications and cytotoxic potencies differ. Preclinical evidence suggests that while PS-1145 demonstrates targeted inhibition of NF-κB, bortezomib's multi-faceted mechanism of action contributes to a more potent, albeit potentially less specific, anti-myeloma effect in vitro.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of PS-1145 and bortezomib in various multiple myeloma cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Bortezomib in Multiple Myeloma Cell Lines

Cell LineBortezomib IC50 (nM)Incubation Time (hours)Assay Type
RPMI-82267 - 15.924 - 48MTT Assay
U-2667.124MTT Assay
MM.1S9 - 15.224 - 72MTT/Various
KMS-11~10 (approx.)72Not Specified
OPM-2Not SpecifiedNot SpecifiedNot Specified

Note: IC50 values can vary based on experimental conditions.

Table 2: Efficacy of PS-1145 in Preclinical Models

ParameterCell Line/ModelPS-1145 Concentration/EffectReference Finding
IKK Inhibition (IC50)HeLa cell lysate88 nMDemonstrates potent and specific inhibition of the target kinase.
NF-κB InhibitionMyeloma cell linesEffective inhibition of TNFα-induced NF-κB activation.Blocks IκBα phosphorylation, a key step in the canonical NF-κB pathway.[1]
Cell ProliferationMyeloma cell linesPartial inhibition (20-50%) as a single agent.Suggests that targeting IKK alone may not be sufficient for maximal cytotoxic effect in some contexts.[1]
Synergy with DexamethasoneMyeloma cell linesEnhances blockade of NF-κB activation.Highlights potential for combination therapies.[1]

Mechanisms of Action: A Comparative Overview

Bortezomib's mechanism of action is centered on the inhibition of the 26S proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. This inhibition has several downstream consequences critical for its anti-myeloma activity:

  • NF-κB Pathway Inhibition: By preventing the degradation of IκBα, the natural inhibitor of NF-κB, bortezomib effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.

  • Induction of ER Stress: The accumulation of misfolded and unfolded proteins due to proteasome inhibition triggers the unfolded protein response (UPR), leading to ER stress and apoptosis.

  • Cell Cycle Arrest: Bortezomib can induce G2-M phase cell cycle arrest.[2]

PS-1145, in contrast, offers a more targeted approach by directly inhibiting the IκB kinase (IKK) complex. IKK is responsible for the phosphorylation of IκBα, which signals its ubiquitination and subsequent degradation by the proteasome.

  • Specific NF-κB Inhibition: By inhibiting IKK, PS-1145 directly prevents the first step in the canonical NF-κB activation cascade, leading to the stabilization of IκBα and the inhibition of NF-κB activity.[1] This targeted action avoids the broader cellular effects associated with proteasome inhibition.

Fig 1. Comparative signaling pathways of PS-1145 and Bortezomib.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the activity of PS-1145 and bortezomib.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed multiple myeloma cells (e.g., RPMI-8226, U-266, MM.1S) in 96-well plates at a density of 1-5 x 10^4 cells/well and allow them to acclimate.

  • Drug Treatment: Treat cells with varying concentrations of PS-1145 or bortezomib (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

MTT_Assay_Workflow Experimental Workflow for MTT Cell Viability Assay start Start plate_cells Plate Myeloma Cells in 96-well plate start->plate_cells add_drug Add Serial Dilutions of PS-1145 or Bortezomib plate_cells->add_drug incubate Incubate for 24-72 hours add_drug->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize Formazan incubate_mtt->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Fig 2. Workflow for MTT cell viability assay.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat myeloma cells with PS-1145 or bortezomib at concentrations around their respective IC50 values for 24-48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Conclusion

Both PS-1145 and bortezomib demonstrate significant anti-myeloma activity through their modulation of the NF-κB pathway. Bortezomib, as a proteasome inhibitor, induces a broader cellular response, including ER stress, which contributes to its high potency. PS-1145, by specifically targeting IKK, offers a more precise mechanism of NF-κB inhibition. The choice between a broad-spectrum and a targeted inhibitor may depend on the specific molecular profile of the tumor and the desired therapeutic strategy, including potential combination therapies. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and optimal clinical positioning of these two agents in the treatment of multiple myeloma.

References

Validating PS-1145 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PS-1145, a potent IκB kinase (IKK) inhibitor, with other well-characterized inhibitors of the NF-κB signaling pathway. We present a summary of their performance based on experimental data, detailed protocols for validating target engagement in a cellular context, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to PS-1145 and the NF-κB Pathway

PS-1145 is a small molecule inhibitor targeting the IκB kinase (IKK) complex, a central regulator of the canonical NF-κB signaling pathway.[1][2] The IKK complex, upon activation by various stimuli such as tumor necrosis factor-alpha (TNF-α), phosphorylates the inhibitor of κB (IκBα). This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of a wide array of genes involved in inflammation, immunity, cell survival, and proliferation. By inhibiting IKK, PS-1145 prevents IκBα phosphorylation and degradation, thereby blocking NF-κB nuclear translocation and its downstream effects.[3][4]

Comparative Analysis of IKK Inhibitors

The following table summarizes the inhibitory activities of PS-1145 and two other commonly used IKK inhibitors, BMS-345541 and BAY 11-7082. The data is compiled from various cellular assays that measure the inhibition of downstream events in the NF-κB pathway as a proxy for target engagement.

ParameterPS-1145BMS-345541BAY 11-7082
Primary Target IκB Kinase (IKK)IκB Kinase (IKK)IκB Kinase (IKK)
Mechanism of Action ATP-competitiveAllostericIrreversible
Biochemical IC50 (IKKβ) Not explicitly stated0.3 µM[5]10 µM[6]
Cellular IC50 (IκBα Phosphorylation) Not explicitly stated~4 µM (in THP-1 cells)[5][7]10 µM (in tumor cells)[8]
Cellular IC50 (Cytokine Inhibition) Dose-dependent inhibition observed[4]1 - 5 µM (in THP-1 cells)[5][7]Dose-dependent inhibition observed[8]

Experimental Protocols for Target Engagement Validation

Two primary methods for validating the cellular target engagement of IKK inhibitors like PS-1145 are presented below: Western Blot for IκBα Phosphorylation and the Cellular Thermal Shift Assay (CETSA).

Western Blot for Phospho-IκBα

This method indirectly assesses target engagement by measuring the inhibition of the direct downstream substrate of IKK, IκBα.

Protocol:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa, THP-1) and grow to 80-90% confluency. Pre-incubate the cells with varying concentrations of PS-1145 or other IKK inhibitors (and a vehicle control, e.g., DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10-20 ng/mL), for 15-30 minutes to induce IκBα phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated IκBα (e.g., Ser32/36) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total IκBα or a housekeeping protein like GAPDH.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that directly assesses the binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.[9][10]

Protocol:

  • Cell Culture and Treatment: Culture cells to a high density. Treat the cells with PS-1145 or a vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble IKKβ (the target of PS-1145) at each temperature by Western blotting, as described in the protocol above, using an antibody specific for IKKβ.

  • Data Analysis: Quantify the band intensities at each temperature. A positive thermal shift (i.e., more soluble protein at higher temperatures) in the presence of PS-1145 compared to the vehicle control indicates target engagement.

Visualizing Pathways and Workflows

To further clarify the mechanism of action and the experimental procedures, the following diagrams are provided.

G cluster_0 Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_NFkB IκBα-p65/p50 IKK_complex->IkBa_NFkB Phosphorylates PS1145 PS-1145 PS1145->IKK_complex Inhibits p_IkBa_NFkB P-IκBα-p65/p50 Proteasome Proteasome p_IkBa_NFkB->Proteasome Ubiquitination & Degradation NFkB p65/p50 p_IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Activates Transcription

Caption: NF-κB signaling pathway and the inhibitory action of PS-1145.

G start Start cell_culture Cell Culture (e.g., HeLa, THP-1) start->cell_culture treatment Treat with PS-1145 & Vehicle Control cell_culture->treatment stimulation Stimulate with TNF-α treatment->stimulation lysis Cell Lysis stimulation->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer probing Probe with anti-p-IκBα & anti-Total IκBα transfer->probing detection ECL Detection & Imaging probing->detection analysis Data Analysis: Compare p-IκBα levels detection->analysis end End analysis->end

Caption: Western blot workflow for assessing IKK inhibition.

G start Start cell_culture Cell Culture start->cell_culture treatment Treat with PS-1145 & Vehicle Control cell_culture->treatment heat_challenge Heat Challenge (Temperature Gradient) treatment->heat_challenge lysis Cell Lysis (e.g., Freeze-Thaw) heat_challenge->lysis centrifugation High-Speed Centrifugation lysis->centrifugation supernatant_collection Collect Supernatant (Soluble Proteins) centrifugation->supernatant_collection western_blot Western Blot for IKKβ supernatant_collection->western_blot analysis Data Analysis: Compare Thermal Stability western_blot->analysis end End analysis->end

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

References

PS-1145: A Comparative Analysis of IKKβ Selectivity over IKKα

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of PS-1145 against the two catalytic subunits of the IκB kinase (IKK) complex, IKKα (IKK1) and IKKβ (IKK2). Understanding the selectivity of small molecule inhibitors is paramount for target validation and the development of therapeutic agents with minimal off-target effects. The data presented herein demonstrates that PS-1145 is a potent and selective inhibitor of IKKβ, with significantly less activity against IKKα.

Quantitative Data Summary

The inhibitory potency of PS-1145 against IKKβ has been determined by multiple independent studies. The half-maximal inhibitory concentration (IC50) values, a common measure of inhibitor potency, are summarized in the table below. Notably, a comprehensive kinase profiling study by Bain et al. (2007) found no significant inhibition of IKKα by PS-1145 at concentrations where IKKβ is potently inhibited.

TargetIC50 (nM)Reference
IKKβ150[1]
IKKβ250[2][3]
IKK complex100[4]
IKKα>10,000[2][3]

Note: The variation in IC50 values for IKKβ can be attributed to different experimental conditions, such as ATP and substrate concentrations, used in the respective assays.

Experimental Protocols

The following sections describe representative experimental methodologies for determining the inhibitory activity of PS-1145 against IKK isoforms.

In Vitro IKK Kinase Assay (ELISA-based)

This method quantifies the phosphorylation of a substrate peptide by the IKK complex in the presence of an inhibitor.

  • Enzyme Preparation: A partially purified IKK complex is pre-activated.

  • Inhibitor Incubation: The activated IKK complex is pre-incubated with varying concentrations of PS-1145 (e.g., 0.1–1 μM) for a defined period (e.g., 1 hour at 25°C).

  • Kinase Reaction: The kinase reaction is initiated by adding a reaction mixture containing a biotinylated IκBα peptide substrate (e.g., 250 μM) and MgATP. The concentration of ATP is typically kept at or below its Michaelis constant (Km) (e.g., 10 μM) to ensure sensitive detection of ATP-competitive inhibitors.

  • Detection: The level of substrate phosphorylation is quantified using a phospho-specific antibody in an ELISA format. The amount of phosphorylated peptide is inversely proportional to the inhibitory activity of PS-1145.

  • Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Immunoprecipitation-based Kinase Assay

This cellular-based assay measures the activity of endogenous IKK complexes.

  • Cell Stimulation: Cells (e.g., Human Airway Smooth Muscle cells) are stimulated with an agonist like Interleukin-1β (IL-1β) or Tumor Necrosis Factor-α (TNF-α) to activate the IKK pathway.

  • Immunoprecipitation: The IKK complex is immunoprecipitated from cell lysates using an antibody specific for one of the IKK subunits.

  • In Vitro Kinase Reaction: The immunoprecipitated IKK complex is then incubated with a reaction buffer containing a substrate (e.g., recombinant IκBα) and γ-³²P-ATP in the presence of varying concentrations of PS-1145.

  • Detection: The reaction products are separated by SDS-PAGE, and the incorporation of ³²P into the substrate is visualized by autoradiography.

  • Data Analysis: The intensity of the phosphorylated substrate band is quantified to determine the level of IKK inhibition at different PS-1145 concentrations.

Signaling Pathways and PS-1145's Point of Intervention

The IKK complex is a central regulator of the NF-κB signaling pathway. This pathway exists in two major forms: the canonical and non-canonical pathways. IKKβ is the primary kinase responsible for activating the canonical pathway in response to pro-inflammatory stimuli, while IKKα plays a crucial role in the non-canonical pathway, which is important for B-cell maturation and lymphoid organogenesis.

The high selectivity of PS-1145 for IKKβ makes it a valuable tool for specifically dissecting the roles of the canonical NF-κB pathway in various physiological and pathological processes.

G cluster_canonical Canonical NF-κB Pathway cluster_noncanonical Non-Canonical NF-κB Pathway TNFa TNF-α IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFa->IKK_complex IkBa IκBα IKK_complex->IkBa Phosphorylation PS1145 PS-1145 PS1145->IKK_complex Inhibition NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus_can Nucleus NFkB->Nucleus_can Translocation Gene_can Gene Expression (Inflammation, Survival) Nucleus_can->Gene_can Activation LTbR LTβR NIK NIK LTbR->NIK IKKa_homodimer IKKα Homodimer NIK->IKKa_homodimer p100 p100 IKKa_homodimer->p100 Phosphorylation NFkB_noncan NF-κB (p52/RelB) p100->NFkB_noncan Processing Nucleus_noncan Nucleus NFkB_noncan->Nucleus_noncan Translocation Gene_noncan Gene Expression (B-cell development) Nucleus_noncan->Gene_noncan Activation

Caption: Simplified overview of the canonical and non-canonical NF-κB signaling pathways, highlighting the inhibitory action of PS-1145 on the IKK complex, primarily through its effect on IKKβ in the canonical pathway.

Experimental Workflow for Determining Kinase Selectivity

The process of determining the selectivity of a kinase inhibitor like PS-1145 involves a systematic approach, starting from a primary screen and progressing to comprehensive profiling.

G A Primary Screen (e.g., IKKβ assay) B Determine IC50 for Primary Target A->B C Selectivity Panel Screening (Broad panel of kinases, including IKKα) B->C D Compare IC50 values (IKKβ vs. other kinases) C->D E Cell-based Assays (Confirm on-target effects and cellular potency) D->E F Conclusion on Selectivity E->F

Caption: A typical workflow for characterizing the selectivity profile of a kinase inhibitor, such as PS-1145.

References

Cross-Reactivity Profile of the IKKβ Inhibitor PS-1145

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

PS-1145 is a potent and specific inhibitor of the IκB kinase β (IKKβ), a critical component of the canonical nuclear factor-κB (NF-κB) signaling pathway. Its efficacy in blocking NF-κB activation has positioned it as a valuable tool for research into inflammatory diseases and cancer.[1][2][3] However, a thorough understanding of its kinase selectivity is paramount for the accurate interpretation of experimental results and for assessing its therapeutic potential. This guide provides a comparative analysis of the cross-reactivity of PS-1145 with other kinases, supported by available experimental data.

Executive Summary

PS-1145 demonstrates a favorable selectivity profile for IKKβ. While it is a potent inhibitor of its primary target, it exhibits significantly lower activity against a range of other kinases, including other members of the IKK family. Notably, PS-1145 has been reported to inhibit PIM1 and PIM3 kinases with a potency similar to that for IKKβ. This guide details the available quantitative data on PS-1145's kinase inhibition, outlines the experimental protocols used for these assessments, and provides diagrams of the relevant signaling pathway and experimental workflows.

Kinase Inhibition Profile of PS-1145

The following table summarizes the inhibitory activity of PS-1145 against its primary target, IKKβ, and a panel of other kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase TargetIC50 (nM)Fold Selectivity vs. IKKβReference
IKKβ 88 - 250 - [4]
IKK Complex100~1.1[4]
PIM1Similar to IKKβ~1
PIM3Similar to IKKβ~1
IKKα>50,000>200
IKKε>50,000>200
TBK1>50,000>200
PKANo significant inhibitionHigh[5]
PKCNo significant inhibitionHigh[5]
CKIINo significant inhibitionHigh[5]
JNK2No significant inhibitionHigh
c-SrcNo significant inhibitionHigh
p38αNo significant inhibitionHigh
IRAKNo significant inhibitionHigh
LckNo significant inhibitionHigh

Note: Some sources state that PS-1145 selectively inhibits IKKβ over a panel of 14 other kinases with IC50s > 100 nM for all, though the specific kinases in this panel are not consistently detailed across public sources.[4]

Signaling Pathway Context: The NF-κB Cascade

PS-1145 exerts its primary effect by inhibiting IKKβ, a central kinase in the canonical NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response and plays a crucial role in cell survival and proliferation. Understanding this pathway is essential for contextualizing the effects of PS-1145.

NF_kappaB_Pathway Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates PS1145 PS-1145 PS1145->IKK_complex Inhibits NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene_expression Gene Expression (Inflammation, Survival) Nucleus->Gene_expression Induces

Caption: Canonical NF-κB signaling pathway and the inhibitory action of PS-1145.

Experimental Protocols

The determination of kinase inhibition by PS-1145 is typically performed using in vitro kinase assays. The following is a generalized protocol based on commonly used methodologies.

Objective: To determine the IC50 value of PS-1145 for a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • PS-1145 (dissolved in DMSO)

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well plates

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays; specific antibodies or luminescence reagents for non-radioactive assays)

Workflow:

Kinase_Assay_Workflow General Kinase Inhibition Assay Workflow start Start prep_reagents Prepare Reagents (Kinase, Substrate, PS-1145, ATP) start->prep_reagents add_components Add Kinase, Substrate, and PS-1145 to Plate prep_reagents->add_components pre_incubate Pre-incubate add_components->pre_incubate initiate_reaction Initiate Reaction with ATP pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (Phosphorylation) stop_reaction->detect_signal analyze_data Analyze Data (Calculate IC50) detect_signal->analyze_data end End analyze_data->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of PS-1145 in DMSO, followed by a final dilution in the kinase reaction buffer.

    • Dilute the purified kinase and substrate to their final concentrations in the kinase reaction buffer.

    • Prepare the ATP solution (containing a tracer amount of [γ-³²P]ATP if using a radioactive method) in the kinase reaction buffer.

  • Assay Plate Setup:

    • Add the kinase, substrate, and diluted PS-1145 (or DMSO as a vehicle control) to the wells of a 96-well plate.

    • Include wells for a "no enzyme" control to determine the background signal.

  • Pre-incubation:

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction:

    • Terminate the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays or a chelating agent like EDTA for non-radioactive assays).

  • Signal Detection:

    • For radioactive assays: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • For non-radioactive assays: Follow the manufacturer's instructions for the specific detection method (e.g., ELISA-based with a phospho-specific antibody, or luminescence-based ATP detection).

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of kinase inhibition against the logarithm of the PS-1145 concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

References

PS-1145 as a Chemical Probe for NF-κB Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a precise chemical probe is critical for elucidating the complexities of the NF-κB signaling pathway and for the development of novel therapeutics. This guide provides an objective comparison of PS-1145 with other commonly used NF-κB inhibitors, supported by experimental data and detailed protocols.

The nuclear factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating inflammatory responses, cell survival, and immunity. Dysregulation of the NF-κB signaling cascade is implicated in a multitude of diseases, including cancer and chronic inflammatory disorders. Chemical probes that can selectively modulate this pathway are invaluable tools for both basic research and drug discovery. PS-1145 is a potent and selective inhibitor of the IκB kinase (IKK) complex, a key upstream regulator of the canonical NF-κB pathway. This guide will compare the performance of PS-1145 against other widely used NF-κB inhibitors, namely BAY 11-7082, MG-132, SC-514, and TPCA-1, focusing on their mechanism of action, potency, selectivity, and cellular effects.

Comparative Analysis of NF-κB Chemical Probes

The following tables summarize the key characteristics and performance metrics of PS-1145 and its alternatives.

Table 1: Mechanism of Action and Primary Targets
Compound Primary Target(s) and Mechanism of Action
PS-1145IKKβ inhibitor (IC50 = 88 nM); also inhibits the IKK complex (IC50 = 100 nM). It prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[1][2][3]
BAY 11-7082Irreversible inhibitor of IκBα phosphorylation (IC50 in HEK293 cells for NF-κB activation is ~11 µM).[4] It has also been reported to inhibit ubiquitin-specific proteases USP7 and USP21.[4]
MG-132Potent and reversible proteasome inhibitor (IC50 = 100 nM).[5][6] It blocks the degradation of polyubiquitinated IκBα, thus preventing the release and nuclear translocation of NF-κB. It also inhibits calpain (IC50 = 1.2 µM).[5][6]
SC-514ATP-competitive IKKβ inhibitor (IC50 = 3-12 µM).[7][8][9] It does not inhibit other IKK isoforms or other serine-threonine and tyrosine kinases.[8]
TPCA-1Potent and selective IKKβ inhibitor (IC50 = 17.9 nM).[10][11][12][13] It exhibits greater than 22-fold selectivity over IKKα.[10] It has also been identified as a dual inhibitor of STAT3.[11]
Table 2: Comparative Efficacy in Cellular Assays
Compound Assay Type Reported IC50 / Effect
PS-1145NF-κB Luciferase Reporter (TNFα-induced)IC50 = 4.7 µM (LNCaP cells)[2]
Inhibition of MM.1S cell proliferationIC50 = 1.5-50 µM[1]
BAY 11-7082NF-κB Luciferase Reporter (TNFα-induced)IC50 = 9.0 µM (LNCaP cells)[2]
Inhibition of adhesion molecule expressionIC50 = 5-10 µM[14]
MG-132NF-κB Luciferase Reporter (TNFα-induced)IC50 = 2.0 µM (LNCaP cells)[2]
Inhibition of NF-κB activationIC50 = 3 µM
SC-514RANKL-induced osteoclastogenesisIC50 < 5 µM[15][16]
Inhibition of IL-6, IL-8, and COX-2 transcriptionIC50 = 8-20 µM[8]
TPCA-1Inhibition of TNF-α, IL-6, and IL-8 productionIC50 = 170-320 nM[11][13]
Table 3: Selectivity Profile
Compound Selectivity Notes Known Off-Target Effects
PS-1145Selectively inhibits IKKβ over a panel of 14 other kinases (IC50s > 100 nM for all).[1]At higher concentrations (50 µM), it may inhibit other kinases.
BAY 11-7082Weak inhibitory activity against IKKα (IC50 > 50 µM) and no significant inhibition of JNK1, p38α, and ERK2 (IC50 > 100 µM).[17]Inhibits USP7 and USP21.[4] Can induce apoptosis independently of NF-κB inhibition.
MG-132Not a kinase inhibitor; targets the proteasome.Inhibits calpains and other proteases.[5][6] Can induce apoptosis and affect multiple cellular processes due to broad inhibition of protein degradation.
SC-514Does not inhibit other IKK isoforms or other tested serine-threonine and tyrosine kinases.[8]May have greater potency for inhibiting AP-1 than NF-κB in some contexts.[8]
TPCA-1>22-fold selective for IKKβ over IKKα and >550-fold selective over other tested kinases.[10]Dual inhibitor of STAT3.[11]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of how these chemical probes are evaluated, the following diagrams illustrate the canonical NF-κB signaling pathway and a general experimental workflow for comparing their inhibitory effects.

NF_kappa_B_Pathway Canonical NF-κB Signaling Pathway Stimuli Stimuli (e.g., TNFα, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activation IkappaB_p50_p65 IκBα-p50-p65 IKK_complex->IkappaB_p50_p65 Phosphorylation p_IkappaB P-IκBα p50_p65_cyto p50-p65 (Cytoplasm) IkappaB_p50_p65->p50_p65_cyto Release Ub_proteasome Ubiquitin-Proteasome Degradation p_IkappaB->Ub_proteasome p50_p65_nucl p50-p65 (Nucleus) p50_p65_cyto->p50_p65_nucl Nuclear Translocation DNA κB DNA sites p50_p65_nucl->DNA Binding Gene_expression Target Gene Expression (e.g., Cytokines, Chemokines) DNA->Gene_expression Transcription PS1145 PS-1145, SC-514, TPCA-1 PS1145->IKK_complex BAY117082 BAY 11-7082 BAY117082->IkappaB_p50_p65 Inhibits Phosphorylation MG132 MG-132 MG132->Ub_proteasome

Caption: Canonical NF-κB Signaling Pathway and points of inhibition.

Experimental_Workflow Experimental Workflow for Comparing NF-κB Inhibitors start Start: Select Cell Line (e.g., HEK293, HeLa, LNCaP) culture Cell Culture and Seeding start->culture inhibitor_treatment Pre-treat with Inhibitors (PS-1145, BAY 11-7082, MG-132, etc.) at various concentrations culture->inhibitor_treatment stimulate Stimulate with NF-κB Activator (e.g., TNFα, IL-1) inhibitor_treatment->stimulate endpoint Endpoint Analysis stimulate->endpoint luciferase_assay NF-κB Luciferase Reporter Assay endpoint->luciferase_assay western_blot Western Blot endpoint->western_blot luc_results Measure Luminescence (IC50 determination) luciferase_assay->luc_results wb_results Analyze Protein Levels (p-IκBα, total IκBα, nuclear p65) western_blot->wb_results comparison Compare Potency, Efficacy, and Specificity luc_results->comparison wb_results->comparison

Caption: General workflow for comparing NF-κB inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of these inhibitors.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB by quantifying the expression of a luciferase reporter gene under the control of NF-κB response elements.

Materials:

  • HEK293 or other suitable cell line stably expressing an NF-κB-luciferase reporter construct.

  • Complete culture medium (e.g., DMEM with 10% FBS and penicillin/streptomycin).

  • Test compounds (PS-1145, BAY 11-7082, MG-132, SC-514, TPCA-1) dissolved in DMSO.

  • NF-κB activator (e.g., recombinant human TNF-α).

  • Phosphate-Buffered Saline (PBS).

  • Luciferase Assay Reagent (e.g., Promega Luciferase Assay System).

  • White, opaque 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 50 µL of the compound dilutions. Include vehicle controls (medium with DMSO).

  • Incubate for 1 hour at 37°C.

  • Stimulation: Add 50 µL of TNF-α solution (final concentration of 10 ng/mL) to all wells except the unstimulated control.

  • Incubate for 6 hours at 37°C.

  • Cell Lysis and Luminescence Measurement:

    • Remove the medium and wash the cells once with 100 µL of PBS.

    • Add 20 µL of 1X Passive Lysis Buffer and incubate for 15 minutes at room temperature with gentle shaking.

    • Add 100 µL of Luciferase Assay Reagent to each well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the stimulated control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for IκBα Phosphorylation and p65 Nuclear Translocation

This method is used to assess the phosphorylation status of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

Materials:

  • Cell line of interest (e.g., HeLa, LNCaP).

  • Test compounds and NF-κB activator.

  • Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors.

  • Nuclear and cytoplasmic extraction buffers.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane and transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-phospho-IκBα (Ser32), anti-total IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Seed cells and treat with inhibitors and TNF-α as described for the luciferase assay.

  • Protein Extraction:

    • For IκBα phosphorylation, lyse whole cells in RIPA buffer.

    • For p65 translocation, perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein to the total protein or the nuclear/cytoplasmic protein levels to their respective loading controls.

Conclusion

PS-1145 is a valuable chemical probe for studying NF-κB signaling due to its high potency and selectivity for the IKK complex.[1][2][3] When compared to other inhibitors, it offers a more targeted approach than broad-spectrum inhibitors like MG-132, which affects overall protein degradation.[5][6] While BAY 11-7082 also targets IκBα phosphorylation, it is generally less potent than PS-1145 and has known off-target effects.[2][4][17] SC-514 and TPCA-1 are also selective IKKβ inhibitors, with TPCA-1 demonstrating particularly high potency.[7][8][9][10][11][12][13] The choice of inhibitor will ultimately depend on the specific experimental context, including the desired level of selectivity and the cellular system being studied. The data and protocols provided in this guide are intended to assist researchers in making an informed decision when selecting a chemical probe to investigate the multifaceted roles of the NF-κB signaling pathway.

References

A Head-to-Head Comparison of PS-1145 and IMD-0354 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitors for oncological and inflammatory research, PS-1145 and IMD-0354 have emerged as significant molecules of interest, both primarily targeting the IκB kinase (IKK) complex within the NF-κB signaling pathway. This guide provides a detailed, data-supported comparison of these two compounds, offering researchers, scientists, and drug development professionals a clear perspective on their mechanisms of action, performance data, and the experimental contexts in which they have been evaluated.

While both compounds are potent inhibitors of the NF-κB pathway, recent findings have unveiled a more complex and multifaceted profile for IMD-0354, which has been shown to also function as a glutamine transporter inhibitor, thereby impacting the mTOR signaling pathway. This dual mechanism of action distinguishes it from PS-1145, which is primarily characterized as a direct IKK inhibitor.

Quantitative Performance Data

The following table summarizes the available quantitative data for PS-1145 and IMD-0354, providing a comparative overview of their potency in various assays.

ParameterPS-1145IMD-0354
Target IκB kinase (IKK) complex[1][2][3][4]IKKβ (purported), SLC1A5 (glutamine transporter)[5][6][7][8][9]
IC50 (IKK complex) 88 nM[4]Not active in some human IKKβ enzyme assays[10]
IC50 (NF-κB transcriptional activity) -1.2 µM (TNF-α induced)[6]
Ki (IKK complex) Determined by measuring Km, ATP against varying inhibitor concentrations[1]-
Cellular IC50 (various cell lines) 6.7 - 26.5 µM (NPC cell lines)[11]0.218 µM (NF-κB inhibition in Jurkat cells)[10]

Mechanism of Action and Signaling Pathways

PS-1145 is a selective inhibitor of the IκB kinase (IKK) complex.[4] It functions by blocking the phosphorylation of IκBα, an inhibitory protein that sequesters the NF-κB transcription factor in the cytoplasm.[1] By preventing IκBα phosphorylation and subsequent degradation, PS-1145 effectively halts the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of NF-κB target genes involved in inflammation, cell survival, and proliferation.[1][3][11]

IMD-0354 was initially identified as a selective IKKβ inhibitor that blocks the canonical NF-κB pathway by preventing IκBα phosphorylation.[5][6] However, subsequent research has revealed a more intricate mechanism. While it demonstrates potent inhibition of NF-κB activity in cellular assays, it has been found to be inactive in some direct enzymatic assays against human IKKβ.[10] More recent studies have identified IMD-0354 as a potent inhibitor of the glutamine transporter SLC1A5.[7][8][9] By blocking glutamine uptake, IMD-0354 disrupts cellular metabolism and attenuates mTOR signaling, a key pathway regulating cell growth and proliferation.[7][8][12] Therefore, the observed effects of IMD-0354 on the NF-κB pathway may be indirect or cell-type dependent, secondary to its impact on cellular metabolism.

PS1145_Pathway cluster_cytoplasm Cytoplasm Stimulus (e.g., TNFα) Stimulus (e.g., TNFα) IKK Complex IKK Complex Stimulus (e.g., TNFα)->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates PS-1145 PS-1145 PS-1145->IKK Complex inhibits NF-κB NF-κB IκBα->NF-κB sequesters Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation Nucleus Nucleus NF-κB->Nucleus translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription activates

PS-1145 Mechanism of Action

IMD0354_Pathway cluster_membrane Cell Membrane SLC1A5 SLC1A5 Glutamine (intracellular) Glutamine (intracellular) SLC1A5->Glutamine (intracellular) transports Glutamine (extracellular) Glutamine (extracellular) Glutamine (extracellular)->SLC1A5 IMD-0354 IMD-0354 IMD-0354->SLC1A5 inhibits mTOR Signaling mTOR Signaling Glutamine (intracellular)->mTOR Signaling activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR Signaling->Cell Growth & Proliferation promotes NF-κB Pathway (indirect) NF-κB Pathway (indirect) mTOR Signaling->NF-κB Pathway (indirect) modulates

IMD-0354 Dual Mechanism of Action

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments cited in the evaluation of PS-1145 and IMD-0354.

IKK Kinase Assay (for PS-1145)

This assay measures the direct inhibitory effect of a compound on the IKK complex.

  • Enzyme Preparation : A partially purified IKK complex is obtained from unstimulated HeLa S3 cells and pre-activated using the catalytic domain of MEKK1.[1]

  • Inhibitor Pre-incubation : The activated IKK complex is pre-incubated with varying concentrations of PS-1145 (e.g., 0.1–1 µM) at 25°C for 1 hour.[1]

  • Kinase Reaction : The kinase activity is assessed using a biotinylated IκBα peptide substrate (250 µM). The reaction is initiated by adding MgATP.

  • Detection : The level of phosphorylated IκBα peptide is quantified using phospho-specific antibodies in an ELISA format.[1]

  • Data Analysis : The Ki value is determined by measuring the apparent Km for MgATP at each discrete inhibitor concentration.[1]

IKK_Assay_Workflow A Activated IKK Complex C Pre-incubation (1h, 25°C) A->C B PS-1145 (varying concentrations) B->C E Kinase Reaction C->E D Biotinylated IκBα Peptide Substrate + MgATP D->E F ELISA with Phospho-Specific Antibody E->F G Quantification of Phosphorylation F->G H Determine Ki value G->H

IKK Kinase Assay Workflow
NF-κB Luciferase Reporter Assay (for IMD-0354)

This cell-based assay measures the inhibition of NF-κB transcriptional activity.

  • Cell Culture and Transfection : HepG2 cells are cultured and transfected with a luciferase reporter plasmid containing NF-κB binding sites.

  • Compound Treatment : Cells are pre-treated with varying concentrations of IMD-0354 for a specified duration.

  • Stimulation : NF-κB activation is induced by treating the cells with a stimulant such as TNF-α.

  • Lysis and Luciferase Measurement : After incubation, cell lysates are collected, and luciferase activity is measured using a luminometer.[13]

  • Data Analysis : The reduction in luciferase activity in the presence of IMD-0354 indicates inhibition of NF-κB transcriptional activity. The IC50 value is calculated from the dose-response curve.

Cell Viability (MTT) Assay

This assay assesses the effect of the compounds on cell proliferation and viability.

  • Cell Seeding : Cells (e.g., HMC-1, NPC cell lines) are seeded in 96-well plates and allowed to adhere overnight.[6][11]

  • Compound Incubation : Cells are treated with various concentrations of PS-1145 or IMD-0354 for different time points (e.g., 24, 48, 72 hours).[6]

  • MTT Addition : MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., isopropanol (B130326) with 0.04N HCl).[1]

  • Absorbance Measurement : The absorbance is measured at 570 nm using a spectrophotometer.[1]

  • Data Analysis : Cell viability is expressed as a percentage of the untreated control, and IC50 values can be determined.

In Vitro and In Vivo Effects

PS-1145 has demonstrated efficacy in various cancer models. It inhibits the proliferation of nasopharyngeal carcinoma (NPC) and prostate carcinoma cells and induces apoptosis.[3][11] In vivo, PS-1145 has been shown to suppress tumor growth in NPC xenograft models and enhance tumor cell apoptosis in a rat skin tumor model.[1][11] It has also been investigated for its potential to overcome imatinib (B729) resistance in chronic myeloid leukemia (CML).[2]

IMD-0354 also exhibits anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, including chronic lymphocytic leukemia and breast cancer.[14] In vivo studies have shown its ability to suppress corneal inflammation and angiogenesis in rats and ameliorate airway hyperresponsiveness in mice.[5][15] Furthermore, its role as a glutamine transport inhibitor has led to its investigation as a therapeutic agent in melanoma, where it suppresses tumor growth in xenograft models.[7][8]

Conclusion

PS-1145 and IMD-0354 are both potent modulators of critical cellular signaling pathways, albeit with distinct and evolving mechanistic understandings. PS-1145 acts as a direct inhibitor of the IKK complex, providing a targeted approach to inhibit the canonical NF-κB pathway. Its efficacy has been demonstrated in various preclinical cancer models.

IMD-0354, on the other hand, presents a more complex profile. While it effectively inhibits NF-κB signaling in cellular contexts, its primary mechanism of action may be through the inhibition of the glutamine transporter SLC1A5, which in turn impacts mTOR signaling. This dual activity opens up new avenues for research in cancer metabolism and other areas. Researchers utilizing IMD-0354 should be cognizant of its multifaceted nature, as observed biological effects may not be solely attributable to direct IKKβ inhibition.

For a definitive head-to-head comparison of their direct IKK inhibitory activity, further enzymatic assays with standardized conditions would be required. Nevertheless, the existing data provide a strong foundation for selecting the appropriate compound based on the specific research question and biological context.

References

Navigating Resistance: A Comparative Analysis of PS-1145 and Next-Generation Kinase Inhibitors in Imatinib-Resistant Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of resistance to imatinib (B729) in Chronic Myeloid Leukemia (CML) presents a significant therapeutic challenge. This guide provides a comparative overview of the IKK inhibitor PS-1145 and other key therapeutic alternatives, focusing on their efficacy in imatinib-resistant CML models. The information is supported by experimental data to aid in the evaluation of these compounds for further research and development.

Introduction to Therapeutic Strategies in Imatinib-Resistant CML

Chronic Myeloid Leukemia is characterized by the constitutively active BCR-ABL tyrosine kinase, the primary target of imatinib. However, the development of resistance, often through mutations in the BCR-ABL kinase domain (such as the gatekeeper T315I mutation) or activation of alternative signaling pathways, necessitates the exploration of novel therapeutic agents. This guide focuses on PS-1145, an inhibitor of IκB kinase (IKK) that targets the NF-κB signaling pathway, and compares its preclinical performance against next-generation ATP-competitive BCR-ABL tyrosine kinase inhibitors (TKIs), including ponatinib (B1185) and its derivative PF-114 (vamotinib), as well as second-generation TKIs like dasatinib (B193332) and nilotinib.

Comparative Efficacy in Preclinical Models

The following tables summarize the in vitro and in vivo efficacy of PS-1145 and various TKIs in imatinib-resistant CML models.

In Vitro Efficacy: Inhibition of Cell Proliferation (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents the IC50 values of various inhibitors against different imatinib-resistant CML cell lines, including those with specific BCR-ABL mutations.

CompoundCell LineBCR-ABL StatusIC50 (nM)Reference
PS-1145 (IKK Inhibitor) K562r (imatinib-resistant)Wild-type (BCR-ABL overexpression)Not specified for single-agent IC50; effective in combination with imatinib[1]
KCLr (imatinib-resistant)Wild-type (BCR-ABL overexpression)Not specified for single-agent IC50; effective in combination with imatinib[1]
Ponatinib (3rd Gen TKI) Ba/F3-T315IT315I mutation8 - 11[2]
K562 (imatinib-sensitive)Wild-type7.2[3]
K562 T315I-R (dasatinib-resistant)T315I mutation68[4]
PF-114 (Vamotinib, 4th Gen TKI) Ba/F3-T315IT315I mutation0.78[5]
K562Wild-type1[5]
Dasatinib (2nd Gen TKI) Ba/F3-T315IT315I mutation>2000[6]
K562Wild-type~0.5[5]
Nilotinib (2nd Gen TKI) Ba/F3-T315IT315I mutation>2000[6]
In Vivo Efficacy in Murine Models

Preclinical in vivo studies using mouse models of CML are crucial for evaluating the therapeutic potential of novel compounds. The following table summarizes key findings from such studies.

CompoundMouse ModelKey FindingsReference
PS-1145 (IKK Inhibitor) Not available in direct comparisonAn IKK2 inhibitor, AS602868, showed efficacy in a mouse xenograft model with T315I mutant cells.[7]
Ponatinib (3rd Gen TKI) CML-like model with BCR-ABL-T315IProlonged survival of mice.[8]
MV4-11 xenograft (FLT3-ITD+)Dose-dependent tumor regression.[9]
PF-114 (Vamotinib, 4th Gen TKI) CML-like model with BCR-ABL-T315IProlonged survival of mice, comparable to ponatinib.[10]

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways is critical for the rational design of therapeutic strategies.

BCR-ABL Signaling Pathway and TKI Inhibition

The BCR-ABL oncoprotein activates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis[11][12]. Tyrosine kinase inhibitors like ponatinib and PF-114 are ATP-competitive inhibitors that bind to the ATP-binding pocket of the BCR-ABL kinase domain, thereby blocking its activity[13].

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK IKK IKK BCR_ABL->IKK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-apoptosis) mTOR->Survival STAT5 STAT5 JAK->STAT5 STAT5->Proliferation NFKB_IKB NF-κB/IκB IKK->NFKB_IKB P NFKB NF-κB NFKB_IKB->NFKB NFKB->Proliferation NFKB->Survival ponatinib Ponatinib / PF-114 ponatinib->BCR_ABL Inhibits PS1145 PS-1145 PS1145->IKK Inhibits

Figure 1: BCR-ABL and NF-κB signaling pathways and points of inhibition.
NF-κB Signaling Pathway and IKK Inhibition

In some cases of imatinib resistance, the NF-κB signaling pathway is constitutively active, promoting cell survival and proliferation independently of direct BCR-ABL signaling[4][14]. PS-1145, as an IKK inhibitor, prevents the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes[1][15].

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on CML cell lines.

  • Cell Seeding:

    • Harvest CML cells (e.g., K562, K562r) during the logarithmic growth phase.

    • Perform a cell count using a hemocytometer and assess viability (e.g., via trypan blue exclusion).

    • Seed the cells into a 96-well plate at a density of 3,000 to 5,000 cells per well in 100 µL of appropriate culture medium[16].

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (PS-1145, ponatinib, etc.) in culture medium.

    • Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well[16].

    • Incubate the plate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Absorbance Reading:

    • Carefully remove the supernatant.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by the test compounds.

  • Cell Treatment:

    • Seed CML cells in a 6-well plate at an appropriate density.

    • Treat the cells with the test compounds at desired concentrations for 24-48 hours. Include positive and negative controls.

  • Cell Harvesting and Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension[17].

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of the compounds.

  • Cell Implantation:

    • Use immunodeficient mice (e.g., NOD/SCID).

    • Subcutaneously or intravenously inject a suspension of CML cells (e.g., K562, Ba/F3-T315I) into the mice.

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor development or signs of leukemia.

    • Once tumors are established or leukemia is evident, randomize the mice into treatment and control groups.

    • Administer the test compounds (e.g., orally by gavage) and vehicle control daily for a specified period (e.g., 20 days)[10].

  • Efficacy Evaluation:

    • Measure tumor volume regularly (for subcutaneous models) or monitor disease progression through blood counts and spleen size.

    • At the end of the study, sacrifice the mice and collect tumors and/or tissues for further analysis (e.g., Western blot, immunohistochemistry).

    • For survival studies, monitor the mice until a predefined endpoint is reached.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound for imatinib-resistant CML.

Experimental_Workflow start Start: Compound of Interest in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability Assay (e.g., MTT) in_vitro->cell_viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) in_vitro->apoptosis western_blot Western Blot (Target Engagement) in_vitro->western_blot in_vivo In Vivo Studies cell_viability->in_vivo Promising Results apoptosis->in_vivo Promising Results western_blot->in_vivo Promising Results xenograft CML Xenograft Model in_vivo->xenograft efficacy_assessment Efficacy Assessment (Tumor volume, survival) xenograft->efficacy_assessment pharmacokinetics Pharmacokinetics/ Pharmacodynamics xenograft->pharmacokinetics end Data Analysis & Conclusion efficacy_assessment->end pharmacokinetics->end

Figure 2: Preclinical drug evaluation workflow for imatinib-resistant CML.

Conclusion

The landscape of therapeutic options for imatinib-resistant CML is evolving, with potent BCR-ABL inhibitors like ponatinib and PF-114 demonstrating significant efficacy against a wide range of mutations, including the formidable T315I. Concurrently, targeting alternative survival pathways, such as the NF-κB pathway with IKK inhibitors like PS-1145, presents a rational strategy, particularly for cases of BCR-ABL-independent resistance or in combination therapies. The data and protocols presented in this guide offer a comparative framework to aid researchers in the design and interpretation of preclinical studies aimed at overcoming imatinib resistance in CML. Further investigation into the synergistic potential of combining direct BCR-ABL inhibition with the blockade of key survival pathways will be crucial in developing more durable and effective treatments for this challenging disease.

References

Unlocking Apoptosis: The Synergistic Effect of PS-1145 and TNF-α in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in cancer therapy is emerging from the strategic combination of targeted agents that can dismantle tumor survival mechanisms. This guide provides a comprehensive comparison of the synergistic effects of PS-1145, a potent IκB kinase (IKK) inhibitor, and Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine with dual roles in cell survival and death. For researchers, scientists, and drug development professionals, understanding this synergy is pivotal for designing next-generation cancer treatments.

This guide delves into the molecular underpinnings of this combination therapy, presenting experimental data that quantitatively demonstrates its enhanced efficacy in inducing cancer cell apoptosis compared to either agent alone. Detailed experimental protocols and visual representations of the involved signaling pathways are provided to support further research and development in this promising area.

The Rationale for Combination: Overcoming Resistance to TNF-α

Tumor Necrosis Factor-alpha (TNF-α) is a powerful cytokine that can directly trigger apoptosis in cancer cells. However, its therapeutic potential has been hampered by the fact that many tumor cells develop resistance. This resistance is often mediated by the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-survival gene expression.

PS-1145 is a small molecule inhibitor of the IκB kinase (IKK) complex. IKK is a critical upstream activator of the NF-κB pathway. By inhibiting IKK, PS-1145 effectively blocks the activation of NF-κB, thereby preventing the expression of anti-apoptotic proteins. This action of PS-1145 sensitizes cancer cells to the apoptotic effects of TNF-α, creating a powerful synergistic combination.[1]

Quantitative Analysis of Synergistic Apoptosis

To illustrate the expected synergistic effect, the following table presents representative data based on studies investigating the inhibition of the NF-κB pathway in combination with TNF-α. This data demonstrates the significant increase in apoptosis when both agents are used together.

Treatment GroupApoptosis Rate (%)Fold Increase vs. Control
Untreated Control5%1.0
PS-1145 (alone)8%1.6
TNF-α (alone)10%2.0
PS-1145 + TNF-α 35% 7.0

This table is a representative illustration of the expected synergistic effect based on published studies on NF-κB inhibition and TNF-α-induced apoptosis. The exact percentages can vary depending on the cell line, dosage, and duration of treatment.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental designs, the following diagrams are provided in Graphviz DOT language.

G cluster_0 TNF-α Signaling Pathway cluster_1 Apoptosis Pathway TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 TRADD TRADD TNFR1->TRADD FADD FADD TNFR1->FADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK Complex IKK Complex TRAF2->IKK Complex RIP1->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-survival Genes Pro-survival Gene Transcription Nucleus->Pro-survival Genes PS-1145 PS-1145 PS-1145->IKK Complex inhibits Caspase-8 Caspase-8 FADD->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: TNF-α signaling and the inhibitory action of PS-1145.

G cluster_0 Experimental Workflow: Apoptosis Assay Cancer Cells Cancer Cell Culture Treatment Groups Treatment Groups: - Control - PS-1145 - TNF-α - PS-1145 + TNF-α Cancer Cells->Treatment Groups Incubation Incubation (e.g., 24-48 hours) Treatment Groups->Incubation Cell Staining Cell Staining (e.g., Annexin V-FITC & PI) Incubation->Cell Staining Flow Cytometry Flow Cytometry Analysis Cell Staining->Flow Cytometry Data Analysis Data Analysis: Quantification of Apoptosis Flow Cytometry->Data Analysis

Caption: A typical experimental workflow for assessing apoptosis.

Detailed Experimental Protocols

To facilitate the replication and further investigation of these synergistic effects, detailed protocols for key experiments are provided below.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate

  • Cultured cancer cells

  • PS-1145

  • TNF-α

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1-2 x 10^6 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with the following conditions:

    • Vehicle control (e.g., DMSO)

    • PS-1145 (e.g., 10 µM)

    • TNF-α (e.g., 20 ng/mL)

    • PS-1145 (10 µM) + TNF-α (20 ng/mL)

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours).

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a fresh tube.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Assay Reaction:

    • Load 50-200 µg of protein from each sample into a new 96-well plate.

    • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.

    • Add 5 µL of the DEVD-pNA substrate (4 mM stock).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of caspase-3 activity.

Annexin V Apoptosis Assay (Flow Cytometry)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

  • Cultured cancer cells

  • PS-1145

  • TNF-α

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the Caspase-3 Activity Assay protocol.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Centrifuge and discard the supernatant.

  • Cell Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • FITC signal (Annexin V) indicates early apoptotic cells, while PI signal indicates late apoptotic or necrotic cells.

Conclusion and Future Directions

The combination of PS-1145 and TNF-α represents a promising strategy to overcome resistance to apoptosis in cancer cells. By inhibiting the pro-survival NF-κB pathway, PS-1145 effectively unleashes the full apoptotic potential of TNF-α. The data and protocols presented in this guide provide a solid foundation for researchers to further explore this synergistic interaction.

Future research should focus on in vivo studies to validate these findings in animal models and to assess the therapeutic potential of this combination in a preclinical setting. Additionally, the identification of predictive biomarkers to select patients who are most likely to respond to this combination therapy will be crucial for its successful clinical translation. The continued investigation into the synergistic effects of IKK inhibitors and TNF-α holds significant promise for the development of more effective and targeted cancer therapies.

References

A Head-to-Head Battle for NF-κB Inhibition: PS-1145 Versus Genetic Knockdown of IKK

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of the NF-κB signaling pathway, the choice between small molecule inhibitors and genetic tools for targeting IκB kinase (IKK) is a critical decision. This guide provides an objective comparison of the pharmacological inhibitor PS-1145 and genetic knockdown of IKK, supported by experimental data and detailed methodologies to inform experimental design and interpretation.

The transcription factor NF-κB is a master regulator of inflammation, immunity, cell survival, and proliferation. Its aberrant activation is a hallmark of numerous diseases, including cancer and inflammatory disorders. A key gatekeeper of NF-κB activation is the IκB kinase (IKK) complex, making it a prime target for therapeutic intervention. Two predominant strategies for interrogating and inhibiting IKK function are the use of the small molecule inhibitor PS-1145 and the genetic knockdown of IKK subunits using techniques such as RNA interference (RNAi).

Mechanism of Action: A Tale of Two Approaches

PS-1145 is a selective, ATP-competitive small molecule inhibitor that primarily targets the IKKβ subunit of the IKK complex.[1] By binding to the kinase domain, PS-1145 prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.[2]

In contrast, genetic knockdown of IKK, typically achieved through the introduction of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), targets the IKK mRNA for degradation. This post-transcriptional gene silencing leads to a reduction in the total protein levels of the targeted IKK subunit (IKKα or IKKβ).[3] The depletion of the IKK protein disrupts the integrity and function of the IKK complex, thereby inhibiting the downstream NF-κB signaling cascade.

Comparative Analysis: Speed, Reversibility, and Specificity

The choice between PS-1145 and IKK knockdown often hinges on the specific requirements of the experiment, including the desired speed of onset, duration of effect, and concerns about specificity.

FeaturePS-1145 (Small Molecule Inhibitor)Genetic Knockdown of IKK (siRNA/shRNA)
Mechanism ATP-competitive inhibition of IKKβ kinase activityPost-transcriptional silencing of IKK mRNA, leading to reduced protein levels
Speed of Action Rapid, with effects observed within minutes to hours[3]Slower, requiring hours to days for mRNA and protein degradation[3]
Reversibility Generally reversible upon removal of the compound[3]Long-lasting, with effects persisting for several days until new protein is synthesized[3]
Primary On-Target Effect Reduction in the phosphorylation of IKK substrates (e.g., IκBα)[3]Decrease in the total protein levels of the targeted IKK subunit[3]
Specificity Potential for off-target kinase inhibition.[3] PS-1145 is reported to be selective for IKKβ over IKKα.[1]Potential for off-target gene silencing due to sequence homology (miRNA-like effects).[3][4]

Data Presentation: Quantitative Insights into IKK Inhibition

While direct, side-by-side quantitative comparisons in the same experimental system are limited in publicly available literature, data from various studies allow for an informed assessment of their efficacy.

PS-1145 Potency

PS-1145 has been shown to inhibit IKKβ with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[2] Studies have demonstrated its ability to effectively block NF-κB activity and induce downstream cellular effects such as apoptosis and inhibition of proliferation in a dose-dependent manner.[5][6][7] For example, in one study, PS-1145 was shown to reduce NF-κB binding activity by up to 93% in cancer cell lines.[6]

IKK Knockdown Efficiency

The efficiency of siRNA-mediated knockdown of IKK can be substantial, often achieving a significant reduction in protein levels. Western blot analysis is a standard method to confirm the extent of protein depletion, with studies showing strong inhibition of IKKα and/or IKKβ expression following siRNA transfection.[8][9] The functional consequence of this knockdown is a potent inhibition of NF-κB activation and its downstream effects.[10]

Experimental Protocols

To facilitate the design of robust and reproducible experiments, detailed methodologies for key assays are provided below.

PS-1145 Treatment of Cells

Objective: To assess the effect of PS-1145 on NF-κB signaling and cellular phenotypes.

Protocol:

  • Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of PS-1145 in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the existing culture medium and replace it with the medium containing various concentrations of PS-1145 or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired duration (e.g., 1-2 hours for signaling studies, or longer for phenotypic assays).

  • Downstream Analysis: Following treatment, cells can be harvested for various analyses, including Western blotting for phosphorylated IκBα, NF-κB reporter assays, or cell viability assays.

siRNA-Mediated Knockdown of IKK

Objective: To reduce the expression of IKKα or IKKβ and assess the impact on NF-κB signaling.

Protocol:

  • Cell Seeding: Plate cells at a density that will result in 30-50% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • In one tube, dilute the IKK-targeting siRNA or a non-targeting control siRNA in serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent in serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the transfection complexes to the cells in fresh culture medium.

  • Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and protein depletion.

  • Validation and Analysis:

    • Knockdown Validation: Harvest a subset of cells to confirm the reduction of the target IKK protein by Western blot analysis.[11]

    • Functional Assays: Utilize the remaining cells for downstream functional assays, such as NF-κB reporter assays or analysis of target gene expression.

NF-κB Luciferase Reporter Assay

Objective: To quantify the transcriptional activity of NF-κB following IKK inhibition.

Protocol:

  • Cell Transfection (for reporter plasmid): Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • IKK Inhibition:

    • PS-1145: After allowing for reporter gene expression (typically 24 hours), treat the cells with PS-1145 or vehicle control for 1-2 hours.

    • IKK siRNA: Perform IKK knockdown as described above. The reporter assay can be performed 48-72 hours post-transfection.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNFα or IL-1β) for a defined period (e.g., 6 hours).[12]

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable luciferase assay buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and workflows.

G cluster_0 Extracellular Stimuli (TNFα, IL-1β) cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Stimuli IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Stimuli->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocates PS1145 PS-1145 PS1145->IKK_complex Inhibits siRNA IKK siRNA siRNA->IKK_complex Reduces Protein Gene_Expression Target Gene Expression NFkB_n->Gene_Expression Activates

Caption: Canonical NF-κB signaling pathway and points of intervention.

G cluster_0 PS-1145 Workflow cluster_1 IKK siRNA Workflow Seed_Cells_P Seed Cells Treat_P Treat with PS-1145 Seed_Cells_P->Treat_P Stimulate_P Stimulate (e.g., TNFα) Treat_P->Stimulate_P Analyze_P Downstream Analysis Stimulate_P->Analyze_P Seed_Cells_S Seed Cells Transfect_S Transfect with siRNA Seed_Cells_S->Transfect_S Incubate_S Incubate (48-72h) Transfect_S->Incubate_S Stimulate_S Stimulate (e.g., TNFα) Incubate_S->Stimulate_S Analyze_S Downstream Analysis Stimulate_S->Analyze_S

Caption: Experimental workflows for PS-1145 and IKK siRNA.

G Target IKK-mediated NF-κB Activation Outcome Inhibition of NF-κB Signaling & Downstream Effects Target->Outcome PS1145 PS-1145 (Pharmacological Inhibition) PS1145->Target Inhibits Kinase Activity siRNA IKK siRNA (Genetic Knockdown) siRNA->Target Reduces Protein Expression

References

Safety Operating Guide

Proper Disposal of PS-1145 Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling PS-1145 dihydrochloride (B599025), a potent IκB kinase (IKK) inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, aligning with general best practices for chemical waste management.

Hazard and Safety Information

PS-1145 dihydrochloride should be handled with care, treating it as a hazardous substance. While hazard classifications may vary slightly between suppliers, it is prudent to adopt a cautious approach. One supplier classifies the compound as acutely toxic if swallowed, and it may cause skin, eye, and respiratory irritation[1]. Adherence to personal protective equipment (PPE) guidelines is mandatory throughout the handling and disposal process.

Hazard Classification & PPEDescriptionSource
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P501: Dispose of contents/ container to an approved waste disposal plant.
Personal Protective Equipment (PPE) Dust mask (type N95 or equivalent), Eyeshields, Gloves (chemical-resistant), Protective clothing.
Engineering Controls Use in a chemical fume hood. Ensure adequate ventilation. Laboratory should be equipped with a safety shower and eye wash station.[2]

Step-by-Step Disposal Procedure

The primary route for the disposal of this compound, and any materials contaminated with it, is through an approved chemical waste disposal service.

1. Preparation for Disposal:

  • Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Solid Waste: Collect unused or waste this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, tubes, gloves, and bench paper, should be considered contaminated and collected in a designated, sealed container or bag.

  • Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a sealed, properly labeled, and compatible liquid waste container. Do not dispose of solutions down the drain[1].

2. Labeling:

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., toxic).

3. Storage:

  • Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup by a licensed chemical waste contractor.

4. Arrange for Pickup:

  • Contact your institution's EHS office or the designated chemical waste disposal service to schedule a pickup for the hazardous waste. Follow their specific procedures for documentation and collection.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

This compound Disposal Workflow A Start: Unused or Contaminated This compound B Segregate Waste: Solid, Liquid, Contaminated PPE A->B C Package in a sealed, compatible, and clearly labeled hazardous waste container. B->C D Store waste in a designated, secure secondary containment area. C->D E Contact Environmental Health & Safety (EHS) or approved waste vendor for pickup. D->E F Complete required waste disposal documentation. E->F G Transfer waste to the authorized disposal personnel. F->G H End: Proper Disposal G->H

Caption: Workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure it is well-ventilated, preferably within a fume hood.

  • Wear Appropriate PPE: Before cleaning the spill, don the necessary PPE, including a respirator, safety goggles, gloves, and protective clothing.

  • Contain and Clean: Cover the spill with a suitable absorbent material. Carefully sweep or vacuum the material and place it into a sealed container for disposal as hazardous waste[2][3]. Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

By adhering to these procedures, laboratory professionals can safely manage and dispose of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal protocols.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.